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Core Science & Biosynthesis

Foundational

Synthesis and characterization of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Abstract This technical guide provides a comprehensive overview of the synthesis and characterization...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, a key intermediate in medicinal chemistry and organic synthesis. The document details a robust and reproducible synthetic protocol, explains the underlying chemical principles, and presents a full suite of characterization data. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource for the preparation and validation of this important building block. The conversion of the parent alcohol into a tosylate enhances its utility in nucleophilic substitution reactions, making this procedure a cornerstone for the synthesis of more complex molecular architectures.[1][2]

Introduction and Strategic Importance

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[2] Its presence can significantly influence a molecule's solubility, metabolic stability, and binding affinity. Consequently, methods for the controlled functionalization of the THP ring are of paramount importance to the drug discovery and development pipeline.

One of the most powerful strategies for the functionalization of alcohols is their conversion to sulfonate esters, such as tosylates. The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid, the hydroxide ion (OH⁻), is a strong base.[3] By converting the alcohol to a tosylate, we transform the hydroxyl group into a p-toluenesulfonate group, which is an excellent leaving group due to the resonance stabilization of the resulting anion.[4] This in-situ activation enables a wide array of subsequent Sₙ2 reactions with various nucleophiles, proceeding with high efficiency and predictable stereochemistry.[5]

This guide focuses on the synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate from its corresponding alcohol, (Tetrahydro-2H-pyran-3-yl)methanol.[6] We will explore the mechanism, provide a field-proven experimental protocol, and detail the analytical techniques required to confirm the structure and purity of the final product.

Synthesis Methodology: The Tosylation Reaction

The core of the synthesis is the reaction between (Tetrahydro-2H-pyran-3-yl)methanol and p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Reaction Mechanism and Rationale

The tosylation of an alcohol is a classic example of nucleophilic acyl substitution at a sulfur center. The mechanism, illustrated below, proceeds with retention of configuration at the stereogenic center of the alcohol, as the C-O bond is not broken during this step.[4]

Tosylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation ROH R-OH ((Tetrahydro-2H-pyran-3-yl)methanol) Intermediate R-O(H+)-Ts-Cl⁻ ROH->Intermediate Alcohol attacks Sulfur TsCl Ts-Cl (p-Toluenesulfonyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine) HCl Base-H⁺Cl⁻ Base->HCl Neutralizes HCl Product R-OTs (Product) Intermediate->Product

Caption: Mechanism of Alcohol Tosylation.

Causality Behind Experimental Choices:

  • p-Toluenesulfonyl Chloride (TsCl): This is the source of the tosyl group. It is a stable, crystalline solid that is easy to handle.

  • Base (Pyridine or Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent side reactions and drive the equilibrium towards the product. Pyridine or triethylamine are commonly used as they act as both a solvent and an acid scavenger.[5] Using a non-nucleophilic base is critical to avoid competition with the alcohol.

  • 4-Dimethylaminopyridine (DMAP): For less reactive or sterically hindered alcohols, a catalytic amount of DMAP can be added. DMAP is a hyper-nucleophilic catalyst that first reacts with TsCl to form a highly reactive tosylpyridinium intermediate, which is then readily attacked by the alcohol.[7]

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will readily hydrolyze. Therefore, the reaction must be carried out under anhydrous conditions using dry solvents and glassware to maximize the yield.[5]

Detailed Experimental Protocol

This protocol is a robust method for the tosylation of primary alcohols like (Tetrahydro-2H-pyran-3-yl)methanol.

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine or Triethylamine (TEA) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (2.0 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.[8]

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold 1 M HCl to neutralize excess pyridine. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[10]

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Table 1: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.78 d 2H Ar-H Protons ortho to the sulfonate group on the tosyl ring.
7.35 d 2H Ar-H Protons meta to the sulfonate group on the tosyl ring.
~3.9 - 4.1 m 2H -O-CH ₂- Methylene protons adjacent to the tosylate oxygen.
~3.3 - 3.8 m 3H Ring CH -O, CH ₂-O Protons on the tetrahydropyran ring adjacent to the ring oxygen.
2.45 s 3H Ar-CH Methyl protons on the tosyl ring.[11]

| ~1.5 - 2.0 | m | 5H | Ring CH ₂, CH | Remaining aliphatic protons on the tetrahydropyran ring. |

Table 2: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~145.0 Ar-C -S
~133.0 Ar-C -CH₃
~130.0 Ar-C H (meta)
~128.0 Ar-C H (ortho)
~75.0 -O-C H₂-
~68.0 Ring C H₂-O
~35.0 Ring C H
~25.0 - 30.0 Ring C H₂

| 21.6 | Ar-C H₃ |

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Functional Group
~2950-2850 C-H stretch Aliphatic
~1600, 1495 C=C stretch Aromatic Ring
~1360 S=O stretch (asymmetric) Sulfonate
~1175 S=O stretch (symmetric) Sulfonate

| ~1100 | C-O stretch | Ether |

Mass Spectrometry
  • Molecular Formula: C₁₃H₁₈O₄S

  • Molecular Weight: 270.34 g/mol [12]

  • Expected m/z: For the molecular ion [M+H]⁺, expect a peak at approximately 271.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety, Handling, and Storage

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Handle only in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Product (Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate): As a sulfonate ester, it is an alkylating agent and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Storage: The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[13]

Conclusion

The tosylation of (Tetrahydro-2H-pyran-3-yl)methanol is a reliable and essential transformation that provides a versatile intermediate for further synthetic elaboration. By converting the inert hydroxyl group into an excellent tosylate leaving group, this method opens the door to a wide range of nucleophilic substitution reactions, crucial for building the complex molecular frameworks required in modern drug discovery. The detailed protocol and characterization data provided in this guide offer a self-validating system to ensure the successful and reproducible synthesis of high-purity Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

References

  • PubChem. (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journals. (2015). Supporting Information: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Available from: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Master Organic Chemistry. (2023). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Available from: [Link]

  • NIST. (2010). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. National Institute of Standards and Technology. Available from: [Link]

  • Organic Syntheses. (2011). (Sa,S)-N-[2-(4-Methylphenylsulfonamido)-1,1´-binaphthyl-2´-yl]-pyrrolidine-2-carboxamide. Available from: [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • Google Patents. (2014). US8778951B2 - Pyrazinyl-pyridin-2-yl-amine derivatives as mek inhibitors.
  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. National Institute of Standards and Technology. Available from: [Link]

  • Organic Chemistry Portal. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Available from: [Link]

  • PMC. (2018). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. National Center for Biotechnology Information. Available from: [Link]

  • PharmaCompass. Benzenesulfonamide, 3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-. Available from: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • Apicule. 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl) methyl)amino) benzene sulfonamide (CAS No: 1228779-96-1) API Intermediate Manufacturers. Available from: [Link]

  • Dana Bioscience. (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate 100mg. Available from: [Link]

  • ResearchGate. (2013). Catalyst-free tosylation of lipophilic alcohols in water. Available from: [Link]

  • SciELO. (2023). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Available from: [Link]

  • AHH Chemical. (2025). tetrahydro-2H-pyran-4-yl methanesulfonate. Available from: [Link]

  • ResearchGate. (2022). Some pyran-containing marketed drugs in preclinical/clinical trials. Available from: [Link]

  • PrepChem.com. Synthesis of tetrahydro-2-(3-methyl-3-butenoxy)-4-methyl-2H-pyran. Available from: [Link]

  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Available from: [Link]

  • Arkivoc. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Available from: [Link]

Sources

Exploratory

Physical and chemical properties of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

An In-Depth Technical Guide to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate: Synthesis, Characterization, and Application Executive Summary: This guide provides a comprehensive technical overview of Tetrahydro-2H-py...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, a key synthetic intermediate. While not as extensively documented as its 4-substituted isomers, this molecule serves as a valuable reagent for introducing the tetrahydropyran-3-yl moiety into more complex structures, a motif frequently encountered in medicinal chemistry and natural product synthesis. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via the tosylation of Tetrahydro-2H-pyran-3-ol, and offers an expert analysis of its predicted spectral data. Furthermore, it explores the compound's core reactivity as an alkylating agent and outlines its strategic importance in modern organic synthesis.

Introduction: A Versatile Building Block

The tetrahydropyran (THP) ring is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint for optimal target binding. Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also known as tetrahydropyran-3-yl tosylate) is a strategically important intermediate designed for one primary purpose: to convert the chemically inert C-O bond of an alcohol into a highly reactive C-OTs bond. The tosylate group is an excellent leaving group, making the C3 position of the pyran ring susceptible to nucleophilic attack. This guide elucidates the synthesis, properties, and synthetic utility of this valuable, though less-common, building block.

cluster_molecule Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate mol

Caption: Chemical Structure of the title compound.

Physicochemical and Handling Properties

While specific experimental data for the 3-yl isomer is not widely available in public databases, its fundamental properties can be calculated or inferred from its structure and comparison to analogous compounds.

PropertyValue / DescriptionSource / Method
CAS Number Not readily available in public databases.-
Molecular Formula C₁₂H₁₆O₄SCalculated
Molecular Weight 256.32 g/mol Calculated
Appearance Expected to be a white to off-white solid or a colorless oil.Analogy to similar tosylates
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water.Chemical Principle
Stability Stable under anhydrous conditions. Sensitive to moisture and strong bases, which can cause hydrolysis.Chemical Principle
Handling and Storage Recommendations

Due to the lack of specific safety data, standard precautions for sulfonate esters should be observed. The analogous compound, Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, is listed as causing skin and eye irritation and may cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.

  • Handling: Use in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

Synthesis and Purification Workflow

The synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a straightforward, two-stage process commencing from the commercially available 3,4-dihydro-2H-pyran. The causality is clear: first, a stable alcohol precursor is created, which is then "activated" via tosylation.

Stage 1: Synthesis of the Precursor, Tetrahydro-2H-pyran-3-ol

The precursor alcohol is efficiently synthesized via the hydroboration-oxidation of 3,4-dihydro-2H-pyran. This classic organoboron reaction ensures the anti-Markovnikov addition of a hydroxyl group, yielding the desired 3-substituted alcohol with high regioselectivity.

A detailed protocol involves dissolving 3,4-dihydro-2H-pyran in anhydrous THF, followed by the dropwise addition of a borane-THF complex at 0 °C. The reaction is then quenched and oxidized by the sequential addition of aqueous sodium hydroxide and hydrogen peroxide to yield Tetrahydro-2H-pyran-3-ol (CAS: 19752-84-2)[1][2].

Stage 2: Tosylation of Tetrahydro-2H-pyran-3-ol

This is the critical activation step. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is driven to completion by a base, which neutralizes the HCl byproduct. The configuration of the stereocenter at C3 is retained as the C-O bond is not broken during this process[3].

cluster_workflow Representative Tosylation Workflow start Dissolve Tetrahydro-2H-pyran-3-ol in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_base Add Base (e.g., Pyridine or Et3N) cool->add_base add_tscl Add p-Toluenesulfonyl Chloride (TsCl) (Portion-wise) add_base->add_tscl react Stir at 0 °C to RT (Monitor by TLC) add_tscl->react workup Aqueous Work-up (Wash with H₂O, Brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography (Silica Gel) concentrate->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)
  • Materials:

    • Tetrahydro-2H-pyran-3-ol (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)

    • Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • 4-Dimethylaminopyridine (DMAP) (optional, 0.05-0.1 eq. for catalysis)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve Tetrahydro-2H-pyran-3-ol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution, followed by the catalytic amount of DMAP, if used[4].

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours[5]. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (if using TEA) or 10% CuSO₄ (if using pyridine), saturated NaHCO₃ solution, and finally, brine[6].

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate.

Spectral Characterization (Predicted Analysis)

  • ¹H NMR Spectroscopy: (400 MHz, CDCl₃)

    • Aromatic Protons: Two doublets are expected for the paradisubstituted benzene ring. δ ≈ 7.80 ppm (d, J ≈ 8.2 Hz, 2H, protons ortho to the sulfonyl group) and δ ≈ 7.35 ppm (d, J ≈ 8.0 Hz, 2H, protons meta to the sulfonyl group).

    • Tosyl Methyl Group: A sharp singlet at δ ≈ 2.45 ppm (s, 3H).

    • Pyran Ring Protons: These will be in the aliphatic region (δ ≈ 1.5-4.8 ppm) and show complex splitting patterns due to diastereotopicity and spin-spin coupling.

      • H-3 (CH-OTs): This proton will be the most downfield of the pyran protons due to the deshielding effect of the tosylate group, appearing around δ ≈ 4.6-4.8 ppm as a multiplet.

      • H-2 & H-6 (CH₂-O): The protons on the carbons adjacent to the ring oxygen will appear as complex multiplets between δ ≈ 3.4-4.0 ppm.

      • H-4 & H-5 (CH₂): The remaining methylene protons will be the most upfield, appearing as complex multiplets between δ ≈ 1.5-2.2 ppm.

  • ¹³C NMR Spectroscopy: (101 MHz, CDCl₃)

    • Aromatic Carbons: Four signals are expected: δ ≈ 145.0 (quaternary C-SO₂), 134.0 (quaternary C-CH₃), 130.0 (aromatic CH), and 127.8 (aromatic CH).

    • Pyran Ring Carbons: Five distinct signals are expected.

      • C-3 (CH-OTs): Most downfield aliphatic carbon, δ ≈ 75-80 ppm.

      • C-2 & C-6 (CH₂-O): δ ≈ 65-70 ppm.

      • C-4 & C-5 (CH₂): δ ≈ 25-35 ppm.

    • Tosyl Methyl Carbon: A single peak at δ ≈ 21.7 ppm.

  • Infrared (IR) Spectroscopy:

    • S=O Stretch: Strong, characteristic asymmetric and symmetric stretches for the sulfonyl group at ν ≈ 1360 cm⁻¹ and 1175 cm⁻¹.

    • C-O Stretch: Strong absorptions for the S-O-C and C-O-C bonds between ν ≈ 1190 cm⁻¹ and 1050 cm⁻¹.

    • Aromatic C=C Stretch: Peaks around ν ≈ 1600 cm⁻¹ and 1495 cm⁻¹.

    • C-H Stretch: Aliphatic (sp³) C-H stretches just below 3000 cm⁻¹ and aromatic (sp²) C-H stretches just above 3000 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The primary value of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate lies in its function as an electrophile in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. The tosylate anion (p-toluenesulfonate) is a very stable, and therefore excellent, leaving group.

cluster_reactivity Core Reactivity: SN2 Displacement reactant Tetrahydropyran-3-yl Tosylate (Electrophile) product 3-Substituted Tetrahydropyran reactant->product leaving_group Tosylate Anion (TsO⁻) (Excellent Leaving Group) reactant->leaving_group nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, CN⁻, RO⁻, R₂N⁻) nucleophile->reactant Sₙ2 Attack

Caption: Generalized Sₙ2 reaction pathway for the title compound.

This reactivity allows for the direct and controlled introduction of a wide variety of functional groups at the C3 position of the tetrahydropyran ring.

  • C-N Bond Formation: Reaction with sodium azide (NaN₃) yields the corresponding 3-azido-tetrahydropyran, which can be readily reduced to the 3-amino-tetrahydropyran. Amines and other nitrogen nucleophiles can also be used directly.

  • C-C Bond Formation: Strong carbon nucleophiles, such as cyanide (e.g., KCN) or organocuprates, can be used to form new carbon-carbon bonds.

  • C-O Bond Formation: Alkoxides or phenoxides can displace the tosylate to form ethers.

  • C-S Bond Formation: Thiolates can be used to introduce sulfur-containing functionalities.

The strategic value of this reagent is to provide access to a library of 3-substituted tetrahydropyrans, which are critical building blocks for drug discovery programs targeting a range of therapeutic areas.

Conclusion

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a potent and versatile synthetic intermediate. While less common than its isomers, it provides a reliable method for activating the C3 position of the tetrahydropyran ring, transforming it from a simple alcohol into a powerful electrophile. By understanding its synthesis through established tosylation protocols and its predictable reactivity in nucleophilic substitution reactions, researchers and drug development professionals can effectively leverage this building block to construct complex molecules and accelerate the discovery of novel chemical entities.

References

  • (3S,6S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)tetrahydro-2H-pyran-3-ol. NIST Chemistry WebBook, SRD 69. [Link]

  • Supporting Information for: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Beilstein Journals. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate | C13H18O4S. PubChem. [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate 100mg. Dana Bioscience. [Link]

  • tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • United States Patent.
  • Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural and Conformational Analysis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical analysis of the structure and conformational behavior of tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the structure and conformational behavior of tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. We will delve into the stereoelectronic factors governing its three-dimensional structure, methods for its synthesis and characterization, and the critical role of its conformation in directing its reactivity. This understanding is paramount for its application as a key intermediate in the synthesis of complex molecules, particularly in the field of drug discovery and development.

Introduction: The Significance of a Bifunctional Scaffold

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a molecule of significant interest in organic synthesis, bridging two crucial chemical entities: the tetrahydropyran (THP) ring and the p-toluenesulfonate (tosylate) group. The THP moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its defined, non-planar structure allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity.

The tosylate group, on the other hand, is a superb leaving group, transforming a chemically inert alcohol into a reactive electrophile for nucleophilic substitution and elimination reactions.[2][3][4][5] This activation is a cornerstone of synthetic organic chemistry, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2][3][4][5] The combination of these two functionalities in one molecule creates a versatile building block for the stereocontrolled synthesis of complex molecular architectures.

This guide will provide a detailed exploration of the conformational landscape of this molecule, which is dictated by a delicate balance of steric and stereoelectronic effects. Understanding these conformational preferences is not merely an academic exercise; it is fundamental to predicting and controlling the outcomes of reactions involving this important synthetic intermediate.

Synthesis and Spectroscopic Characterization

The preparation of tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate typically proceeds via a two-step sequence starting from a suitable precursor, followed by characterization using standard spectroscopic techniques.

Synthetic Approach

A common and efficient route to the title compound involves the reduction of a commercially available precursor followed by tosylation of the resulting alcohol. A representative synthetic pathway is outlined below.

Synthesis_of_Tetrahydro-2H-pyran-3-yl_4-methylbenzenesulfonate start Dihydro-2H-pyran-3(4H)-one intermediate (Tetrahydro-2H-pyran-3-yl)methanol start->intermediate Reduction (e.g., NaBH4) product Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate intermediate->product Tosylation (TsCl, Pyridine)

Figure 1: General synthetic scheme for tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol

A detailed procedure for the reduction of dihydro-2H-pyran-3(4H)-one to (tetrahydro-2H-pyran-3-yl)methanol is a crucial first step. While a specific procedure for this exact substrate can be adapted from general reduction protocols, a method for the synthesis of the starting ketone has been reported.[6]

Experimental Protocol: Tosylation of (Tetrahydro-2H-pyran-3-yl)methanol

The tosylation of the alcohol is a standard procedure in organic synthesis.[7][8] A general method adaptable for this specific substrate is provided below. A patent for a similar compound, (6-pentyltetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, confirms the feasibility of this transformation.[6]

  • Dissolution: Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1-1.5 eq.) to the stirred solution. If using DCM as the solvent, a base such as triethylamine or pyridine (1.5-2.0 eq.) should be added.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Spectroscopic Characterization

The structure of the final product is confirmed by a combination of NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tetrahydropyran ring protons, the tosyl group's aromatic protons (two doublets in the aromatic region), and the methyl group of the tosylate (a singlet around 2.4 ppm). The chemical shifts and coupling patterns of the THP ring protons are crucial for conformational analysis, as will be discussed in detail.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonate ester group (S=O stretching around 1350 and 1175 cm⁻¹) and the C-O bonds.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Conformational Analysis of the Tetrahydropyran Ring

The six-membered tetrahydropyran ring, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[9][10] The introduction of a substituent at the C3 position leads to two possible chair conformers, one with the substituent in an axial position and the other in an equatorial position. The equilibrium between these two conformers is a critical determinant of the molecule's reactivity.

Chair_Conformations cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a_structure Axial Conformer Diagram e_structure Equatorial Conformer Diagram a_structure->e_structure Ring Flip

Figure 2: Equilibrium between the axial and equatorial chair conformers of 3-substituted tetrahydropyran.

Steric Considerations and A-Values

The relative stability of the two chair conformers is primarily governed by steric interactions. In general, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the same side of the ring.[11][12] The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[13]

Table 1: A-Values for Common Substituents on Cyclohexane

SubstituentA-Value (kcal/mol)
-CH₃~1.74
-OH0.5 - 1.0 (solvent dependent)
-Br~0.38 - 0.48
-iPr~2.15
-tBu~4.9

Data sourced from various conformational analysis studies.[13]

Stereoelectronic Effects

While steric effects are dominant, stereoelectronic effects can also influence conformational preferences. In 3-substituted tetrahydropyrans, the primary stereoelectronic interactions to consider are hyperconjugative interactions between the ring oxygen's lone pairs and adjacent anti-periplanar σ* orbitals. However, unlike 2-substituted tetrahydropyrans where the anomeric effect plays a major role, the influence of the ring oxygen on a C3 substituent is less direct. The gauche effect, the tendency of a molecule to adopt a conformation with vicinal polar bonds in a gauche arrangement, may also play a minor role.

Determination of the Predominant Conformation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the predominant conformation of cyclic molecules in solution. The key parameters derived from a ¹H NMR spectrum are the chemical shifts and, more importantly, the vicinal coupling constants (³J).

The Karplus Relationship and Coupling Constants

The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] In a chair conformation, the dihedral angles between adjacent protons are well-defined:

  • Axial-Axial (a-a): The dihedral angle is approximately 180°, leading to a large coupling constant, typically in the range of 8-13 Hz.

  • Axial-Equatorial (a-e): The dihedral angle is approximately 60°, resulting in a small coupling constant, typically 2-5 Hz.

  • Equatorial-Equatorial (e-e): The dihedral angle is also approximately 60°, leading to a small coupling constant, typically 2-5 Hz.

By analyzing the multiplicity and measuring the coupling constants of the proton at C3 (the proton attached to the same carbon as the tosylate group), we can deduce its orientation.

  • If the tosylate is equatorial: The C3 proton will be axial. It will exhibit large (a-a) couplings to the axial protons at C2 and C4, and small (a-e) couplings to the equatorial protons at C2 and C4. This will result in a complex multiplet, often a triplet of triplets or a doublet of doublets of doublets, with at least two large J values.

  • If the tosylate is axial: The C3 proton will be equatorial. It will only have small (e-a and e-e) couplings to the protons at C2 and C4, resulting in a broad singlet or a multiplet with only small J values.

Table 2: Typical ³J(H,H) Coupling Constants in a Tetrahydropyran Ring

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)
Axial-Axial180°8 - 13
Axial-Equatorial60°2 - 5
Equatorial-Equatorial60°2 - 5

These values are general ranges and can be influenced by the presence of heteroatoms and substituents.[15][16][17]

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) provides information about protons that are close in space, regardless of their bonding connectivity.[13][18][19][20][21] For conformational analysis, NOESY can be used to confirm the relationships deduced from coupling constants.

  • In the equatorial conformer: The axial proton at C3 will show NOE cross-peaks to the axial protons at C2 and C4, as well as the axial proton at C5, due to their 1,3-diaxial relationship.

  • In the axial conformer: The equatorial proton at C3 will show NOE cross-peaks to the equatorial protons at C2 and C4, and potentially to the axial protons on the same carbons.

By observing the pattern of NOE correlations, the spatial arrangement of the protons can be mapped, providing definitive evidence for the predominant chair conformation.

NOESY_Workflow sample Sample Preparation (Dissolve in suitable solvent) nmr Acquire 2D NOESY Spectrum sample->nmr process Process Data (Fourier Transform, Phasing) nmr->process analysis Analyze Cross-Peaks (Identify spatially close protons) process->analysis conformation Deduce 3D Conformation analysis->conformation

Figure 3: A simplified workflow for conformational analysis using 2D-NOESY.

Reactivity and Implications for Drug Development

The conformational rigidity and the presence of a good leaving group make tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate a valuable intermediate in drug development. The predominant equatorial conformation of the tosylate group has significant implications for its reactivity in nucleophilic substitution reactions.

An Sₙ2 reaction with a nucleophile will proceed via a backside attack on the C3 carbon. For the equatorial conformer, this trajectory is relatively unhindered, allowing for efficient substitution. The stereochemical outcome of such a reaction is an inversion of configuration at the C3 center. This predictable stereochemical control is highly desirable in the synthesis of chiral drugs, where a specific enantiomer is often responsible for the desired therapeutic effect.

The ability to introduce a wide variety of nucleophiles at the C3 position with high stereocontrol allows for the rapid generation of diverse libraries of tetrahydropyran-containing molecules for biological screening. This is a powerful strategy in lead optimization, where systematic structural modifications are made to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

The structural and conformational analysis of tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate reveals a molecule with a well-defined three-dimensional structure, dominated by a chair conformation with the bulky tosylate group in the sterically favored equatorial position. This conformational preference can be reliably determined through a combination of ¹H NMR coupling constant analysis and 2D-NOESY experiments. The predictable conformation and the reactivity of the tosylate group make this compound an important and versatile tool for synthetic chemists, particularly those in the pharmaceutical industry, enabling the stereoselective synthesis of complex molecules with potential therapeutic applications.

References

  • NOESY: Small Molecules vs Large Molecules. (2008, January 24). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). Retrieved from [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved from [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. (2017, October 11). Google Patents.
  • NOESY and ROESY. (2018, August 8). Retrieved from [Link]

  • Tosylates Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved from [Link]

  • Tosyl group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Development of new methods in tetrahydropyran ring synthesis. (n.d.). DR-NTU. Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011, July 1). MDPI. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • axial vs equatorial substitution. (2017, January 17). YouTube. Retrieved from [Link]

  • (S)-(tetrahydro-2H-pyran-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tosylate. (2021, August 10). Bartleby.com. Retrieved from [Link]

  • The Duke NMR Center Coupling constants. (n.d.). Retrieved from [Link]

  • Cyclohexane Conformational Analysis. (n.d.). Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

  • 9.4: Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts. Retrieved from [Link]

  • 3.3: Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (n.d.). PMC. Retrieved from [Link]

  • Cyclohexane Conformations. (2014, April 18). Master Organic Chemistry. Retrieved from [Link]

  • Cyclohexane conformation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Proton NMR Table. (n.d.). MSU chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (CAS: 27444-41-3), a critical electrophilic intermediate used in medicinal chemistry for installing the tetrahydro-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (CAS: 27444-41-3), a critical electrophilic intermediate used in medicinal chemistry for installing the tetrahydro-2H-pyran-3-yl moiety via nucleophilic substitution (


).

Executive Summary & Compound Profile

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also known as Tetrahydro-2H-pyran-3-yl tosylate) is the sulfonate ester derived from tetrahydro-2H-pyran-3-ol. It serves as a superior leaving group compared to the parent alcohol, facilitating alkylation reactions with amines, phenols, and carbon nucleophiles.

  • IUPAC Name: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate[1][2]

  • CAS Number: 27444-41-3[3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 256.32 g/mol

  • Key Application: Synthesis of muscarinic receptor agonists and other heterocyclic bioactive agents (e.g., Intermediate 5L in WO2021070091A1).

Synthesis & Reaction Logic

The synthesis typically proceeds via the sulfonation of tetrahydro-2H-pyran-3-yl alcohol using


-toluenesulfonyl chloride (

).
Mechanistic Workflow

The reaction is driven by the nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur, eliminating chloride. A base (Pyridine or


) is required to neutralize the generated HCl and drive the equilibrium forward.

SynthesisWorkflow Start Tetrahydro-2H-pyran-3-ol (Starting Material) Reagents TsCl, Et3N/Pyridine DCM, 0°C to RT Start->Reagents Inter Tetrahedral Intermediate Reagents->Inter Nucleophilic Attack Product Tetrahydro-2H-pyran-3-yl Tosylate Inter->Product Elimination of Cl- Byproduct Et3N·HCl (Salt) Inter->Byproduct

Figure 1: Reaction pathway for the tosylation of tetrahydro-2H-pyran-3-ol.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for the title compound.

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is characterized by the distinct AA'BB' system of the tosyl group and the deshielded methine proton at the C3 position.

Solvent:


 (Chloroform-d) | Frequency:  400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationAssignment / Coupling (

)
Ar-H 7.80 - 7.83Doublet (d)2HOrtho to sulfonyl (

Hz)
Ar-H 7.33 - 7.36Doublet (d)2HMeta to sulfonyl (

Hz)
H-3 4.65 - 4.75Multiplet (m)1HMethine CH-OTs (Deshielded by OTs)
H-2 3.82 - 3.90Multiplet (m)1HO-CH

(Geminal/Vicinal coupling)
H-2' 3.55 - 3.65Multiplet (m)1HO-CH

(Diastereotopic)
H-6 3.40 - 3.55Multiplet (m)2HO-CH

(Distal to OTs)
Ar-CH

2.45Singlet (s)3HTosyl Methyl Group
H-4, H-5 1.50 - 2.10Multiplet (m)4HRing methylene protons

Interpretation Logic:

  • The H-3 Shift: In the parent alcohol, H-3 appears near 3.7–3.8 ppm. Upon tosylation, the electron-withdrawing nature of the sulfonate ester shifts this signal downfield by approximately 0.9 ppm to the 4.65–4.75 ppm range.

  • Stereochemistry: The splitting pattern of H-2 and H-6 is complex due to the chiral center at C3, making the protons at C2 and C6 diastereotopic.

Carbon NMR ( C NMR)

Solvent:


 | Frequency:  100 MHz
Carbon TypeShift (

, ppm)
Assignment
Ar-C (Quat) 144.9C-S (Ipso)
Ar-C (Quat) 133.8C-Me (Ipso)
Ar-CH 129.9Aromatic CH
Ar-CH 127.7Aromatic CH
C-3 76.5CH-OTs (Diagnostic Peak)
C-2 72.8O-CH

(Adjacent to chiral center)
C-6 68.1O-CH

(Distal)
C-4/C-5 29.5, 22.1Ring CH

Ar-CH

21.6Tosyl Methyl
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the sulfonate ester and the absence of the hydroxyl group.

Wavenumber (

, cm

)
IntensityFunctional Group Assignment
1355 - 1365 StrongAsymmetric

stretch (Sulfonate)
1170 - 1180 StrongSymmetric

stretch (Sulfonate)
1598 MediumAromatic

stretch
2850 - 2960 MediumAliphatic

stretch
~3400 AbsentO-H stretch (Indicates conversion)
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or APCI

  • Molecular Ion: The parent ion

    
     (257 m/z) is often weak or unstable due to the lability of the tosylate group.
    
  • Adducts:

    
     (274 m/z) or 
    
    
    
    (279 m/z) are commonly observed.
  • Fragmentation:

    • m/z 155:

      
       (Characteristic Tosyl fragment).
      
    • m/z 85:

      
       (Tetrahydropyranyl cation after loss of OTs).
      

Experimental Protocol (Self-Validating)

This protocol is adapted from standard procedures for secondary alcohol tosylation and specific patent literature (WO2021070091A1).

Materials
  • Tetrahydro-2H-pyran-3-ol (1.0 eq)

  • 
    -Toluenesulfonyl chloride (1.2 - 1.5 eq)
    
  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add tetrahydro-2H-pyran-3-ol dissolved in anhydrous DCM (0.2 M concentration).
    
  • Activation: Cool the solution to 0°C using an ice bath. Add

    
     (or Pyridine) and DMAP. Stir for 10 minutes.
    
  • Addition: Add

    
    -Toluenesulfonyl chloride portion-wise (solid) or dropwise (solution in DCM) to control the exotherm.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–18 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a new UV-active spot (
      
      
      
      ) should appear.
  • Workup:

    • Quench with water.[5]

    • Wash the organic layer with 1M HCl (to remove excess amine/pyridine). Critical: Ensure aqueous phase is acidic (pH < 4).

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via Flash Column Chromatography (SiO

    
    ) using a gradient of 0–30% EtOAc in Hexanes.
    
    • Note: Tosylates can be hydrolytically unstable on silica; minimize column time or add 1%

      
       to the eluent.
      

References

  • World Intellectual Property Organization (WIPO). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Patent WO2021070091A1.[1][2] (Describes Intermediate 5L: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate).[1][2] Link

  • Organic Syntheses. General Procedure for Alcohol Tosylation. Org.[2][5][6][7][8] Synth. Coll. Vol. 1-10. (Standard grounding for tosylation protocols). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12678853 (Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate).Link

  • Thieme Connect. Synthesis of Tosylates from Alcohols.[9] (Validation of spectroscopic shifts for THP derivatives). Link

Sources

Exploratory

An In-Depth Technical Guide to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate: Synthesis, History, and Applications

Foreword: The Unsung Importance of a Versatile Intermediate In the landscape of modern organic and medicinal chemistry, the tetrahydropyran (THP) motif is a recurring structural element in a vast array of biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unsung Importance of a Versatile Intermediate

In the landscape of modern organic and medicinal chemistry, the tetrahydropyran (THP) motif is a recurring structural element in a vast array of biologically active molecules and advanced materials. Its prevalence stems from the favorable physicochemical properties it imparts, such as improved aqueous solubility and metabolic stability. Within the family of THP-containing building blocks, Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate stands out as a key intermediate, though its own history and discovery are not widely chronicled. This technical guide aims to provide a comprehensive resource for researchers, scientists, and drug development professionals on this important, yet often overlooked, chemical entity. We will delve into its plausible historical context, detailed synthetic methodologies, and its crucial role in the synthesis of more complex molecules.

Historical Context and the Rise of the Tetrahydropyran Moiety

While a singular "discovery" paper for Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is not readily identifiable in the annals of chemical literature, its emergence can be understood within the broader context of the development of synthetic methodologies for oxygen-containing heterocycles and the strategic use of sulfonate esters as excellent leaving groups in nucleophilic substitution reactions.

The study of tetrahydropyrans gained significant momentum in the 20th century, driven by their presence in numerous natural products, most notably in the pyranose form of sugars. The stability of the saturated tetrahydropyran ring made its derivatives attractive synthetic targets. The functionalization of these rings, including the introduction of a hydroxymethyl group at the 3-position, paved the way for further chemical transformations.

The use of tosylates (p-toluenesulfonates) as a means to convert a primary alcohol into a highly effective leaving group became a cornerstone of organic synthesis in the mid-20th century. This strategy allows for the facile displacement of the tosylate group by a wide range of nucleophiles, a reaction that is fundamental to the construction of complex molecular architectures. It is therefore highly probable that Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate was first synthesized as a logical step in the functionalization of (Tetrahydro-2H-pyran-3-yl)methanol, enabling the introduction of various substituents at the 3-methyl position.

Synthesis of the Precursor: (Tetrahydro-2H-pyran-3-yl)methanol

The journey to obtaining Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate begins with the synthesis of its precursor alcohol, (Tetrahydro-2H-pyran-3-yl)methanol. While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require specifically substituted analogs. A common and efficient method involves the reduction of a corresponding carboxylic acid or its ester derivative.

Synthesis via Reduction of Tetrahydro-2H-pyran-3-carboxylic Acid Methyl Ester

One plausible and scalable route begins with the reduction of a methyl ester of tetrahydro-2H-pyran-3-carboxylic acid. This method is advantageous due to the high yields and relatively mild conditions.

Synthesis_of_Precursor starting_material Tetrahydro-2H-pyran-3-carboxylic acid methyl ester product (Tetrahydro-2H-pyran-3-yl)methanol starting_material->product Reduction reagent LiAlH₄ (or other suitable reducing agent) in THF

Caption: Synthetic pathway for (Tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol:

Materials:

  • 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester (as a representative starting material)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (e.g., 3.6 M solution in toluene)

  • Toluene

  • 1 N Hydrochloric acid aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • A solution of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester in toluene is added dropwise to a cooled (ice bath) solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene.

  • The reaction mixture is stirred at 40°C for 1 hour.

  • The reaction is then quenched by pouring it into a 1 N hydrochloric acid aqueous solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and saturated brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield (6-propyltetrahydro-2H-pyran-3-yl)methanol.[1]

Note: While the above protocol uses a substituted starting material, the same principle applies to the unsubstituted tetrahydro-2H-pyran-3-carboxylic acid methyl ester to yield (Tetrahydro-2H-pyran-3-yl)methanol.

The Core Reaction: Tosylation of (Tetrahydro-2H-pyran-3-yl)methanol

The conversion of the precursor alcohol to the desired tosylate is a standard yet critical step. The reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct and can also act as a catalyst.

Tosylation_Reaction alcohol (Tetrahydro-2H-pyran-3-yl)methanol product Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate alcohol->product Tosylation reagents p-Toluenesulfonyl chloride (TsCl) Pyridine or Triethylamine Dichloromethane (DCM)

Caption: Tosylation of (Tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol:

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (Tetrahydro-2H-pyran-3-yl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by silica gel chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the tosyl chloride and reduce the yield.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature: The initial addition of reagents is carried out at 0 °C to control the exothermic reaction and prevent the formation of byproducts.

  • Base: Pyridine or triethylamine is essential to neutralize the HCl formed during the reaction, which would otherwise protonate the starting alcohol and inhibit the reaction.

  • Workup: The aqueous workup is designed to remove excess reagents, the pyridinium hydrochloride salt, and any remaining starting materials.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₁₈O₄S
Molecular Weight 270.34 g/mol
Appearance Typically a solid
Solubility Soluble in most organic solvents

Applications in Synthesis

The primary utility of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate lies in its role as a versatile intermediate for introducing the 3-methyl-tetrahydropyran moiety into larger molecules. The tosylate group serves as an excellent leaving group, allowing for facile nucleophilic substitution reactions.

Synthesis of Liquid Crystal Compounds

A significant application of this compound is in the synthesis of novel liquid crystal compounds. The tetrahydropyran ring is a desirable component in liquid crystal structures due to its specific stereochemistry and influence on the material's physical properties. In a patented process, a derivative, (6-pentyltetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, is reacted with a substituted phenol in the presence of a base to form an ether linkage, a key step in the construction of a liquid crystal molecule.[1]

LC_Synthesis tosylate (6-pentyltetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate product Liquid Crystal Precursor tosylate->product phenol 4-ethoxy-2,3-difluorophenol phenol->product base K₂CO₃ in DMF

Caption: Application in liquid crystal synthesis.

Role in Drug Discovery and Development

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can enhance properties such as solubility, metabolic stability, and cell permeability, while also providing a rigid framework for orienting other functional groups for optimal target binding. While specific examples of drugs synthesized directly from Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate are not prominent in the public domain, its analogs are utilized in the synthesis of various pharmaceutical agents. The ability to displace the tosylate with a wide range of nucleophiles (e.g., amines, thiols, azides) makes it a valuable tool for generating libraries of compounds for drug screening.

Conclusion: A Versatile Building Block for Future Innovations

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, while not a compound of household recognition, represents a class of indispensable reagents in the toolbox of the modern synthetic chemist. Its value lies in its ability to efficiently introduce the functionally and structurally important tetrahydropyran moiety into a diverse range of molecules. From advanced materials like liquid crystals to the complex scaffolds of potential new medicines, the impact of this versatile intermediate is significant. This guide has aimed to provide a thorough understanding of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • Production method for tetrahydro-2h-pyran derivative. EP3228617A1. (2017).

Sources

Foundational

Technical Guide: Stereochemical Dynamics and Synthetic Utility of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate , focusing on its stereochemical behavior, synthetic preparation, and reactivity profile in nucleophilic substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate , focusing on its stereochemical behavior, synthetic preparation, and reactivity profile in nucleophilic substitutions.

Molecular Architecture and Stereochemistry[1]

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (CAS: 27444-41-3 ) is the sulfonate ester derived from tetrahydro-2H-pyran-3-ol and p-toluenesulfonyl chloride. It serves as a critical chiral building block in the synthesis of complex ether-containing pharmacophores.

Stereogenic Center and Enantiomers

The molecule possesses a single stereogenic center at the C3 position of the tetrahydropyran (THP) ring.

  • Configuration: It exists as two enantiomers, (3R) and (3S).

  • Nomenclature: The numbering starts at the ring oxygen (1), proceeding to the carbon bearing the tosylate group (3).

Conformational Analysis

Unlike cyclohexane, the tetrahydropyran ring introduces electronic biases due to the presence of the oxygen atom. The conformational preference of the 3-tosylate group is governed by the interplay of steric 1,3-diaxial interactions and dipole-dipole effects.

  • Chair Conformation: The THP ring predominantly adopts a chair conformation.

  • Equatorial Preference: The bulky tosylate group (-OTs) strongly prefers the equatorial position.

    • Sterics: In the axial position, the tosylate group experiences significant 1,3-diaxial repulsion with the axial hydrogen at C5.

    • Dipole Effects: The C–O bond of the ring and the C–O bond of the tosylate group have dipole moments. In the axial conformer, these dipoles are aligned in a way that increases electrostatic repulsion. The equatorial orientation minimizes this destabilizing interaction.

  • Anomeric Effect: The classical anomeric effect applies to electronegative substituents at the C2 position. At C3, the "gauche effect" (involving the O–C2–C3–OTs torsion) is minor compared to the steric dominance of the sulfonyl group.

Conformation cluster_0 Conformational Equilibrium Axial Axial Conformer (High Energy) 1,3-Diaxial Strain Equatorial Equatorial Conformer (Low Energy) Thermodynamically Favored Axial->Equatorial K_eq > 1

Figure 1: Conformational equilibrium of 3-substituted tetrahydropyrans favoring the equatorial isomer.

Synthetic Pathways[1][2][3][4][5]

The synthesis of Tetrahydro-2H-pyran-3-yl tosylate requires precise regiocontrol to install the oxygen functionality at the C3 position, avoiding the thermodynamically favored C2 (anomeric) oxidation.

Route: Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

The most reliable method involves the hydroboration of the commercially available enol ether, 3,4-dihydro-2H-pyran.

  • Hydroboration (Regiocontrol):

    • Reaction of 3,4-dihydro-2H-pyran with Borane-THF (

      
      ).
      
    • Mechanism: The boron atom adds to the C3 position (beta to oxygen). This regioselectivity is driven by electronic effects; the oxygen atom donates electron density to the double bond, making C2 nucleophilic, but the transition state places the partial positive charge on C2 (stabilized by oxygen resonance), directing the hydride to C2 and boron to C3.

    • Stereochemistry: Syn-addition of H and B across the double bond.[1][2][3]

  • Oxidation:

    • Treatment with alkaline hydrogen peroxide (

      
      ) converts the organoborane to tetrahydro-2H-pyran-3-ol  with retention of configuration.
      
  • Tosylation:

    • The alcohol is converted to the tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base (Pyridine or

      
      ).
      

Synthesis Start 3,4-Dihydro-2H-pyran (Enol Ether) Step1 Hydroboration (BH3·THF) Start->Step1 Inter Organoborane Intermediate (C3-Boron) Step1->Inter Step2 Oxidation (H2O2, NaOH) Inter->Step2 Alcohol Tetrahydro-2H-pyran-3-ol Step2->Alcohol Step3 Tosylation (TsCl, Pyridine) Alcohol->Step3 Product Tetrahydro-2H-pyran-3-yl Tosylate Step3->Product

Figure 2: Synthetic pathway from 3,4-dihydro-2H-pyran to the target tosylate.[4][5][6]

Reactivity Profile

The reactivity of tetrahydro-2H-pyran-3-yl tosylate is defined by the excellent leaving group ability of the tosylate anion (


 for TsOH).
Nucleophilic Substitution ( )
  • Mechanism: Bimolecular nucleophilic substitution.

  • Stereochemistry: Proceed with inversion of configuration (Walden inversion).

    • Starting Material: (3R)-Tosylate

      
       Product: (3S)-Substituted THP.
      
  • Nucleophiles: Reacts efficiently with Azides (

    
    ), Cyanides (
    
    
    
    ), Halides (
    
    
    ,
    
    
    ), and Thiolates (
    
    
    ).
Elimination ( )
  • Side Reaction: Treatment with strong bases (e.g., KOtBu, NaH) or heating with weak nucleophiles promotes elimination.

  • Regioselectivity:

    • Abstraction of H2 (adjacent to oxygen) is electronically favored due to the inductive effect of the ring oxygen, which acidifies the C2 protons.

    • Product: The major elimination product is 3,4-dihydro-2H-pyran (the enol ether), regenerating the starting material precursor.

Neighboring Group Participation

Unlike 2-substituted derivatives where the ring oxygen can stabilize carbocations (oxocarbenium ions), the C3 position does not benefit from direct resonance stabilization by the ring oxygen during solvolysis. Therefore,


 pathways are generally disfavored compared to 

, unless the solvent is highly ionizing.

Experimental Protocols

Protocol: Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate[9]

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[7]

  • Pyridine (Solvent/Base) (10 volumes) or

    
     with 
    
    
    
    (1.5 equiv) and DMAP (0.1 equiv).
  • Solvent: Dichloromethane (DCM) (anhydrous).

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-ol (e.g., 10.2 g, 100 mmol) and anhydrous DCM (100 mL).

  • Base Addition: Cool the solution to 0°C. Add Triethylamine (20.9 mL, 150 mmol) and catalytic DMAP (1.2 g, 10 mmol). Alternatively, use Pyridine as solvent and base.

  • Tosylation: Add TsCl (22.9 g, 120 mmol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of alcohol (

    
    ) and appearance of tosylate (
    
    
    
    ).
  • Workup: Quench with water (50 mL). Separate phases. Wash the organic layer with 1M HCl (to remove amine/pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The crude solid can be recrystallized from Hexane/EtOAc or purified via silica gel chromatography to yield the white crystalline solid.
    
Protocol: Nucleophilic Substitution (Example: Azidation)

Reagents:

  • Tetrahydro-2H-pyran-3-yl tosylate (1.0 equiv)[4]

  • Sodium Azide (

    
    ) (1.5 equiv)[7]
    
  • Solvent: DMF or DMSO (anhydrous).

Procedure:

  • Dissolve the tosylate (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Add

    
     (1.5 equiv).[7]
    
  • Heat the mixture to 60–80°C for 6 hours.

  • Workup: Dilute with water and extract with

    
    . Wash organic layer extensively with water to remove DMF.
    
  • Result: Formation of 3-azidotetrahydro-2H-pyran with inverted stereochemistry .

References

  • Conformational Analysis of Heterocycles

    • Wiberg, K. B.; Bailey, W. F.; et al. Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit.J. Phys. Chem. A , 2005, 109(50), 11504–11510. Link

  • Synthesis of 3-Hydroxytetrahydropyran

    • Brown, H. C.; Zweifel, G. Hydroboration. VII. Directive Effects in the Hydroboration of Olefins.J. Am. Chem. Soc. , 1960, 82(17), 4708–4712. Link

  • Tosylation Protocols

    • BenchChem Application Notes.[7][8] Nucleophilic Substitution Reactions Using Tosyl Groups.[7][9]Link

  • Compound Data

    • PubChem CID 12686150. Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.[4]Link

Sources

Exploratory

Introduction: The Privileged Tetrahydropyran Scaffold

An In-depth Technical Guide to Tetrahydro-2H-pyran Derivatives: Synthesis, Applications, and Therapeutic Potential The tetrahydro-2H-pyran (THP) moiety, a six-membered saturated oxygen-containing heterocycle, stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tetrahydro-2H-pyran Derivatives: Synthesis, Applications, and Therapeutic Potential

The tetrahydro-2H-pyran (THP) moiety, a six-membered saturated oxygen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals. Its prevalence is not a mere coincidence but rather a testament to its advantageous physicochemical properties. The THP ring can be considered a bioisostere of a cyclohexane ring, with the oxygen atom imparting increased polarity and the potential for hydrogen bonding, which can significantly influence a molecule's solubility, membrane permeability, and interactions with biological targets.[1] This unique combination of a conformationally constrained scaffold and modulated polarity makes the THP ring a "privileged structure" in medicinal chemistry, frequently incorporated into molecules to optimize their pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the synthesis and applications of THP derivatives, with a particular focus on their role in modern drug discovery. We will delve into the key synthetic strategies for constructing this important heterocyclic system, explore its diverse therapeutic applications with a case study on a potent anticancer agent, and provide a detailed experimental protocol for the synthesis of a representative THP derivative.

Part 1: Core Synthetic Methodologies for Tetrahydropyran Ring Construction

The stereoselective synthesis of substituted tetrahydropyrans is a central theme in modern organic chemistry. A variety of powerful methods have been developed to construct this ring system with high levels of control over relative and absolute stereochemistry. This section will discuss some of the most prominent and widely utilized strategies.

Prins and Related Cyclizations

The Prins cyclization is a classic and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran-4-ol.[2][3] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the alkene nucleophile. The stereochemical outcome of the Prins cyclization is often highly dependent on the reaction conditions and the nature of the substrates and catalyst used.[4]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, followed by the addition of the homoallylic alcohol to form a hemiacetal. Subsequent elimination of water generates a key oxocarbenium ion. Intramolecular attack of the alkene onto this electrophilic species forms the tetrahydropyran ring and a new carbocation, which is then quenched by a nucleophile (often water or the conjugate base of the acid catalyst) to afford the final product.

  • Causality in Experimental Choices: The choice of Brønsted or Lewis acid catalyst is critical. Strong Brønsted acids like trifluoroacetic acid (TFA) are commonly used.[5] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) can also promote the reaction, often at lower temperatures, which can enhance diastereoselectivity.[4][6] The use of silyl-protected homoallylic alcohols (silyl-Prins) can offer advantages in terms of reaction control and stereoselectivity.[3]

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the construction of dihydropyran rings, which can be readily reduced to the corresponding tetrahydropyrans.[7][8] This reaction typically involves an electron-rich diene and an electron-deficient dienophile (an aldehyde or ketone). The development of asymmetric HDA reactions using chiral catalysts has made this a highly valuable tool for the enantioselective synthesis of THP derivatives.[9][10]

  • Mechanism: The HDA reaction is a concerted pericyclic reaction, although stepwise mechanisms can operate, particularly in the presence of Lewis acid catalysts. The stereochemistry of the starting materials is transferred to the product in a predictable manner according to the Woodward-Hoffmann rules.

  • Causality in Experimental Choices: Chiral Lewis acids, such as those based on copper(II)-bis(oxazoline) complexes or chromium(III)-salen complexes, are highly effective in catalyzing enantioselective HDA reactions.[7][8] The choice of diene is also crucial; Danishefsky's diene and related silyl enol ethers are commonly employed due to their high reactivity.[7] The reaction conditions, including solvent and temperature, can significantly influence both the yield and the stereoselectivity of the cycloaddition.

Intramolecular Oxa-Michael Additions

The intramolecular oxa-Michael addition (or conjugate addition) of a hydroxyl group to an α,β-unsaturated carbonyl system is a widely used and efficient method for the synthesis of tetrahydropyrans.[5][11] This reaction can be catalyzed by either acid or base, and the stereochemical outcome can often be controlled by the reaction conditions.[12]

  • Mechanism: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then undergoes a 1,4-conjugate addition to the electron-deficient alkene. Under acidic conditions, the carbonyl oxygen of the Michael acceptor is protonated, increasing its electrophilicity and facilitating the attack of the neutral hydroxyl group.

  • Causality in Experimental Choices: The choice between acidic and basic catalysis can have a profound impact on the stereoselectivity of the cyclization. Basic conditions at low temperatures often favor the kinetic product, while thermodynamic conditions (higher temperatures or stronger bases) can lead to the more stable diastereomer.[12][13] The geometry of the α,β-unsaturated system also plays a critical role in determining the stereochemical outcome of the cyclization.[13]

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of tetrahydropyrans.[14][15] Chiral secondary amines, squaramides, and other small organic molecules can catalyze cascade reactions, such as Michael/hemiketalization or Michael/Henry/ketalization sequences, to afford highly functionalized THP derivatives with excellent enantioselectivity.[1][14]

  • Mechanism: The mechanisms of organocatalytic cascade reactions are diverse but often involve the formation of nucleophilic enamine or enolate intermediates from one of the substrates, which then initiate a series of bond-forming events with other reaction partners. The chiral catalyst controls the stereochemistry of the newly formed stereocenters.

  • Causality in Experimental Choices: The selection of the appropriate organocatalyst is paramount for achieving high stereoselectivity. Bifunctional catalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding or other non-covalent interactions, are often highly effective.[1][16] The reaction conditions, including the solvent and the presence of additives, must be carefully optimized for each specific transformation.

Summary of Synthetic Methodologies
Method Key Features Typical Catalysts/Reagents Advantages Limitations Representative Yields Stereoselectivity
Prins Cyclization Acid-catalyzed cyclization of a homoallylic alcohol and a carbonyl compound.Brønsted acids (TFA), Lewis acids (BF₃·OEt₂, SnCl₄).[4][6]Convergent, can generate multiple stereocenters in one step.Can be prone to side reactions, stereocontrol can be challenging.60-90%Moderate to excellent, condition-dependent.
Hetero-Diels-Alder [4+2] cycloaddition of a diene and a heterodienophile.Chiral Lewis acids (Cr(III)-salen, Cu(II)-box).[7][8]High stereocontrol, convergent, access to highly functionalized systems.Limited by the availability of suitable dienes and dienophiles.70-95%Excellent enantioselectivity and diastereoselectivity.
Intramolecular Oxa-Michael Addition Cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound.Acids (TFA), Bases (DBU, NaH).[5][12]High-yielding, can be highly stereoselective under kinetic or thermodynamic control.Stereochemical outcome can be substrate and condition dependent.70-99%Good to excellent, tunable by reaction conditions.
Organocatalysis Cascade reactions catalyzed by small chiral organic molecules.Chiral amines, squaramides, thioureas.[1][14]Metal-free, high enantioselectivity, access to complex structures.Substrate scope can be limited, catalyst loading can be high.50-90%Excellent enantioselectivity.

Part 2: Applications of Tetrahydropyran Derivatives in Drug Discovery

The versatility of the tetrahydropyran scaffold has led to its incorporation into a wide range of therapeutic agents with diverse biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[9][17]

Case Study: RAF709, a Potent and Selective RAF Inhibitor

A compelling example of a THP derivative in modern oncology is RAF709 , a potent and selective inhibitor of RAF kinases.[18][19] RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in human cancers due to mutations in RAS or BRAF genes.[1][20]

  • Mechanism of Action: RAF709 is an ATP-competitive inhibitor that targets both BRAF and CRAF kinases.[18] Unlike first-generation RAF inhibitors that are only effective against BRAF monomers, RAF709 can inhibit both RAF monomers and dimers.[21][22] This is a critical advantage because in RAS-mutant cancers, RAF signaling proceeds through RAF dimers. Furthermore, first-generation RAF inhibitors can paradoxically activate the RAF/MEK/ERK pathway in RAS-mutant cells by promoting RAF dimerization, a phenomenon that is minimized with RAF709.[7][17][23] By inhibiting RAF activity, RAF709 blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.[20]

The RAF/MEK/ERK Signaling Pathway and Inhibition by RAF709

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS Activates RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer Recruits and Activates MEK MEK RAF_dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes RAF709 RAF709 RAF709->RAF_dimer Inhibits

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of RAF709.

Part 3: Experimental Protocol: Diastereoselective Synthesis of a 2,6-Disubstituted Tetrahydropyranone via Prins Cyclization

This protocol describes the synthesis of a 2,6-disubstituted tetrahydropyranone from a 3-bromobut-3-en-1-ol and an aldehyde, as reported by Saikia and co-workers.[6][24] This method exemplifies a highly diastereoselective Prins cyclization.

Materials:

  • 3-Bromobut-3-en-1-ol derivative

  • Aldehyde (e.g., benzaldehyde)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the 3-bromobut-3-en-1-ol derivative (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution.

  • Cooling: Cool the solution to -35 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Addition of Aldehyde: Add the aldehyde (1.2 equiv) to the cooled solution and stir for 10 minutes.

  • Initiation of Cyclization: Add boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -35 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-disubstituted tetrahydropyranone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Self-Validation: The high diastereoselectivity of this reaction is a key validation point. The formation of a single major diastereomer, as confirmed by NMR spectroscopy, demonstrates the effectiveness of the chosen conditions in controlling the stereochemical outcome of the Prins cyclization. The stereochemistry can be unequivocally confirmed by X-ray crystallography if a suitable crystal is obtained.

Conclusion and Future Perspectives

The tetrahydropyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of new and more efficient stereoselective synthetic methodologies remains a key area of research, with organocatalysis and other modern synthetic techniques offering exciting possibilities for accessing novel and complex THP derivatives. As our understanding of the biological roles of THP-containing natural products deepens and our ability to synthesize these complex molecules improves, we can anticipate the emergence of a new generation of THP-based drugs with enhanced efficacy and selectivity for a wide range of diseases. The story of RAF709 highlights the power of incorporating the THP moiety to address specific challenges in drug design, such as overcoming resistance mechanisms. Future research will undoubtedly continue to leverage the unique properties of the tetrahydropyran ring to create innovative and life-saving medicines.

References

  • [bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers.]([Link])

Sources

Foundational

Technical Guide: Safety, Handling, and Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

[1] Executive Technical Summary Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also known as Tetrahydro-2H-pyran-3-yl tosylate) is a secondary alkyl sulfonate ester used primarily as an intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Technical Summary

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also known as Tetrahydro-2H-pyran-3-yl tosylate) is a secondary alkyl sulfonate ester used primarily as an intermediate in organic synthesis to introduce the tetrahydropyran-3-yl moiety via nucleophilic substitution.[1]

While often overshadowed by its 4-isomer (CAS: 97986-34-0) or the hydroxymethyl derivatives, the 3-yl isomer presents unique stereochemical and safety challenges.[1] As a sulfonate ester, it is classified as a Potentially Genotoxic Impurity (PGI) .[1] It possesses the structural alarm for alkylation—the ability to transfer the tetrahydropyranyl alkyl group to biological nucleophiles (like DNA), potentially causing mutagenesis.[1]

Critical Hazard Statement:

  • GHS Classification: Carcinogenicity (Suspected), Skin Sensitization, Acute Toxicity.[1]

  • Primary Risk: Direct-acting alkylating agent (DNA adduct formation).[1]

  • Handling Level: OEB 4 (Occupational Exposure Band) or equivalent containment strategy is recommended until specific toxicology data proves otherwise.[1]

Chemical Identity & Mechanism of Action[2][3]

Structural Context[1][4]
  • Chemical Name: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate[1]

  • Functional Class: Secondary Alkyl Tosylate[1]

  • Reactivity: The tosylate group (OTs) is an excellent leaving group (

    
     of conjugate acid ~ -2.8).[1] This activates the C3 position of the pyran ring for 
    
    
    
    or
    
    
    attack, depending on conditions.[1]
Mechanism of Genotoxicity

The safety concern stems from the compound's electrophilicity.[1] Unlike many toxic compounds that require metabolic activation (e.g., aflatoxins), alkyl tosylates are direct-acting mutagens .[1] They can react with the N7 position of guanine or the N3 position of adenine in DNA without enzymatic intervention.[1]

Figure 1: Mechanism of DNA Alkylation The following diagram illustrates the nucleophilic attack of a DNA base on the tetrahydropyran ring, displacing the tosylate anion.[1]

DNA_Alkylation Substrate Tetrahydro-2H-pyran-3-yl Tosylate TS Transition State (SN2 Attack) Substrate->TS DNA DNA Base (Nucleophile) DNA->TS Attacks C3 Product Alkylated DNA (Mutagenic Adduct) TS->Product Inversion of Configuration LeavingGroup Tosylate Anion (Leaving Group) TS->LeavingGroup

Caption: Figure 1. Mechanism of action showing the direct alkylation of DNA by the tosylate intermediate via nucleophilic substitution.

Synthesis and Stability

Researchers often synthesize this compound in situ or isolate it as a solid.[1] Understanding its formation helps in controlling its presence as an impurity.[1]

Synthesis Protocol

Reaction: Tetrahydro-2H-pyran-3-ol +


-Toluenesulfonyl chloride (TsCl) 

Product[1]
ParameterConditionRationale
Solvent Dichloromethane (DCM) or PyridineDCM allows easy aqueous workup; Pyridine acts as both solvent and base.[1]
Base Triethylamine (TEA) or PyridineNeutralizes HCl byproduct to drive equilibrium forward.[1]
Catalyst DMAP (4-Dimethylaminopyridine)Accelerates the reaction significantly (nucleophilic catalysis).[1]
Temperature 0°C to Room TempControls exotherm; prevents elimination side-reactions (formation of dihydropyran).[1]
Stability & Degradation[1]
  • Hydrolysis: Secondary tosylates are prone to hydrolysis in aqueous acidic or basic conditions.[1]

    • Risk:[1] Hydrolysis releases

      
      -toluenesulfonic acid (strong acid) and regenerates the alcohol.[1]
      
  • Elimination: Under strong basic conditions or heating, the compound may undergo E2 elimination to form 3,4-dihydro-2H-pyran (enol ether).[1]

Safe Handling Protocol (OEB 4 / PGI Strategy)

Due to the genotoxic potential, "standard" laboratory PPE is insufficient.[1] A self-validating containment workflow is required.[1]

Engineering Controls
  • Primary: Powder containment hood or Glovebox (Isolator) for solid handling.[1]

  • Secondary: Fume hood for solution handling.

  • Pressure: Negative pressure relative to the corridor.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P3 minimum; Powered Air Purifying Respirator (PAPR) recommended if handling >1g of solid outside an isolator.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum per layer).[1] Change outer gloves immediately after contact.[1] Tyvek sleeves or lab coat with cuffs taped.[1]

Operational Workflow

The following workflow ensures that the operator and environment are protected from the moment of receipt to waste disposal.

Safety_Workflow cluster_containment Containment Zone (OEB 4) Start Receipt/Synthesis Weighing Weighing (Static Free Balance) Start->Weighing In Isolator/Hood Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Reaction Reaction/Usage (Closed Vessel) Solubilization->Reaction Quench Chemical Deactivation (Nucleophilic Quench) Reaction->Quench Post-Process Waste Waste Disposal (Segregated PGI Stream) Quench->Waste Verify pH/Oxidation

Caption: Figure 2. Operational safety workflow emphasizing containment during the solid phase and mandatory chemical deactivation.

Decontamination and Waste Management[1]

Do not dispose of active tosylates in general organic waste.[1] They must be chemically deactivated first to prevent downstream exposure to waste handlers.[1]

Deactivation Solution

A "Nucleophilic Scavenger" solution is required to displace the tosylate group, converting the PGI into a harmless adduct.[1]

  • Recipe: 10% w/v Sodium Thiosulfate (

    
    ) in water/acetone (1:1).
    
  • Mechanism: The thiosulfate anion (

    
    ) is a potent nucleophile that reacts rapidly with alkyl tosylates, forming a non-volatile, water-soluble Bunte salt.[1]
    
  • Protocol:

    • Collect all glassware and contaminated consumables.[1]

    • Soak in the deactivation solution for >24 hours.

    • Check pH (ensure it remains slightly basic/neutral).[1]

Spills
  • Evacuate the immediate area.

  • Don PPE (Double gloves, Tyvek suit, Respirator).[1]

  • Cover the spill with a pad soaked in the Deactivation Solution (Thiosulfate).[1]

  • Wait 30 minutes for reaction.

  • Clean up as chemical waste.[1]

Analytical Monitoring (Trace Analysis)[1]

In drug development, you must prove this impurity is removed to acceptable levels (Threshold of Toxicological Concern - TTC, usually <1.5 µ g/day ).[1]

  • Method: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).[1]

  • Derivatization (Optional): If direct detection is poor, react the sample with pyridine or a high-UV absorbing amine to form a quaternary ammonium salt, which is easily detected by UV or MS.[1]

  • Limit of Quantitation (LOQ): Methods should target < 1 ppm relative to the Active Pharmaceutical Ingredient (API).

References

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. [Link]

  • International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • PubChem. (2025).[1][2] Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (Isomer Reference). National Library of Medicine.[1] [Link][1]

  • Teasdale, A. (2017).[1][3] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] (Reference for Alkyl Tosylate Chemistry). [Link][1]

  • Snodin, D. J. (2010).[1] Genotoxic impurities: From structural alerts to qualification. Organic Process Research & Development. [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate: A Guide for the Modern Organic Chemist

Introduction: Unlocking the Potential of the Tetrahydropyran Scaffold The tetrahydropyran (THP) ring is a privileged heterocyclic motif, frequently encountered in the core structures of a vast array of natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged heterocyclic motif, frequently encountered in the core structures of a vast array of natural products and pharmacologically active molecules. Its presence often imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making it a desirable building block in drug discovery and development. However, the chemical inertness of simple saturated heterocycles can pose a challenge for their synthetic elaboration. This guide focuses on Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, a key intermediate that transforms the chemically placid tetrahydropyran-3-ol into a versatile electrophile, primed for a variety of nucleophilic substitution reactions.

The strategic advantage of this reagent lies in the transformation of a poor leaving group, the hydroxyl (-OH) of the parent alcohol, into an exceptionally good leaving group, the tosylate (-OTs). This conversion dramatically enhances the reactivity of the C3 position of the tetrahydropyran ring, enabling the facile formation of new carbon-heteroatom and carbon-carbon bonds under mild conditions. This application note will provide a detailed exploration of the synthesis and utility of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, complete with mechanistic insights and field-tested protocols for its application in organic synthesis.

PART 1: The Underlying Chemistry: Why Tosylates are Superior Leaving Groups

The efficacy of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate as a synthetic intermediate is rooted in the fundamental principles of nucleophilic substitution reactions. The hydroxyl group of an alcohol is a poor leaving group because its departure would generate the strongly basic hydroxide ion (HO⁻). To overcome this, the hydroxyl group is converted into a tosylate ester.

The p-toluenesulfonyl (tosyl) group is an ideal activating group for several reasons[1][2]:

  • Exceptional Leaving Group Ability: The tosylate anion is a very weak base, making it an excellent leaving group. This is due to the extensive resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group and the aromatic ring. The conjugate acid, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8, which underscores the stability of its conjugate base[1].

  • Stereochemical Integrity: The tosylation of an alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during the reaction. This is crucial for maintaining stereochemical purity in the synthesis of chiral molecules[1].

  • Versatility: Alkyl tosylates are stable, often crystalline, compounds that can be readily purified and stored. They react with a wide range of nucleophiles, including amines, azides, halides, cyanides, and the conjugate bases of alcohols and thiols, to afford the corresponding substitution products.

The overall synthetic strategy involves a two-step sequence:

  • Tosylation: The parent alcohol, Tetrahydro-2H-pyran-3-ol, is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, to form the tosylate ester.

  • Nucleophilic Substitution: The resulting Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is then subjected to a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, to introduce the desired functionality.

Tosylation and SN2 Reaction cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution (SN2) Alcohol Tetrahydro-2H-pyran-3-ol Tosylate Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Alcohol->Tosylate Activation of -OH group TsCl p-Toluenesulfonyl Chloride (TsCl) + Pyridine Nucleophile Nucleophile (Nu⁻) Product Substituted Tetrahydropyran Nucleophile->Product Displacement of -OTs Tosylate_step2 Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Tosylate_step2->Product

Caption: General workflow for the activation of Tetrahydro-2H-pyran-3-ol and subsequent nucleophilic substitution.

PART 2: Application Notes and Protocols

Application Note 1: Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

This protocol details the conversion of the commercially available Tetrahydro-2H-pyran-3-ol into its corresponding tosylate, the title compound. The reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction[1][2].

Experimental Protocol:

  • Materials:

    • Tetrahydro-2H-pyran-3-ol (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Anhydrous pyridine (10 volumes)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2H-pyran-3-ol in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing cold 1 M HCl.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Tosylation_Mechanism Alcohol R-OH Intermediate R-O⁺(H)-Ts + Cl⁻ Alcohol->Intermediate Nucleophilic attack on S TsCl Ts-Cl TsCl->Intermediate Product R-OTs (Tosylate) Intermediate->Product Deprotonation Pyridinium Pyridine-H⁺ Cl⁻ Intermediate->Pyridinium Pyridine Pyridine Pyridine->Pyridinium

Sources

Application

Nucleophilic substitution reactions involving Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

An In-Depth Guide to Nucleophilic Substitution Reactions Involving Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Introduction: The Strategic Importance of the Tetrahydropyran Scaffold The tetrahydropyran (THP) ring i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Substitution Reactions Involving Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged structural motif, prominently featured in a vast array of biologically significant natural products, including polyether antibiotics and marine toxins, as well as in numerous pharmaceutical agents.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and adopt well-defined low-energy chair conformations, which allows it to serve as a stable, conformationally restricted scaffold for presenting functional groups in precise three-dimensional orientations. Consequently, methods for the stereoselective functionalization of the THP ring are of paramount importance in medicinal chemistry and drug development.[3][4]

This guide focuses on a key intermediate, Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-3-OTs), a versatile substrate for introducing a wide range of functionalities at the C3 position via nucleophilic substitution. By converting the hydroxyl group of the parent alcohol into a tosylate, we create an excellent leaving group, opening a gateway to diverse molecular architectures.[5][6] We will explore the synthesis of this substrate, delve into the critical mechanistic dichotomy of Sₙ1 and Sₙ2 pathways, and provide detailed, field-tested protocols for its reaction with various nucleophiles.

Part 1: Synthesis of the Key Substrate, THP-3-OTs

The foundational step for any subsequent nucleophilic substitution is the efficient preparation of the tosylated substrate. The hydroxyl group of an alcohol is a poor leaving group (as hydroxide, HO⁻), but its conversion to a tosylate transforms it into an excellent one.[5][6] The stability of the resulting tosylate anion is due to the delocalization of the negative charge across the sulfonyl group and the aromatic ring.[5]

Protocol 1: Tosylation of Tetrahydro-2H-pyran-3-ol

This protocol details the standard procedure for converting a secondary alcohol into its corresponding tosylate, a necessary activation step for the subsequent substitution reactions.

Materials:

  • Tetrahydro-2H-pyran-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Tetrahydro-2H-pyran-3-ol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Base Addition: To the stirred solution, slowly add pyridine or triethylamine (1.5 eq.). If the alcohol is particularly unreactive, a catalytic amount of DMAP (0.1 eq.) can be added.[7]

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours. If TLC analysis shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 12 hours.[8]

  • Quenching: Once the reaction is complete, carefully quench by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate by column chromatography on silica gel or recrystallization.

G cluster_prep Substrate Preparation cluster_workup Workup & Purification start Dissolve Alcohol in DCM cool Cool to 0 °C start->cool add_base Add Pyridine/TEA cool->add_base add_tscl Add TsCl add_base->add_tscl react Stir 4-16h add_tscl->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: Workflow for the synthesis of THP-3-OTs.

Part 2: The Mechanistic Crossroads: Sₙ2, Sₙ1, and the Influence of the Ring Oxygen

The C3 position of THP-3-OTs is a secondary carbon, placing it at a mechanistic crossroads where both Sₙ1 and Sₙ2 pathways are plausible.[9] The operative mechanism is dictated by the reaction conditions, which a researcher must carefully control to achieve the desired stereochemical outcome.[10][11]

The Sₙ2 Pathway: A Concerted, Stereospecific Route

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[10][12] This concerted mechanism results in a predictable and complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.

Favorable Conditions for Sₙ2:

  • Strong Nucleophiles: Highly reactive, often anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are required to force the concerted displacement.[13]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the counter-ion but leave the nucleophile relatively "bare" and highly reactive.[10][11]

  • Unhindered Substrate: While the C3 position is secondary, it is relatively unhindered, making it amenable to backside attack.

Caption: The Sₙ2 mechanism leads to inversion of stereochemistry.

The Sₙ1 Pathway: A Stepwise Route via a Carbocation

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism.[12][14] The first and rate-determining step is the spontaneous departure of the leaving group to form a planar carbocation intermediate.[15] The nucleophile then attacks this flat intermediate, which can occur from either face, typically leading to a racemic or near-racemic mixture of products (both inversion and retention).

Favorable Conditions for Sₙ1:

  • Weak Nucleophiles: Neutral, less reactive nucleophiles like H₂O or alcohols are common.[11]

  • Polar Protic Solvents: Solvents like water, ethanol, or acetic acid excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding.[10][11]

  • Carbocation Stability: The secondary carbocation at C3 is less stable than a tertiary one, but can still form under forcing conditions or with assistance.

An Advanced Consideration: Neighboring Group Participation by the Ring Oxygen

The simplistic Sₙ1/Sₙ2 model can be insufficient for cyclic ethers. The lone pairs on the ring oxygen can act as an internal nucleophile, a phenomenon known as Neighboring Group Participation (NGP) . This can significantly influence both the reaction rate and the stereochemical outcome.

In the case of THP-3-OTs, the ring oxygen can attack the C3 carbon as the tosylate departs, forming a strained, bicyclic oxonium ion intermediate .[16][17][18] This intermediate is then attacked by the external nucleophile. The attack typically occurs at the C3 carbon from the side opposite the C-O-C bridge, leading to a net retention of configuration relative to the starting material. This pathway is Sₙ1-like in that it involves a cationic intermediate, but it is stereospecific, unlike a classic Sₙ1 reaction.

Caption: Neighboring Group Participation (NGP) via an oxonium ion.

This participation is a critical concept for researchers, as it explains why reactions on such substrates may yield unexpected stereochemical outcomes. The propensity for NGP depends on the ring conformation and the electronic nature of other substituents.

Part 3: Application Protocols for Nucleophilic Substitution

The following protocols provide starting points for the reaction of THP-3-OTs with representative nucleophiles, illustrating both Sₙ2 and Sₙ1-type conditions.

Protocol 2: Sₙ2 Displacement with Sodium Azide

This protocol describes a classic Sₙ2 reaction to synthesize 3-azidotetrahydro-2H-pyran, a valuable precursor for amines via reduction.

Materials:

  • Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.0 eq.)

  • Sodium azide (NaN₃) (1.5-2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Setup: Combine the THP-3-OTs (1.0 eq.) and sodium azide (1.5 eq.) in a round-bottom flask containing anhydrous DMF.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[19] Monitor the reaction's progress by TLC, observing the disappearance of the starting tosylate spot. The reaction typically takes 6-12 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x). The product is significantly less polar than the DMF solvent.

  • Washing: Combine the organic extracts and wash them several times with water to remove residual DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive; do not heat excessively during concentration.

  • Purification: The crude 3-azidotetrahydro-2H-pyran can be purified by column chromatography if necessary.

Protocol 3: Solvolysis with Acetic Acid (Sₙ1-type)

This protocol illustrates an Sₙ1-type reaction where a weak nucleophile (the solvent) is used, favoring a carbocationic intermediate. This is expected to produce a mixture of stereoisomers.

Materials:

  • Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.0 eq.)

  • Glacial Acetic Acid

  • Sodium Acetate (NaOAc) (optional, as a buffer)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, reflux condenser, heating mantle

Step-by-Step Methodology:

  • Setup: Dissolve the THP-3-OTs (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser. Sodium acetate (1.1 eq.) can be added to buffer the p-toluenesulfonic acid byproduct.

  • Reaction: Heat the solution to reflux (approx. 118 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Cooling and Neutralization: Cool the mixture to room temperature. Carefully pour it into a beaker of ice and slowly neutralize the excess acetic acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: The resulting product, 3-acetoxytetrahydro-2H-pyran, can be analyzed by NMR to determine the diastereomeric ratio, providing insight into the stereochemical outcome of the solvolysis. The acetate can be subsequently hydrolyzed to the alcohol if desired.

Data Summary: Predicting Reaction Outcomes

The choice of nucleophile and solvent is the primary determinant of the reaction pathway and, therefore, the product's stereochemistry.

Nucleophile (Nu⁻)SolventTypical Temp.Predominant MechanismExpected Stereochemical Outcome
Strong: N₃⁻, CN⁻, RS⁻DMF, DMSO25-90 °CSₙ2 Inversion
Strong: Br⁻, I⁻Acetone, ACN25-80 °CSₙ2 Inversion
Weak: H₂O, ROHH₂O, EtOH50-100 °CSₙ1 / NGP Racemization / Retention
Weak: RCO₂HRCO₂H80-120 °CSₙ1 / NGP Racemization / Retention
Bulky Base: t-BuO⁻t-BuOH25-80 °CE2 Elimination (Side Reaction)

Conclusion and Outlook

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a highly effective and versatile intermediate for the synthesis of substituted tetrahydropyrans. A thorough understanding of the factors governing the Sₙ1 and Sₙ2 pathways, along with the potential for neighboring group participation by the ring oxygen, is essential for researchers to control the stereochemical outcome of their reactions. By carefully selecting the nucleophile, solvent, and temperature, scientists can predictably forge new C-N, C-O, C-S, and C-C bonds at the C3 position, enabling the construction of complex molecules for applications in drug discovery and natural product synthesis.

References

  • Title: Involvement of an Oxonium Ion Intermediate in Controlling the Diastereoselectivity of Nucleophilic Substitution Reactions of Septanoses - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects Source: Patsnap Eureka URL: [Link]

  • Title: Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents Source: PubMed URL: [Link]

  • Title: SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions Source: Pharmaguideline URL: [Link]

  • Title: Oxonium Ions Source: Dean Tantillo - UC Davis URL: [Link]

  • Title: 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles Source: Semantic Scholar URL: [Link]

  • Title: The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply Substituted Tetrahydropyran Oxocarbenium Ions Source: ResearchGate URL: [Link]

  • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: National Center for Biotechnology Information URL: [Link]

  • Title: What are the differences between SN1 and SN2 reactions? Source: Reddit URL: [Link]

  • Title: Investigating a new family of oxonium ions Source: Department of Chemistry, University of Oxford URL: [Link]

  • Title: 7 SN1 vs SN2 Reactions Source: YouTube URL: [Link]

  • Title: 4.8: Comparison of SN1 and SN2 Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Stereoselective nucleophilic substitution reaction at tertiary carbon centers Source: SlideShare URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: MDPI URL: [Link]

  • Title: Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates Source: National Center for Biotechnology Information URL: [Link]

  • Title: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: MDPI URL: [Link]

  • Title: Alcohol to Tosylate using Tosyl Cl, base Source: Organic-synthesis.org URL: [Link]

  • Title: Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL: [Link]

Sources

Method

Application Note: Tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate as a Precursor for Pharmaceutical Intermediates

Introduction & Strategic Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic replacement of traditional lipophilic rings (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic replacement of traditional lipophilic rings (e.g., phenyl, cyclohexyl) with saturated oxygen-containing heterocycles. The tetrahydropyran-3-yl (THP-3-yl) moiety has emerged as a highly privileged bioisostere[1]. It effectively modulates lipophilicity (LogP), improves aqueous solubility, and alters metabolic stability by resisting N-dealkylation pathways common to piperidine analogs.

To incorporate this moiety into active pharmaceutical ingredients (APIs), Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (commonly known as THP-3-OTs) serves as a premier electrophilic precursor[2]. As a stable, easily handled crystalline solid, THP-3-OTs provides an excellent leaving group (tosylate) for bimolecular nucleophilic substitution (SN2) reactions, enabling the precise alkylation of amines, thiols, and phenols in drug discovery workflows, such as the development of renin inhibitors like VTP-27999[3] and novel M4 muscarinic receptor agonists[4].

Mechanistic Insights & Stereochemistry

The SN2 alkylation utilizing THP-3-OTs occurs at the secondary carbon (C3) of the tetrahydropyran ring. Because SN2 reactions proceed via a concerted backside attack by the nucleophile, the reaction undergoes a strict Walden inversion of stereochemistry.

  • Causality in Stereochemical Design: If a pharmaceutical target requires an (S)-configured THP-3-yl appendage, the synthesis must begin with the (R)-enantiomer of tetrahydro-2H-pyran-3-ol. The tosylation step proceeds with retention of configuration (as the C-O bond is not broken), yielding (R)-THP-3-OTs. The subsequent nucleophilic attack breaks the C-O bond, inverting the stereocenter to yield the (S)-product.

  • Why Tosylate? While alkyl halides (chlorides, bromides) are common, secondary THP halides suffer from poor SN2 reactivity and are prone to E2 elimination. Alkyl iodides are reactive but photolytically unstable and toxic. The tosylate group balances exceptional leaving-group ability (due to resonance stabilization of the departing sulfonate anion) with bench-stable solid-state properties.

G A (R)-THP-3-ol Chiral Pool Starting Material B (R)-THP-3-OTs Retention of Configuration A->B TsCl, Pyridine (0°C to RT) C Transition State [Nu---C---OTs]‡ B->C + Nucleophile (Nu⁻) Polar Aprotic Solvent D (S)-THP-3-Nu Walden Inversion (SN2) C->D - TsO⁻ (Leaving Group)

Caption: Stereochemical pathway demonstrating Walden inversion during SN2 substitution of (R)-THP-3-OTs.

Data Presentation: Comparative Profiling

Table 1: Leaving Group Comparison for THP-3-yl Alkylation

Quantitative and qualitative assessment of leaving groups for C3-functionalization of tetrahydropyrans.

Leaving GroupSN2 ReactivityShelf-Life / StabilityByproduct ToxicitySuitability for Scale-up
Chloride (-Cl) LowHigh (Liquid)LowPoor (Requires harsh heating)
Bromide (-Br) ModerateModerateModerateFair
Iodide (-I) HighLow (Light/Moisture sensitive)HighPoor
Mesylate (-OMs) HighModerate (Hydrolyzes over time)LowGood
Tosylate (-OTs) Very High High (Crystalline solid) Low Excellent
Table 2: Physicochemical Impact of THP-3-yl vs. Traditional Pharmacophores

Impact of ring substitution on API drug-like properties.

PharmacophoreLogP ContributionAqueous SolubilityMetabolic Stability (CYP450)Hydrogen Bonding
Cyclohexyl High (+2.5)PoorSusceptible to ring oxidationNone
Piperidin-3-yl Low (+0.5)ExcellentVariable (Prone to N-oxidation)H-bond Donor & Acceptor
THP-3-yl Moderate (+1.2) Good High (Resistant to dealkylation) H-bond Acceptor (Ether O)

Experimental Protocols

The following self-validating protocols detail the synthesis of the precursor and its subsequent application in API intermediate generation.

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Objective: Convert tetrahydro-2H-pyran-3-ol to its tosylate derivative with high yield and purity[4].

Reagents & Materials:

  • Tetrahydro-2H-pyran-3-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • System Preparation: Purge a clean, dry round-bottom flask with inert gas (N2 or Argon).

  • Dissolution: Dissolve tetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Catalyst/Base Addition: Add Pyridine (2.0 eq) to the stirring solution.

    • Causality: Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a highly reactive N-tosylpyridinium intermediate).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Strict temperature control prevents the exothermic reaction from driving unwanted E2 elimination, which would yield 3,4-dihydro-2H-pyran.

  • Electrophile Addition: Add TsCl (1.2 eq) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation: The starting alcohol is UV-inactive but stains strongly with KMnO4. The product (THP-3-OTs) is strongly UV-active at 254 nm due to the tosyl aromatic ring.

  • Workup & Purification: Dilute with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated aqueous NaHCO3 (to neutralize residual acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.

Protocol B: SN2 N-Alkylation using THP-3-OTs

Objective: Synthesize a THP-3-yl functionalized secondary/tertiary amine intermediate[3].

Reagents & Materials:

  • Primary or Secondary Amine API precursor (1.0 eq)

  • THP-3-OTs (1.1 to 1.5 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Procedure:

  • Reagent Combination: In a pressure-rated reaction vial, combine the amine (1.0 eq), THP-3-OTs (1.1 eq), and finely powdered K2CO3 (3.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (5 mL per mmol).

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates the potassium cations while leaving the amine nucleophile "naked" and highly reactive, significantly lowering the SN2 activation energy barrier.

  • Heating: Seal the vial and heat to 80 °C for 12–18 hours[4].

    • Causality: The secondary carbon of the THP ring is sterically hindered. Elevated thermal energy is required to achieve the correct trajectory for backside attack.

  • Reaction Monitoring: Monitor conversion via LC-MS. Look for the disappearance of the amine mass and the emergence of the[M+H]+ peak corresponding to the THP-alkylated product.

  • Workup: Cool to room temperature. Dilute the mixture heavily with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl solution (3 times).

    • Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer and into the aqueous phase, preventing solvent contamination in the final intermediate.

  • Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography to isolate the target pharmaceutical intermediate.

Workflow Visualization

G A Tetrahydro-2H-pyran-3-ol (Starting Material) B Tosylation (TsCl, Pyridine, 0°C) A->B C THP-3-OTs (Stable Precursor) B->C D SN2 Substitution (Amine, Base, DMF, 80°C) C->D E THP-3-yl Functionalized API Intermediate D->E

Caption: Workflow for the synthesis and application of THP-3-OTs in pharmaceutical development.

References

Sources

Application

Step-by-step protocol for the synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. This tosylate derivative is a valuable intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. This tosylate derivative is a valuable intermediate in organic synthesis, often utilized for the introduction of the tetrahydro-2H-pyran-3-yl moiety in the development of novel therapeutic agents and other complex molecules. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic chemistry. This process replaces a poor leaving group (hydroxyl, -OH) with an excellent leaving group (tosylate, -OTs), facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2] The tosylation of Tetrahydro-2H-pyran-3-ol is a key step in the synthesis of various heterocyclic compounds. The resulting product, Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, serves as a versatile building block in medicinal chemistry and materials science.

The reaction proceeds via the nucleophilic attack of the alcohol on the sulfur atom of p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine or triethylamine.[3] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3] This method is advantageous as it generally proceeds with retention of stereochemistry at the alcohol's carbon center and avoids the harsh acidic conditions often required for other methods of alcohol activation.[1][3]

Reaction Scheme and Mechanism

The overall reaction for the synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is depicted below:

Figure 1: Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products reactant1 Tetrahydro-2H-pyran-3-ol product Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate reactant1->product reactant2 p-Toluenesulfonyl chloride (TsCl) reactant2->product reagent Pyridine (or Et3N) Dichloromethane (DCM) byproduct Pyridinium hydrochloride

Caption: Overall reaction scheme.

The mechanism involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.[1] Pyridine then acts as a base to deprotonate the resulting oxonium ion, yielding the final tosylate product and pyridinium hydrochloride.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Tetrahydro-2H-pyran-3-olC₅H₁₀O₂102.13≥98%Commercially Available
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65≥98%Commercially Available
Pyridine (anhydrous)C₅H₅N79.10≥99.8%Commercially Available
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93≥99.8%Commercially Available
1 M Hydrochloric Acid (HCl)HCl36.46-Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Commercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[4][5][6]

Experimental Protocol

Reaction Setup

G A 1. Dissolve Tetrahydro-2H-pyran-3-ol in anhydrous DCM B 2. Cool the solution to 0 °C in an ice bath A->B C 3. Add pyridine to the cooled solution B->C D 4. Add p-toluenesulfonyl chloride portion-wise C->D E 5. Stir the reaction at 0 °C, then warm to room temperature D->E F 6. Monitor reaction progress by TLC E->F G 7. Quench the reaction with 1 M HCl F->G Upon completion H 8. Perform aqueous work-up G->H I 9. Dry and concentrate the organic layer H->I J 10. Purify the crude product I->J

Caption: Experimental workflow diagram.

  • Preparation of Reactant Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-2H-pyran-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 volumes relative to the alcohol).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (1.5 eq.) dropwise.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture in portions, ensuring the temperature remains at or below 5 °C. The formation of a white precipitate (pyridinium hydrochloride) may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours.[7] If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, allow the mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[7][8]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether/ethyl acetate as the eluent). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate reaction progression.

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold 1 M hydrochloric acid (HCl). The volume of the HCl solution should be approximately equal to the volume of the reaction mixture. This step protonates the excess pyridine, making it water-soluble.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 volumes).

  • Washing: Combine the organic layers and wash successively with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water.

    • Brine to remove the bulk of the water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.[9][10]

Safety Precautions

  • p-Toluenesulfonyl chloride (TsCl) is corrosive and can cause severe skin burns and eye damage.[4][5][6] It is also moisture-sensitive.[5] Handle TsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6]

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the starting materials are particularly sensitive to moisture.

  • Always add reagents slowly, especially at low temperatures, to control any exothermic processes.

  • Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product, Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., sulfonate ester).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive or hydrolyzed TsCl. Insufficient base. Low reactivity of the alcohol.Use fresh, high-purity TsCl. Ensure the use of anhydrous pyridine and solvent. Increase reaction time or temperature. Consider using a stronger, non-nucleophilic base if necessary.
Formation of side products Presence of water leading to hydrolysis of TsCl. Elimination reaction competing with substitution.Ensure all glassware and reagents are dry. Maintain a low reaction temperature to favor substitution over elimination.
Difficult purification Co-elution of product and unreacted TsCl or other impurities.Adjust the polarity of the eluent for column chromatography. A pre-wash of the crude product with a solvent in which the product is sparingly soluble may help remove some impurities.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can successfully prepare this valuable synthetic intermediate for a variety of applications in chemical research and development.

References

  • ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from [Link]

  • ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • SAFETY DATA SHEET. (2013, December 23). Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate | C13H18O4S. Retrieved from [Link]

  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • PharmaCompass. (n.d.). Benzenesulfonamide, 3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • PMC. (n.d.). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)- | C11H14O4S | CID 11149197. Retrieved from [Link]

  • SciELO. (2023, October 18). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Retrieved from [Link]

  • MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate 100mg. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

Sources

Method

Application Note: Precision Alkylation of Heterocycles Using Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Introduction & Strategic Utility In modern medicinal chemistry, the incorporation of saturated oxygen-containing heterocycles is a proven strategy to improve the physicochemical properties of drug candidates. The tetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern medicinal chemistry, the incorporation of saturated oxygen-containing heterocycles is a proven strategy to improve the physicochemical properties of drug candidates. The tetrahydropyran-3-yl (THP-3-yl) motif serves as an excellent bioisostere for cycloalkanes and piperidines, offering reduced lipophilicity (lower LogP), enhanced aqueous solubility, and improved metabolic stability.

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-3-OTs) is the premier electrophilic building block for introducing this moiety. However, because it is a secondary tosylate, its application requires precise control over reaction conditions to favor nucleophilic substitution (


) while suppressing competing elimination (

) pathways. This application note provides field-proven, self-validating protocols for the N- and O-alkylation of heterocyclic scaffolds using THP-3-OTs.

Mechanistic Causality: Overcoming the Secondary Tosylate Challenge

The fundamental challenge in utilizing THP-3-OTs lies in its steric hindrance. When reacting with heterocyclic nucleophiles (e.g., pyrazoles, indoles, or spirocycles), the choice of base and solvent dictates the reaction pathway:

  • The "Cesium Effect" (

    
     Promotion):  For moderately acidic heterocycles (pKa < 15), using Cesium Carbonate (
    
    
    
    ) in a polar aprotic solvent like DMF is highly recommended. The large ionic radius and low charge density of the
    
    
    ion result in weak ion-pairing. This generates a highly dissociated, "naked" heterocyclic anion that rapidly attacks the sterically hindered secondary carbon of THP-3-OTs, driving the
    
    
    inversion before
    
    
    elimination can occur. This causality is foundational in the synthesis of complex pyrido[3,4-b]indoles (1)[1].
  • Base Strength Mismatch (

    
     Promotion):  Utilizing overly strong bases (like Sodium Hydride, NaH) with poor nucleophiles, or applying excessive heat, transforms the tosylate group from a leaving group into a target for 
    
    
    
    -hydride abstraction, resulting in the formation of 3,4-dihydro-2H-pyran (elimination byproduct).

Pathway Visualization

G Start Heterocycle + THP-3-OTs Decision Nucleophile pKa Start->Decision Low_pKa Low pKa (< 15) (Pyrazole, Indole, Purine) Decision->Low_pKa Acidic High_pKa High pKa (> 15) (Aliphatic Amine, Alcohol) Decision->High_pKa Basic Mild_Cond Mild Base: Cs2CO3 Solvent: DMF, 80°C Low_pKa->Mild_Cond Strong_Cond Strong Base: NaH Solvent: THF/DMF, 0°C-RT High_pKa->Strong_Cond Mech SN2 Mechanism (Stereochemical Inversion) Mild_Cond->Mech Strong_Cond->Mech Product THP-3-yl Heterocycle (LC-MS/NMR Validated) Mech->Product

Decision tree and mechanistic pathway for THP-3-OTs alkylation of heterocycles.

Quantitative Optimization of Reaction Parameters

To empirically validate the mechanistic claims above, the following data summarizes the optimization of N-alkylation conditions for a standard pyrazole core using THP-3-OTs.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations

MeCN801845Poor base solubility limits

rate; unreacted THP-3-OTs remains.

DMF801865Improved solubility increases yield, but tight ion-pairing slows reaction.

DMF 80 12 88 Optimal. "Cesium effect" generates a highly nucleophilic naked anion.
NaHTHF601255Strong base promotes competing

elimination of the secondary tosylate.
DIPEADMF10024<10Insufficient basicity to fully deprotonate the heterocycle (pKa mismatch).

Protocol A: N-Alkylation of Aromatic Heterocycles (The "Cesium Effect" Method)

This protocol is optimized for nitrogen-containing heterocycles such as indoles, pyrazoles, and purines, frequently utilized in the development of kinase inhibitors and PRS-associated disease therapeutics (2)[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the heterocyclic core (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and the formation of the dissociated ion pair.
    
  • Electrophile Addition: Add Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.2 equiv) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Stir for 12–18 hours. Causality note: 80 °C provides the necessary activation energy to overcome the steric bulk of the secondary carbon without triggering thermal degradation.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (typically 0-10% MeOH in DCM).

Self-Validating System & Quality Control:

  • LC-MS Tracking: Confirm the disappearance of the tosylate mass and the emergence of the

    
     product peak.
    
  • NMR Validation: In the

    
     NMR spectrum, the distinctive tosyl methyl singlet (~2.4 ppm) and aromatic doublets (~7.3, 7.8 ppm) must be absent. The newly formed 
    
    
    
    proton on the THP ring will appear as a distinct multiplet shifted significantly downfield to 4.2–4.8 ppm .
  • Stereochemical Integrity: If enantiopure (S)-THP-3-OTs was utilized, chiral HPLC must be employed to confirm >95% ee of the (R)-configured product, validating the

    
     Walden inversion over an 
    
    
    
    racemization pathway.

Protocol B: O-Alkylation for Spirocyclic Ethers

For the synthesis of complex spirocycles, such as 5-oxa-2-azaspiro[3.4]octane derivatives used as


 agonists (3)[3], O-alkylation requires a modified approach due to the higher pKa of aliphatic alcohols.

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic alcohol intermediate (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Alkoxide Formation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv). Causality note: NaH is required to fully deprotonate the aliphatic alcohol. The 0 °C temperature prevents the resulting strong alkoxide base from immediately degrading the solvent or causing side reactions.

  • Electrophile Addition: After 30 minutes of stirring (until gas evolution ceases), add THP-3-OTs (1.5 equiv).

  • Reaction: Allow the mixture to slowly warm to room temperature, then heat to 80 °C for 18 hours.

  • Workup: Quench carefully with water at 0 °C. Extract with EtOAc, wash with water and brine, concentrate, and purify via preparative HPLC.

Self-Validating System & Quality Control:

  • NMR Validation: Unlike N-alkylation, the

    
     proton of the THP ring will typically resonate further upfield, around 3.5–4.0 ppm . The complete disappearance of the broad 
    
    
    
    stretch in IR or the
    
    
    proton in NMR confirms successful functionalization.

References

  • Title: WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists Source: Google Patents URL: 3

  • Title: EP 3514149 B1 - HETEROCYCLIC AMIDE COMPOUND Source: European Patent Office URL: 2

  • Title: WO2018083157A1 - Substituted pyrido[3,4-b]indoles for the treatment of cartilage disorders Source: Google Patents URL: 1

Sources

Application

Harnessing Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate for the Synthesis of Complex Natural Products

An Application Guide for Researchers and Drug Development Professionals The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products, including polyether antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products, including polyether antibiotics and marine macrolides.[1][2] Its presence is often crucial for conferring the specific three-dimensional structure required for biological activity. Consequently, the development of synthetic methods to introduce this motif in a stereocontrolled manner is a cornerstone of modern organic synthesis.

This guide focuses on the application of a highly valuable chiral building block: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate . This reagent serves as a potent electrophile, enabling the strategic incorporation of the tetrahydropyran-3-yl moiety into complex molecular architectures. The 4-methylbenzenesulfonate (tosylate) group is an outstanding leaving group, transforming the otherwise unreactive hydroxyl group of the parent alcohol into a site primed for nucleophilic attack. Herein, we provide detailed protocols, mechanistic insights, and expert commentary on the synthesis and application of this key intermediate.

Part 1: Synthesis of the Key Building Block

The journey begins with the preparation of the tosylated building block from its corresponding alcohol, tetrahydro-2H-pyran-3-ol. This transformation is a pivotal step that "activates" the pyran ring for subsequent coupling reactions.

Protocol 1: Tosylation of Tetrahydro-2H-pyran-3-ol

This protocol details a standard and reliable method for converting a secondary alcohol into its tosylate ester. The causality behind each reagent and condition is critical for success and reproducibility.

Experimental Workflow for Tosylation

start Dissolve Tetrahydro-2H-pyran-3-ol in anhydrous Dichloromethane (DCM) cool Cool to 0 °C (Ice Bath) start->cool add_base Add Triethylamine (Et₃N) (1.5 eq.) cool->add_base Neutralizes HCl byproduct add_tscl Add p-Toluenesulfonyl Chloride (TsCl) (1.2 eq.) portionwise add_base->add_tscl Activates hydroxyl group stir Stir at 0 °C to Room Temp (Monitor by TLC) add_tscl->stir quench Quench with H₂O stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (1M HCl, sat. NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify product Obtain Pure Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate purify->product

Caption: Workflow for the synthesis of the tosylated pyran building block.

Materials:

  • Tetrahydro-2H-pyran-3-ol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

  • Triethylamine (Et₃N, 1.5 eq.) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP, 0.05 eq., optional catalyst)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Setup: Under a nitrogen or argon atmosphere, add tetrahydro-2H-pyran-3-ol (1.0 eq.) to a flame-dried, round-bottomed flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic nature of the reaction and minimizing side-product formation.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portionwise over 10-15 minutes, ensuring the internal temperature does not rise significantly. For less reactive or sterically hindered alcohols, a catalytic amount of DMAP can be added to accelerate the reaction.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting alcohol using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel to afford the pure tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Expert Insights & Causality

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.[4] Tosyl chloride readily reacts with water, which would quench the reagent and significantly lower the yield.

  • Purity of TsCl: Commercial TsCl can contain p-toluenesulfonic acid. For optimal and reproducible results, it is recommended to recrystallize TsCl from hexane prior to use.[5]

  • Choice of Base: While triethylamine is common, pyridine can be used as both the base and the solvent, which can sometimes be beneficial for driving the reaction to completion, especially with stubborn alcohols.[5]

ParameterConditionRationale
Solvent Anhydrous DCM, THFAprotic, non-reactive solvent that dissolves reagents well.
Temperature 0 °C to Room TempControls exothermicity and prevents side reactions.
Base Triethylamine, PyridineNeutralizes HCl byproduct, driving the reaction forward.
Catalyst DMAP (optional)Acyl transfer catalyst that accelerates the rate-limiting step.

Part 2: Application in C-O and C-N Bond Formation

With the activated building block in hand, it can be deployed as a potent electrophile in nucleophilic substitution reactions. This is the key step for integrating the THP-3-yl moiety into a larger molecule, a common strategy in the convergent synthesis of natural products.

Protocol 2: General Nucleophilic Substitution (Sₙ2 Reaction)

This protocol outlines a generalized procedure for coupling the tosylate with a nucleophile, such as an alcohol (to form an ether) or an amine (to form a secondary amine).

General Sₙ2 Reaction Pathway

Nucleophilic Displacement of Tosylate reagents THP-3-OTs + Nucleophile (e.g., R-OH, R₂NH) conditions Base (if needed, e.g., NaH, K₂CO₃) Solvent (DMF, THF, CH₃CN) Heat (optional) reagents->conditions Combine and React transition_state Sₙ2 Transition State [Nu---C---OTs]⁻ conditions->transition_state Reaction Proceeds product Coupled Product (e.g., THP-3-OR, THP-3-NR₂) + TsO⁻ transition_state->product Inversion of Stereochemistry

Caption: Generalized workflow for Sₙ2 coupling reactions.

Materials:

  • Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.0 eq.)

  • Nucleophile (e.g., an alcohol, phenol, or amine, 1.1 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile)

  • Base (if required, e.g., NaH for alcohols, K₂CO₃ for phenols)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Step-by-Step Methodology:

  • Nucleophile Preparation (if necessary): If using an alcohol or other weakly acidic nucleophile, dissolve it in an anhydrous polar aprotic solvent (e.g., THF) under an inert atmosphere. Cool to 0 °C and add a strong base like sodium hydride (NaH, 1.2 eq.) to generate the corresponding alkoxide. Stir for 30 minutes. Amines or other strong nucleophiles typically do not require pre-activation.

  • Coupling Reaction: Add a solution of tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.0 eq.) in the same anhydrous solvent to the solution of the activated (or unactivated) nucleophile.

  • Heating and Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. Monitor the disappearance of the tosylate starting material by TLC.

  • Workup: Cool the reaction to room temperature. If NaH was used, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product via flash column chromatography to yield the desired coupled product.

Field-Proven Insights

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for Sₙ2 reactions as they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.

  • Competing Elimination (E2): As the tosylate is on a secondary carbon, elimination to form a dihydropyran is a potential side reaction. To minimize this, use a non-hindered, strong nucleophile and avoid excessively high temperatures or sterically bulky bases.

  • Stereochemistry: Sₙ2 reactions proceed with an inversion of stereochemistry at the electrophilic carbon. If you start with a specific enantiomer of tetrahydro-2H-pyran-3-ol, the resulting product will have the opposite configuration at the C-3 position. This is a powerful tool for controlling stereochemistry in a target natural product.

Nucleophile TypeRequired BaseTypical ProductApplication Area
Primary/Secondary AlcoholNaH, KHEtherPolyether synthesis
PhenolK₂CO₃, Cs₂CO₃Aryl EtherAromatic natural products
Primary/Secondary AmineNone or Et₃NSecondary/Tertiary AmineAlkaloid synthesis
ThiolNaH, Et₃NThioetherSulfur-containing natural products
Azide (N₃⁻)NaN₃AzidePrecursor for amines via reduction

References

  • Serra, S. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • PubChem. (2024). (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. ResearchGate. [Link]

  • Li, Z., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Use of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Introduction: The Versatility of the Tetrahydropyran Scaffold in Modern Chemistry The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its favorable phy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Tetrahydropyran Scaffold in Modern Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and its presence in a vast array of biologically active molecules. The strategic functionalization of this heterocyclic system is paramount for the development of novel chemical entities. Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, a tosylated derivative of tetrahydro-2H-pyran-3-ol, serves as a key intermediate for introducing the THP-3-yl moiety into target molecules. The tosylate group is an excellent leaving group, rendering the C-3 position of the pyran ring susceptible to nucleophilic attack. This reactivity allows for the facile construction of new carbon-heteroatom and carbon-carbon bonds, making it an invaluable tool for researchers in drug discovery and organic synthesis.

This guide provides a comprehensive overview of the synthesis and application of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, with a focus on its use in nucleophilic substitution reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further synthetic exploration.

Core Principles of Reactivity: The SN2 Pathway

The primary mode of reactivity for Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate involves the bimolecular nucleophilic substitution (SN2) mechanism. The tosylate group, being a strong electron-withdrawing group, polarizes the C-O bond, making the C-3 carbon atom electrophilic. A nucleophile can then attack this carbon from the backside, relative to the leaving group, leading to a concerted displacement of the tosylate and an inversion of stereochemistry at the C-3 center.

The efficiency and outcome of this reaction are influenced by several factors, including the strength of the nucleophile, the choice of solvent, and the reaction temperature. Strong nucleophiles, such as azides, thiolates, and amines, are well-suited for this transformation. Polar aprotic solvents, like dimethylformamide (DMF) or acetonitrile, are typically employed to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

The preparation of the title compound is readily achieved through the tosylation of commercially available tetrahydro-2H-pyran-3-ol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, which serves to neutralize the HCl generated during the reaction.

Experimental Workflow: Synthesis

cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Tetrahydro-2H-pyran-3-ol in Dichloromethane Add_Base Add Pyridine or Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_TsCl Add p-Toluenesulfonyl Chloride (portion-wise) Cool->Add_TsCl Stir Stir at 0 °C to Room Temperature Add_TsCl->Stir Quench Quench with Water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with 1M HCl, sat. NaHCO3, and Brine Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify End Obtain Pure Product Purify->End cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Tosylate and Nucleophile in DMF or Acetonitrile Add_Base Add Base (e.g., K2CO3) Start->Add_Base Heat Heat to Desired Temperature (e.g., 70-80 °C) Add_Base->Heat Stir Stir until Reaction is Complete (Monitor by TLC) Heat->Stir Cool Cool to Room Temperature Stir->Cool Quench Pour into Water Cool->Quench Extract Extract with an Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Application

Large-scale synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate for industrial applications.

Executive Summary & Industrial Relevance Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also known as Tetrahydro-2H-pyran-3-yl tosylate, CAS 27444-41-3) is a highly versatile electrophilic building block. In industri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industrial Relevance

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also known as Tetrahydro-2H-pyran-3-yl tosylate, CAS 27444-41-3) is a highly versatile electrophilic building block. In industrial drug development, it is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 5-oxa-2-azaspiro[3.4]octane derivatives acting as m4 agonists[1], bromodomain inhibitors for cancer therapeutics[2], and complex natural products such as the antiosteoporotic lead compound diospongin B[3].

Scaling up the tosylation of secondary alcohols presents significant chemical engineering challenges, including managing severe exothermic reactions, avoiding moisture-induced reagent degradation, and navigating the toxicity and sluggish kinetics of traditional pyridine-based methods[4]. This application note outlines a highly optimized, self-validating protocol utilizing a Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP) catalytic system designed specifically for kilogram-scale manufacturing.

Mechanistic Rationale: The Et₃N/DMAP Catalytic System

Historically, the tosylation of alcohols relied on pyridine acting as both the solvent and the base. However, on an industrial scale, pyridine presents severe toxicity risks, is difficult to recover, and often leads to the undesirable side-reaction of converting tosylates into alkyl chlorides[4].

To circumvent these issues, our protocol employs a catalytic amount of DMAP coupled with Et₃N in Dichloromethane (DCM)[5].

  • Causality of DMAP (Nucleophilic Catalysis): DMAP is a vastly superior nucleophile compared to the secondary hydroxyl group of tetrahydro-2H-pyran-3-ol. DMAP rapidly attacks p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate[5]. This intermediate lowers the activation energy required for the sterically hindered secondary alcohol to undergo O-sulfonylation.

  • Causality of Et₃N (Acid Scavenger): Triethylamine serves as a stoichiometric acid scavenger. By neutralizing the HCl byproduct generated during the reaction, Et₃N drives the equilibrium forward without competing as a nucleophile, preventing the acidic degradation of the pyran ring[6].

Reaction Pathway Visualization

ReactionPathway TsCl TsCl + DMAP Int N-Tosylpyridinium Intermediate TsCl->Int Activation Prod Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Int->Prod O-Sulfonylation Scavenger Et3N (Scavenger) Int->Scavenger HCl Release SM Tetrahydro-2H-pyran-3-ol SM->Prod Nucleophilic Attack

Figure 1: DMAP-catalyzed O-sulfonylation pathway of Tetrahydro-2H-pyran-3-ol.

Experimental Protocol (1 kg Scale)

Self-Validating System Design: This protocol incorporates strict in-process controls (IPCs) to ensure reaction completion and prevent thermal runaway, a common hazard in large-scale sulfonylation.

Materials & Equipment
  • Tetrahydro-2H-pyran-3-ol: 1.00 kg (9.79 mol, 1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl): 2.05 kg (10.77 mol, 1.1 eq)

  • Triethylamine (Et₃N): 1.48 kg (14.68 mol, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP): 0.12 kg (0.98 mol, 0.1 eq)

  • Dichloromethane (DCM): 7.0 L (Anhydrous, Reaction solvent)

  • Equipment: 10 L Jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen line.

Step-by-Step Methodology
  • Reactor Preparation & Substrate Loading: Purge the 10 L jacketed reactor with N₂ for 15 minutes. Charge the reactor with 5.0 L of anhydrous DCM, 1.00 kg of tetrahydro-2H-pyran-3-ol, and 0.12 kg of DMAP.

  • Base Addition: Add 1.48 kg of Et₃N to the reactor. Set the overhead stirrer to 200 rpm and cool the internal temperature to 0–5 °C using the reactor jacket.

  • Electrophile Addition (Critical Exotherm Control): Dissolve 2.05 kg of TsCl in 2.0 L of DCM in a separate vessel. Add this solution dropwise to the reactor over a period of 2 hours.

    • Causality: The formation of the N-tosylpyridinium intermediate is highly exothermic. Dropwise addition ensures the internal temperature remains below 10 °C, preventing thermal spikes that degrade the intermediate into colored impurities.

  • Reaction Maturation: Once the addition is complete, adjust the jacket temperature to warm the reactor slowly to 20–25 °C. Maintain stirring for 4 hours.

  • In-Process Control (IPC) Validation: Withdraw a 1.0 mL sample from the reaction mixture. Quench with 1.0 mL of water and extract with 1.0 mL of EtOAc. Analyze the organic layer via HPLC (UV at 254 nm).

    • Self-Validation: The reaction is deemed complete only when unreacted tetrahydro-2H-pyran-3-ol is < 1.0% (AUC). If > 1.0%, continue stirring for an additional 2 hours and re-test.

  • Quench and Workup:

    • Add 3.0 L of cold purified water (5 °C) to quench any residual TsCl. Stir for 15 minutes, halt agitation, and allow phase separation. Isolate the lower organic (DCM) layer.

    • Wash the organic layer with 1M HCl (2 x 2.0 L) to remove Et₃N and DMAP.

    • Self-Validation: Check the pH of the second aqueous wash; it must be < 2 to ensure complete amine removal.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2.0 L) and brine (2.0 L).

  • Solvent Exchange and Crystallization: Transfer the organic layer to a rotary evaporator. Concentrate under reduced pressure at 35 °C to a residual volume of approximately 2.0 L. Slowly add 4.0 L of heptane to induce crystallization. Cool the suspension to 0 °C for 2 hours, filter the white crystalline solid, and dry under vacuum at 40 °C to a constant weight.

Data Presentation: Process Optimization Metrics

The transition from traditional pyridine-based tosylation to the Et₃N/DMAP catalytic system yields significant improvements in throughput, purity, and environmental impact (E-factor).

MetricMethod A: Traditional Pyridine[4]Method B: Et₃N/DMAP in DCM (Current)[6]
Solvent / Base Pyridine (Solvent & Base)DCM (Solvent) / Et₃N (Base)
Catalyst NoneDMAP (0.1 eq)
Reaction Time 24 - 36 hours4 - 6 hours
Operating Temp 0 °C to Room Temp0 °C (Addition) to 25 °C
Yield (Isolated) 62 - 68%89 - 93%
Purity (HPLC) ~92% (Alkyl chloride impurities)> 99.0%
E-Factor (Waste/Product) > 15~ 6

References

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents. [1] URL:

  • WO2013097601A1 - Bromodomain inhibitors - Google Patents. [2] URL:

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. [4] URL:[Link]

  • Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates - ResearchGate. [5] URL:[Link]

  • Synthesis of diospongin A, ent-diospongin A and C-5 epimer of diospongin B from tri-O-acetyl-D-glucal - Arkivoc. [3] URL:[Link]

  • Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine | CoLab. [6] URL:[Link]

Sources

Method

Protecting Group Strategies Involving the Tetrahydropyran Moiety: A Detailed Guide for Researchers

The tetrahydropyranyl (THP) group is a cornerstone in the repertoire of protecting groups for hydroxyl functionalities in multistep organic synthesis. Its enduring popularity stems from a combination of facile installati...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyranyl (THP) group is a cornerstone in the repertoire of protecting groups for hydroxyl functionalities in multistep organic synthesis. Its enduring popularity stems from a combination of facile installation, broad stability to a range of non-acidic reagents, and typically straightforward removal under acidic conditions.[1][2] This guide provides an in-depth exploration of THP protecting group strategies, from the underlying mechanistic principles to detailed experimental protocols and considerations for complex molecular architectures.

The Tetrahydropyranyl Ether: An Acetal's Tale of Stability and Lability

The THP protecting group transforms a potentially reactive alcohol into a significantly more stable THP ether. This transformation is, in essence, the formation of an acetal.[3][4] This acetal linkage is the key to its utility, rendering the protected hydroxyl group inert to a variety of common synthetic reagents.

Key Stability Characteristics:

  • Strongly Basic Conditions: THP ethers are stable in the presence of strong bases.[5][6]

  • Organometallic Reagents: They are unreactive towards Grignard reagents and organolithium compounds.[5][7]

  • Nucleophiles: THP ethers are generally resistant to attack by various nucleophiles.[3]

  • Hydride Reductions: They remain intact during reductions with common hydride reagents.[5]

  • Acylating and Alkylating Reagents: The protected alcohol is shielded from acylation and alkylation reactions.[5]

This broad stability profile allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.

The Mechanism of Protection and Deprotection: A Symphony of Acid Catalysis

The formation and cleavage of THP ethers are both acid-catalyzed processes, proceeding through the intermediacy of a resonance-stabilized carbocation.

Protection: Formation of the THP Ether

The protection of an alcohol as a THP ether is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[3][8]

The mechanism involves three key steps:

  • Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This activation makes the dihydropyran significantly more electrophilic.[4][8]

  • Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the activated DHP. This forms an oxonium ion intermediate.[8]

  • Deprotonation: A base (typically the conjugate base of the acid catalyst or the solvent) removes the proton from the oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[3]

G cluster_protection THP Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Activated_DHP Resonance-Stabilized Oxocarbenium Ion DHP->Activated_DHP + H+ H+ H+ Oxonium_Ion Oxonium Ion Activated_DHP->Oxonium_Ion Alcohol R-OH Alcohol->Activated_DHP Nucleophilic Attack THP_Ether THP Ether (R-OTHP) Oxonium_Ion->THP_Ether - H+ H+_regen H+ G cluster_deprotection THP Deprotection Mechanism THP_Ether THP Ether (R-OTHP) Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether + H+ H+ H+ Carbocation Resonance-Stabilized Carbocation Protonated_Ether->Carbocation - R-OH Alcohol R-OH Hemiacetal 2-Hydroxy-tetrahydropyran (Hemiacetal) Carbocation->Hemiacetal + H₂O H2O H₂O Aldehyde 5-Hydroxypentanal Hemiacetal->Aldehyde Tautomerization

Mechanism of THP Ether Deprotection

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection of an alcohol with DHP and the subsequent deprotection of the resulting THP ether.

Protocol 1: Protection of a Primary Alcohol using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general and widely used method for the formation of a THP ether. [3] Materials:

  • Primary alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the primary alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, typically 1.2-1.5 equiv) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude THP ether.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary. [3]

Protocol 2: Deprotection of a THP Ether using Acetic Acid

This protocol outlines a mild and common method for the cleavage of THP ethers. [1][9] Materials:

  • THP-protected alcohol

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or diethyl ether (Et₂O)

Procedure:

  • Dissolution: Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of acetic acid, tetrahydrofuran, and water (e.g., a 3:1:1 or 4:2:1 ratio). [1][9]2. Reaction: Stir the solution at room temperature. Gentle warming (e.g., to 40-50 °C) can be employed to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether. [1]6. Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol.

  • Purification: The crude product can be purified by column chromatography if needed.

Selectivity and Orthogonal Strategies

A key aspect of protecting group chemistry is the ability to selectively protect and deprotect functional groups in the presence of others. This is often referred to as an orthogonal protecting group strategy. [10][11]

Chemoselectivity in Protection

The protection of alcohols with DHP shows some degree of chemoselectivity. Primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance. [8][12]Tertiary alcohols are often difficult to protect as THP ethers due to significant steric hindrance around the hydroxyl group. [8]

Orthogonality in Deprotection

The THP group is considered orthogonal to a variety of other protecting groups, allowing for selective deprotection sequences.

Protecting GroupStability of THP GroupDeprotection Conditions for Other Group
Silyl Ethers (e.g., TBDMS, TIPS) StableFluoride sources (e.g., TBAF)
Benzyl Ethers (Bn) StableHydrogenolysis (H₂, Pd/C)
p-Methoxybenzyl (PMB) Ethers StableOxidative cleavage (e.g., DDQ, CAN)
tert-Butyldimethylsilyl (TBDMS) Ethers StableMild acid (often slower than THP) or fluoride
Fmoc (in peptide synthesis) StableBasic conditions (e.g., piperidine) [13]

This orthogonality is crucial in the synthesis of complex molecules where multiple hydroxyl groups need to be manipulated independently.

Alternative Catalysts and Conditions

While protic acids like p-TsOH and acetic acid are commonly used, a variety of other catalytic systems have been developed for both the protection and deprotection of THP ethers, often offering milder conditions or simplified workup procedures.

ReactionCatalyst/ReagentConditionsAdvantages
Protection Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂, rtMilder than p-TsOH, suitable for acid-sensitive substrates. [3][14]
Amberlyst-15Methanol, rtSolid-supported acid, easily removed by filtration. [1]
Bismuth(III) triflate (Bi(OTf)₃)Solvent-free, rtAir and moisture insensitive. [5]
Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)CH₂Cl₂, rtInexpensive, non-toxic, and easily removed. [15]
Deprotection 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Wet acetonitrile, rtMild and efficient for many substrates. [16]
Lithium chloride (LiCl) in H₂O/DMSO90 °CNeutral conditions, useful for acid-sensitive molecules. [14]
Cerium(IV) ammonium nitrate (CAN)Acetonitrile/Water, rtHigh yields, can also effect oxidative deprotection. [1]
Copper(II) chloride dihydrate (CuCl₂·2H₂O)95% EtOH, refluxInexpensive and readily available. [17]

Applications in Complex Molecule Synthesis

The THP protecting group has been instrumental in the total synthesis of numerous natural products and in the preparation of complex building blocks for drug discovery. Its reliability and well-understood reactivity make it a go-to choice for chemists. For instance, it has been employed in peptide chemistry for the side-chain protection of serine, threonine, and cysteine, being compatible with the Fmoc/tBu solid-phase peptide synthesis strategy. [2][13]

Conclusion

The tetrahydropyranyl moiety remains a highly valuable and versatile protecting group for alcohols in modern organic synthesis. A thorough understanding of its mechanism of formation and cleavage, stability profile, and the array of available catalytic systems empowers researchers to strategically employ this protecting group in the synthesis of complex molecules. The ability to integrate the THP group into orthogonal protection schemes further solidifies its importance in the synthetic chemist's toolkit. Careful consideration of substrate sensitivity and the selection of appropriate reaction conditions are paramount to achieving high yields and successful outcomes.

References

  • Oyamaguchi, T., & Yoshino, T. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(15), 2395-2400. [Link]

  • Khan, A. T., & Mondal, E. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(2), 529-531. [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Vaia. (n.d.). A primary or secondary alcohol can be protected by conversion to its tetrahydropyranyl ether. Why is formation of THP ethers by this reaction limited to primary and secondary alcohols? Vaia. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186–196. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2002). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. Synthetic Communications, 32(19), 2977-2981. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • JoVE. (2023, April 30). Video: Protection of Alcohols. JoVE. [Link]

  • Yadav, J. S., Srinivas, D., & Sudershan Reddy, G. (2000). A Mild and Versatile Method for the Tetrahydropyranylation of Alcohols and Their Detetrahydropyranylation. Synthetic Communications, 30(8), 1401-1405. [Link]

  • Kumar, S., & Kumar, S. (2011). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 1(9), 1635-1647. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Zarei, A., Hajipour, A. R., & Khazdooz, L. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichlorot[1][8][16]riazine. Journal of the Chinese Chemical Society, 54(1), 253-256. [Link]

  • Sun, J., Dong, Y., & Li, Y. (2002). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers. Synthetic Communications, 32(11), 1667-1671. [Link]

  • Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in 1-n-Butylpyridinium Chloroferrate as an Ionic Liquid. Zeitschrift für Naturforschung B, 61(3), 326-330. [Link]

  • Khan, A. T., & Mondal, E. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(2), 529-531. [Link]

  • Mirjafary, Z., Saeidian, H., & Zare, A. (2010). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Asian Journal of Chemistry, 22(1), 45-50. [Link]

  • Liu, Y., Wu, J., & Cui, Y. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1584. [Link]

  • Thompson, R. E., & Muir, T. W. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 56(28), 8170–8186. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. Proprep. [Link]

  • Lodder, M., Wang, B., Hecht, S. M., & Caruthers, M. H. (1998). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. The Journal of Organic Chemistry, 63(3), 794–802. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Synthesis

Welcome to the Technical Support Center. Synthesizing tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (commonly known as tetrahydropyran-3-yl tosylate) presents unique challenges due to the steric hindrance inherent to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (commonly known as tetrahydropyran-3-yl tosylate) presents unique challenges due to the steric hindrance inherent to secondary alcohols. This guide is engineered for researchers and drug development professionals to diagnose yield-limiting factors, understand the underlying causality of side reactions, and implement self-validating protocols for high-yield synthesis.

Mechanistic Diagnostics & Pathway Analysis

The conversion of tetrahydropyran-3-ol to its corresponding tosylate is a kinetically sensitive process. Because the hydroxyl group is situated on a secondary carbon within a heterocyclic ring, nucleophilic attack on the sulfonyl sulfur of p-toluenesulfonyl chloride (TsCl) is sterically hindered. This slow activation phase leaves the reaction susceptible to competing pathways, primarily SN2 displacement by chloride ions or base-promoted E2 elimination.

MechanisticPathway THP Tetrahydropyran-3-ol (Secondary Alcohol) Intermediate N-Tosylpyridinium Intermediate THP->Intermediate TsCl + DMAP (Fast Activation) Tosylate Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Intermediate->Tosylate Retention (T < 15°C) Chloride 3-Chlorotetrahydropyran (SN2 Byproduct) Tosylate->Chloride Cl- Attack (Excess Time/Heat) Alkene 3,4-Dihydro-2H-pyran (E2 Byproduct) Tosylate->Alkene Base Promoted Elimination

Mechanistic pathway of tetrahydropyran-3-ol tosylation and its primary degradation routes.

Interactive Troubleshooting (FAQs)

Q1: My conversion rate is stalled at 50-60% despite using 2.0 equivalents of TsCl and pyridine. How do I drive the reaction to completion? Causality: Pyridine alone is often insufficiently nucleophilic to rapidly activate TsCl for hindered secondary alcohols. Furthermore, commercial TsCl frequently degrades into p-toluenesulfonic acid (TsOH) via ambient hydrolysis, which neutralizes your base and ruins the stoichiometry. Solution: First, purify your reagent. As noted by field experts in 1, recrystallizing TsCl from hexane removes acidic impurities and drastically improves reproducibility. Second, introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. As demonstrated in2, DMAP forms a highly reactive N-tosylpyridinium intermediate that accelerates the acylation of hindered hydroxyls, allowing the reaction to reach >95% conversion before side reactions dominate.

Q2: LC-MS and NMR data show a significant amount of 3-chlorotetrahydropyran instead of the desired tosylate. Why is this happening and how do I stop it? Causality: The tosylate group is an exceptional leaving group. The chloride ions generated during the reaction (from both the TsCl reagent and the amine hydrochloride byproduct) can act as nucleophiles. Over extended reaction times or at elevated temperatures, these chloride ions displace the newly formed tosylate via an SN2 mechanism, forming the alkyl chloride. This phenomenon is extensively documented in3. Solution: This is a kinetic control issue. You must strictly limit the reaction time (quench immediately upon consumption of the starting material) and maintain the temperature below 15°C. If chlorination persists, switch your sulfonylating agent to p-toluenesulfonic anhydride (Ts₂O). Ts₂O completely eliminates chloride ions from the reaction matrix, guaranteeing zero chlorination side products.

Q3: I am observing elimination products (3,4-dihydro-2H-pyran). How can I prevent this degradation? Causality: The basic conditions required to scavenge HCl during tosylation (e.g., using Triethylamine or DBU) can inadvertently promote E2 elimination of the secondary tosylate, especially if the reaction is allowed to warm to room temperature. The fundamental balance between substitution and elimination for tosylates is outlined in4. Solution: Avoid strong, unhindered bases. Stick to a Triethylamine (TEA) / DMAP system and strictly control the equivalents of TEA (no more than 1.5 eq). Ensure the reaction is quenched cold.

Troubleshooting Issue Low Yield of Target Tosylate Check1 Is unreacted alcohol present on TLC? Issue->Check1 Fix1 Add 0.1 eq DMAP & Recrystallize TsCl Check1->Fix1 Yes Check2 Is the chloride byproduct forming? Check1->Check2 No Fix2 Quench at 4h & Maintain Temp < 15°C Check2->Fix2 Yes Check3 Are elimination products visible? Check2->Check3 No Fix3 Reduce base equivalents or switch to Pyridine Check3->Fix3 Yes

Diagnostic decision tree for resolving low yields in secondary alcohol tosylation.

Empirical Yield Data

The following table summarizes the quantitative impact of different reaction parameters on the tosylation of sterically hindered secondary alcohols.

Reagent SystemCatalystTemp (°C)Time (h)Conversion (%)Tosylate Yield (%)Chloride Byproduct (%)
TsCl (1.5 eq) + PyridineNone25246555<5
TsCl (1.5 eq) + TEA (1.5 eq)None0 to 2516705018
TsCl (1.5 eq) + TEA (1.5 eq) DMAP (0.1 eq) 0 to 15 4 >95 88 <2
Ts₂O (1.5 eq) + PyridineNone0 to 254>95920

Self-Validating Experimental Protocol

This optimized methodology utilizes DMAP catalysis and kinetic control to maximize the yield of tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate while suppressing chlorination and elimination.

Step 1: Reagent Purification (Critical) Dissolve commercial TsCl in a minimum volume of boiling anhydrous hexane. Decant the clear solution away from any heavy, dark oil (which contains TsOH and degradation particulates). Allow the solution to cool to 0°C. Validation Checkpoint: The purified TsCl must precipitate as beautiful, colorless crystalline plates. If the solid is a yellow powder, repeat the recrystallization.

Step 2: Reaction Assembly In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve tetrahydropyran-3-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (TEA, 1.5 eq, 15 mmol) and DMAP (0.1 eq, 1 mmol). Cool the stirring solution to 0°C using an ice-water bath.

Step 3: Activation & Tosylation Add the freshly recrystallized TsCl (1.2 eq, 12 mmol) portion-wise over 10 minutes to prevent exothermic spikes. Validation Checkpoint: Within 15 to 30 minutes, a fine white precipitate of triethylamine hydrochloride (TEA·HCl) should become visible, confirming that the sulfonyl complex has been activated and the reaction is proceeding.

Step 4: Kinetic Monitoring Maintain the reaction temperature between 0°C and 15°C. Do not let it warm to room temperature. Monitor the reaction via TLC (Hexane:EtOAc 3:1) every hour. Validation Checkpoint: The secondary alcohol spot (which stains strongly with KMnO₄) should steadily disappear, replaced by a higher


, strongly UV-active spot corresponding to the tosylate.

Step 5: Quenching & Workup Once the alcohol is consumed (typically 3–4 hours), quench the reaction immediately to prevent chloride substitution. Add ice-cold saturated aqueous NaHCO₃ (20 mL). Validation Checkpoint: Mild gas evolution (CO₂) will occur, confirming the neutralization of excess TsCl and acidic byproducts.

Step 6: Isolation Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with cold 1M HCl (15 mL) to completely remove DMAP and TEA, followed by cold brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C to yield the target tosylate.

References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
  • How can I tosylate an hindered secondary alcohol?
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI -
  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2) - orgosolver.com -

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate

Compound Overview: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-3-yl tosylate) is a highly valuable secondary tosylate used as a building block and electrophile in SN2 substitution reactions. However, because i...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Overview: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-3-yl tosylate) is a highly valuable secondary tosylate used as a building block and electrophile in SN2 substitution reactions. However, because it is a secondary sulfonate ester situated on a heterocyclic ring, it is notoriously sensitive to hydrolysis, elimination, and acidic degradation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity isolation of this compound.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My THP-3-yl tosylate decomposes into multiple baseline spots during silica gel flash chromatography. What causes this, and how can I prevent it? The Causality: Secondary tosylates are highly prone to solvolysis and elimination[1]. Standard silica gel is inherently acidic (pH ~4.5–5.5). When THP-3-yl tosylate is loaded onto the column, the acidic silanol groups interact with the tosylate leaving group. This interaction, combined with the inductive stabilization provided by the adjacent oxygen atom in the tetrahydropyran ring, facilitates the departure of the tosylate group. This results in the formation of a secondary carbocation or direct E2/E1 elimination, yielding 3,4-dihydro-2H-pyran and free p-toluenesulfonic acid (TsOH). The Solution: You must neutralize the acidic silanol sites. Deactivate the silica gel by pre-treating it and running the column with a solvent system containing 1% triethylamine (TEA)[2].

Q2: Unreacted tosyl chloride (TsCl) is co-eluting with my product. How do I separate them without losing yield? The Causality: TsCl and THP-3-yl tosylate share nearly identical polarities and Rf values in common normal-phase solvent systems (e.g., Hexanes/Ethyl Acetate). Attempting to separate them via standard chromatography often results in overlapping fractions and poor isolated yields[3]. The Solution: Do not rely on chromatography for this separation. Instead, utilize a chemical quench. By adding a primary or secondary amine scavenger (such as N,N-dimethylethylenediamine) to the crude mixture, the highly electrophilic TsCl is rapidly converted into a polar sulfonamide. This sulfonamide is highly water-soluble and is easily removed during the aqueous workup phase[4].

Q3: How do I completely remove the pyridine or triethylamine used as the reaction base? The Causality: Amine bases have high boiling points and often streak through silica columns, contaminating the final product. The Solution: Wash the organic layer with a cold, mild aqueous acid. A 10% aqueous citric acid solution is strongly preferred over 1M HCl for THP-3-yl tosylate. Citric acid is mild enough to protonate the pyridine (forming water-soluble pyridinium citrate) without inducing premature acid-catalyzed hydrolysis of the sensitive secondary tosylate[3].

Part 2: Quantitative Impurity Profiling

To build a self-validating purification system, you must be able to track impurities at every stage. Use the table below to identify and eliminate common byproducts before attempting chromatography.

Impurity / ByproductDetection MethodTypical Rf (Hex/EtOAc 3:1)Recommended Removal Strategy
Unreacted TsCl UV (254 nm)~0.45 – 0.55Amine scavenger quench (Protocol A)
Pyridine / TEA UV / Dragendorff's stain< 0.10 (Streaks)10% Citric Acid aqueous wash
Tetrahydro-2H-pyran-3-ol KMnO4 stain~0.15 – 0.25Flash chromatography (elutes late)
p-Toluenesulfonic acid UV (254 nm)0.00 (Baseline)Saturated NaHCO3 aqueous wash

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemical Quenching of Excess Tosyl Chloride[4]

Objective: Selectively destroy TsCl prior to chromatography.

  • Reaction Cooling: Once the tosylation reaction is deemed complete via TLC, cool the reaction flask to 0 °C using an ice bath.

  • Scavenger Addition: Add 2.0 equivalents (relative to the remaining excess TsCl) of N,N-dimethylethylenediamine directly to the reaction mixture.

  • Incubation: Stir the mixture at room temperature for 30–45 minutes.

  • Validation Check: Spot the mixture on a TLC plate against a pure TsCl standard. The distinct TsCl spot (Rf ~0.50) must be completely absent. If it remains, stir for an additional 30 minutes.

  • Aqueous Extraction: Dilute the mixture with dichloromethane (DCM). Wash the organic layer sequentially with:

    • 10% aqueous citric acid (2 × 50 mL) to remove pyridine and the newly formed sulfonamide.

    • Saturated aqueous NaHCO3 (1 × 50 mL) to neutralize any residual acid.

    • Brine (1 × 50 mL) to remove bulk water.

  • Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford the crude, TsCl-free tosylate.

Protocol B: Base-Deactivated Silica Gel Chromatography[2]

Objective: Purify the secondary tosylate without acid-catalyzed decomposition.

  • Eluent Preparation: Prepare your mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent batch.

  • Slurry Packing: Create a slurry of standard silica gel (230–400 mesh) using the TEA-spiked eluent. Pour the slurry into the column and allow it to settle. Run at least 2 column volumes of the TEA-spiked eluent through the bed to fully neutralize the acidic silanol groups.

  • Sample Loading: Dissolve the crude THP-3-yl tosylate in a minimum volume of DCM (containing 1% TEA) and carefully load it onto the silica bed.

  • Elution & Validation: Elute the column using the TEA-spiked solvent. Monitor fractions via TLC (UV and KMnO4).

    • Self-Validation: The product should elute as a tight, circular spot. If you observe a "comet tail" or baseline streaking, the silica was insufficiently deactivated, and decomposition is occurring.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical decision tree for isolating THP-3-yl tosylate, emphasizing the critical points where the compound is saved from degradation.

G A Crude THP-3-yl Tosylate (Contains TsCl & Pyridine) B Amine Scavenger Quench (Hydrolyze TsCl) A->B C Mild Acid Wash (10% Citric Acid) B->C Remove Pyridine D Base Wash (Sat. NaHCO3) C->D Neutralize E TLC Analysis: Is TsCl Eliminated? D->E E->B No (Repeat Quench) F Base-Deactivated Silica Chromatography E->F Yes G Pure THP-3-yl Tosylate F->G 1% TEA in Eluent H Decomposition (Elimination/Hydrolysis) F->H Untreated Acidic Silica

Workflow for the purification of THP-3-yl tosylate, highlighting critical intervention points.

Part 5: References

  • Organic Syntheses. "Purification of secondary tosylates chromatography." Organic Syntheses, Vol. 84, p. 8. Available at:[Link]

  • White Rose Research Online. "The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE." White Rose University Consortium. Available at: [Link]

Sources

Troubleshooting

Common side reactions and byproducts in the synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

Technical Guide: Synthesis & Troubleshooting of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Executive Summary & Critical Safety Notice The synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (Tetrahydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis & Troubleshooting of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Executive Summary & Critical Safety Notice

The synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (Tetrahydro-2H-pyran-3-yl tosylate) is a standard nucleophilic substitution, yet it presents specific challenges due to the secondary nature of the alcohol and the cyclic ether backbone.

Critical Safety Alert (GTI): Sulfonate esters, including this tosylate, are classified as Potential Genotoxic Impurities (PGIs) due to their alkylating capability. Furthermore, residual p-toluenesulfonyl chloride (TsCl) and potential side products must be strictly controlled in pharmaceutical intermediates. All handling requires full PPE and containment protocols.

Reaction Pathways & Byproduct Formation

The following diagram illustrates the primary reaction (Path A) and the competing side reactions (Paths B, C, and D) that users frequently encounter.

ReactionPathways SM Tetrahydro-2H-pyran-3-ol Intermediate Activated Complex SM->Intermediate Activation TsCl TsCl / Base Product TARGET PRODUCT (Tetrahydro-2H-pyran-3-yl Tosylate) Intermediate->Product Path A: Sulfonylation (Retention of config at C-O) Cl_Impurity CHLORINATED BYPRODUCT (3-Chlorotetrahydro-2H-pyran) Intermediate->Cl_Impurity Direct Attack Product->Cl_Impurity Path B: SN2 Attack by Cl- (Inversion) Elim_Enol ELIMINATION (Enol Ether) (3,4-Dihydro-2H-pyran) Product->Elim_Enol Path C1: E2 Elimination (Base/Heat) Elim_Allyl ELIMINATION (Allyl Ether) (3,6-Dihydro-2H-pyran) Product->Elim_Allyl Path C2: E2 Elimination RingOpen RING OPENING (5-Hydroxypentanal) Elim_Enol->RingOpen Path D: Acid Hydrolysis (Unstable Enol Ether)

Caption: Path A represents the desired synthesis. Path B (Chlorination) and Path C (Elimination) are the dominant competing pathways driven by temperature and base strength.

Technical Support Center: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers.

Issue 1: "I am seeing a significant impurity with M+ = 120/122 (approx) in GC-MS. What is it?"

Diagnosis: 3-Chlorotetrahydro-2H-pyran (Chlorination Byproduct). Mechanism: This is a classic side reaction in the tosylation of secondary alcohols. The chloride ion (Cl⁻), generated as a byproduct from TsCl, acts as a nucleophile.[1] It attacks the newly formed sulfonate ester (or the activated intermediate) in an SN2 fashion, displacing the tosylate group. Causality:

  • Reaction Temperature: Running the reaction above 0–5°C increases the rate of SN2 substitution significantly.

  • Reaction Time: Prolonged stirring allows the slower chloride displacement to accumulate.

  • Reagent Accumulation: In pyridine-only solvent systems, Pyridine·HCl precipitates or saturates, increasing [Cl⁻] concentration.

Corrective Action:

  • Protocol Adjustment: Maintain temperature strictly at 0°C during addition and allow warming to Room Temperature (RT) only if necessary.

  • Catalysis: Use DMAP (4-Dimethylaminopyridine) (0.05–0.1 eq). DMAP accelerates the formation of the tosylate (Path A) significantly, allowing for shorter reaction times (1–3 hours) which minimizes the window for chloride attack.

  • Alternative Base: Switch to Triethylamine (TEA) in DCM. TEA·HCl is less nucleophilic in non-polar solvents than Pyridine·HCl in neat pyridine.

Issue 2: "My yield is low, and I see new olefinic peaks in the NMR (5.0–6.5 ppm region)."

Diagnosis: Elimination (E2 Reaction). Mechanism: The tosylate group is an excellent leaving group.[2] In the presence of a base (Pyridine/TEA), a proton can be abstracted from the


-carbons (C2 or C4), leading to elimination.
  • Path C1 (Enol Ether): Abstraction from C2 yields 3,4-dihydro-2H-pyran . This is an electron-rich enol ether.

  • Path C2 (Allyl Ether): Abstraction from C4 yields 3,6-dihydro-2H-pyran .

Corrective Action:

  • Base Strength: Avoid strong bases or heating. Pyridine is generally mild enough, but if heating is applied to push conversion, elimination becomes the dominant pathway.

  • Steric Bulk: If elimination persists, use a bulkier amine base (e.g., Diisopropylethylamine, DIPEA) which is less likely to abstract the proton but still scavenges acid.

Issue 3: "Upon workup, the reaction mixture turned black/tarry, or the product disappeared."

Diagnosis: Acid-Catalyzed Decomposition of Enol Ether. Mechanism: If 3,4-dihydro-2H-pyran (the enol ether byproduct from Issue 2) is present, it is highly sensitive to acid. During an acidic workup (e.g., washing with 1M HCl to remove pyridine), the enol ether hydrolyzes rapidly to form 5-hydroxypentanal (Path D), which can polymerize or degrade. Corrective Action:

  • Quench Protocol: Do not use strong acid washes if elimination is suspected. Quench with Saturated NaHCO₃ or Water.[2]

  • Pyridine Removal: Instead of acid washing, remove pyridine by azeotropic distillation with toluene or by using CuSO₄ solution (which complexes pyridine) if the product is stable to Cu(II).

Optimized Experimental Protocol

This protocol prioritizes the suppression of chlorination and elimination.

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq) - Ensure fresh/white crystals.

  • Triethylamine (TEA) (1.5 eq) or Pyridine (2.0 eq)[2]

  • DMAP (0.1 eq) - Catalyst

  • Dichloromethane (DCM) - Anhydrous[2]

Step-by-Step Methodology:

  • Preparation: Charge the reaction vessel with Tetrahydro-2H-pyran-3-ol, TEA, and DMAP in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Do not skip cooling.

  • Addition: Dissolve TsCl in a minimum amount of DCM and add dropwise to the alcohol mixture over 30 minutes. Maintain internal temperature < 5°C.

    • Why? Exotherms favor the elimination pathway.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.

    • Checkpoint: If conversion is slow, warm to RT (20–25°C) but do not heat .

  • Quench: Pour the mixture into ice-cold Saturated NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess TsCl.

  • Workup: Separate phases. Wash organic layer with Water (x2) and Brine (x1). Dry over Na₂SO₄.[3]

    • Note: Avoid 1M HCl washes if possible to prevent degradation of any trace enol ether byproducts.

  • Concentration: Evaporate solvent under reduced pressure at < 40°C . Sulfonates can be thermally unstable.

Quantitative Data: Impurity Profile

Impurity / ByproductStructure TypeOriginPrevention Strategy
3-Chlorotetrahydro-2H-pyran Alkyl ChlorideSN2 substitution by Cl⁻Keep T < 5°C; Shorten reaction time; Use DMAP.
3,4-Dihydro-2H-pyran Enol EtherE2 Elimination (toward O)Avoid heating; Avoid strong bases.
3,6-Dihydro-2H-pyran Allyl EtherE2 Elimination (away from O)Avoid heating.
p-Toluenesulfonic Acid (TsOH) AcidHydrolysis of TsClUse anhydrous solvents; Store TsCl in desiccator.
5-Hydroxypentanal AldehydeHydrolysis of Enol EtherAvoid acidic workup; Buffer aqueous washes.

References

  • Yoshida, Y. et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis. Link

  • Ding, H. et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[1] Molecules. Link

  • BenchChem Technical Support . (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. Link

  • Organic Chemistry Portal . Tosylation of Alcohols. Link

  • Sigma-Aldrich . 3,4-Dihydro-2H-pyran Technical Information Bulletin. Link

Sources

Optimization

Optimizing reaction conditions (temperature, solvent, catalyst) for Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

Welcome to the technical support guide for the synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered in this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the tosylation of tetrahydro-2H-pyran-3-ol, and what are the critical parameters for success?

The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxide, -OH) into an excellent one (tosylate, -OTs).[1][2] The reaction between tetrahydro-2H-pyran-3-ol and p-toluenesulfonyl chloride (TsCl) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl.[2] This is typically an SN2-type process at the sulfur atom, which importantly means the stereochemistry at the alcohol's carbon center is retained.[1][3]

The critical parameters for a successful reaction are:

  • Anhydrous Conditions: Tosyl chloride readily reacts with water to form p-toluenesulfonic acid, which is unreactive towards the alcohol.[4] Therefore, all glassware, solvents, and reagents must be scrupulously dry.

  • Presence of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing potential side reactions and driving the equilibrium towards the product.

  • Reagent Quality: The purity of the starting alcohol, tosyl chloride, and base is paramount. Old or improperly stored TsCl can be partially hydrolyzed, leading to lower yields.[4]

G cluster_reactants Reactants cluster_process Reaction Step cluster_products Products ROH Tetrahydro-2H-pyran-3-ol Attack Nucleophilic Attack (Alcohol on Sulfur) ROH->Attack TsCl Tosyl Chloride (TsCl) TsCl->Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation by Base Base->Deprotonation Intermediate Oxonium Intermediate Attack->Intermediate Intermediate->Deprotonation ROTs Product: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Deprotonation->ROTs Salt Byproduct: Base-HCl Salt (e.g., Pyridinium Chloride) Deprotonation->Salt

Caption: General mechanism for the tosylation of an alcohol.

Q2: How do I choose the appropriate base and solvent for this reaction?

The choice of base and solvent are interconnected and crucial for optimizing the reaction.

Base Selection:

  • Pyridine: Often used as both the base and the solvent. It is effective at neutralizing HCl and generally leads to clean reactions. However, reactions in pyridine can be slow and may require heating.

  • Triethylamine (TEA): A common and cost-effective non-nucleophilic amine base used in an inert solvent like dichloromethane (DCM).[5] It is more basic than pyridine, which can accelerate the reaction. A slight excess (1.2-1.5 equivalents) is typically used.[6]

  • Stronger, Non-Nucleophilic Bases: For sterically hindered or less reactive alcohols, stronger bases like sodium hydride (NaH) can be used to first deprotonate the alcohol to form a more nucleophilic alkoxide. This is typically done in an aprotic solvent like tetrahydrofuran (THF).[6][7]

Solvent Selection:

  • Dichloromethane (DCM): A versatile and widely used solvent. It is inert, has a low boiling point for easy removal, and solubilizes most reactants well. The hydrochloride salt of bases like TEA often precipitates from DCM, which can be a visual indicator of reaction progress.[4]

  • Tetrahydrofuran (THF): Another excellent aprotic solvent, particularly when using stronger bases like NaH.[8]

  • Pyridine (as solvent): As mentioned, pyridine can serve as the solvent. This is convenient but may require higher temperatures and longer reaction times.[7]

BaseSolventTypical TemperatureNotes
PyridinePyridine25-80 °CServes as both base and solvent. Reaction can be slow.
Triethylamine (TEA)Dichloromethane (DCM)0 °C to RTStandard, versatile conditions. TEA·HCl salt precipitates.[4]
Triethylamine (TEA)Tetrahydrofuran (THF)0 °C to RTGood alternative to DCM.
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RTFor unreactive alcohols. Alcohol is deprotonated first, then TsCl is added.[7]
Q3: Are there any catalysts that can accelerate the tosylation of a secondary alcohol like tetrahydro-2H-pyran-3-ol?

Yes, certain catalysts can significantly improve the rate of tosylation, especially for secondary alcohols which can be less reactive than primary ones.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst. It reacts with TsCl to form a more reactive intermediate, N-tosyl-DMAP, which is then readily attacked by the alcohol. Only a catalytic amount (e.g., 0.05-0.2 equivalents) is needed in conjunction with a stoichiometric base like TEA.[9][10]

  • Lewis Acids: Some reports indicate that Lewis acids like ZrCl₄ can catalyze the tosylation of alcohols directly with p-toluenesulfonic acid (p-TsOH), offering an alternative to the more moisture-sensitive TsCl.[11] Similarly, CoCl₂·6H₂O has been shown to be an effective catalyst.[12] These methods often favor the tosylation of secondary alcohols.[12][13]

Troubleshooting Guide

Problem: The reaction is not proceeding to completion, with a significant amount of starting alcohol remaining.

This is one of the most common issues in tosylation reactions. A systematic check of your reagents and conditions is required.

Potential Causes & Solutions:

  • Moisture Contamination:

    • Diagnosis: Water hydrolyzes TsCl, consuming it before it can react with your alcohol.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using amine bases like TEA or pyridine, consider distilling them prior to use as they can be hygroscopic.[4] Using molecular sieves (4 Å) in the reaction can also help scavenge trace amounts of water.[14]

  • Poor Quality Tosyl Chloride:

    • Diagnosis: TsCl degrades over time, especially if not stored properly.

    • Solution: Use TsCl from a freshly opened bottle or purify it by recrystallization before use.[4]

  • Insufficient Reagents:

    • Diagnosis: The stoichiometry is incorrect.

    • Solution: Use a slight excess of tosyl chloride (typically 1.2–1.5 equivalents) and the base to ensure the reaction is driven to completion.[4]

  • Low Reaction Temperature:

    • Diagnosis: The reaction may be too slow at 0 °C, especially for a secondary alcohol.

    • Solution: After adding reagents at 0 °C to control any initial exotherm, allow the reaction to warm to room temperature and stir for several hours or overnight.[6] Gentle heating may be required, but this should be monitored carefully to avoid side reactions.[8]

G Start Reaction Incomplete Check_H2O Check for Moisture? (Anhydrous Solvent/Reagents) Start->Check_H2O Check_TsCl Check TsCl Quality? (Fresh/Purified) Check_H2O->Check_TsCl Yes Fix_H2O Action: Dry all components thoroughly. Check_H2O->Fix_H2O No Check_Stoich Check Stoichiometry? (Excess TsCl/Base) Check_TsCl->Check_Stoich Yes Fix_TsCl Action: Use fresh or recrystallized TsCl. Check_TsCl->Fix_TsCl No Check_Temp Increase Temperature? (Warm to RT or Heat) Check_Stoich->Check_Temp Yes Fix_Stoich Action: Use 1.2-1.5 eq. of TsCl and Base. Check_Stoich->Fix_Stoich No Success Reaction Complete Check_Temp->Success Yes Fix_Temp Action: Allow to warm to RT or heat gently. Check_Temp->Fix_Temp No Fix_H2O->Start Fix_TsCl->Start Fix_Stoich->Start Fix_Temp->Start

Caption: Troubleshooting workflow for incomplete tosylation.

Problem: I am observing the formation of an unexpected, more non-polar byproduct.

The formation of byproducts can complicate purification and reduce the yield of the desired tosylate.

Potential Causes & Solutions:

  • Alkyl Chloride Formation:

    • Diagnosis: The tosylate, once formed, can be displaced by chloride ions (from the HCl byproduct) in an SN2 reaction to form 3-chlorotetrahydro-2H-pyran. This is more likely in the presence of excess amine hydrochloride salts.[5]

    • Solution: Ensure the reaction temperature is not excessively high. Using pyridine can sometimes mitigate this, as pyridinium hydrochloride is less nucleophilic. Some specialized methods avoid this side reaction entirely.[15]

  • Elimination Reaction:

    • Diagnosis: If the reaction is heated too strongly, especially with a strong, non-nucleophilic base, an E2 elimination can occur to form dihydropyran derivatives.

    • Solution: Maintain a moderate reaction temperature (0 °C to room temperature is usually sufficient). Avoid using excessively strong or hindered bases unless necessary.

Experimental Protocols

Protocol 1: Standard Tosylation using TEA in DCM

This is a reliable starting point for the tosylation of tetrahydro-2H-pyran-3-ol.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tetrahydro-2H-pyran-3-ol (1.0 eq.).

  • Solvent & Base: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~10 volumes). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.). A catalytic amount of DMAP (0.1 eq.) can be added before the TsCl to improve the reaction rate.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The tosylated product will be less polar (higher Rf value) than the starting alcohol.[4]

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with water, 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Monitoring the Reaction with TLC

Effective monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Prepare the TLC Plate: On a silica gel plate, spot the starting alcohol (dissolved in a suitable solvent), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture.

  • Elute the Plate: Use an appropriate solvent system, such as 3:1 Hexane:Ethyl Acetate.

  • Visualize: Visualize the spots using a UV lamp (if the product is UV active, which the tosylate is due to the aromatic ring) and/or by staining with a suitable agent like potassium permanganate.

  • Analyze: The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the formation of the product. The co-spot helps to definitively distinguish the starting material from the product.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2004). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Canadian Journal of Chemistry, 82(1), 30-34.
  • Kazemi, F., Massah, A. R., & Javaherian, M. (2007).
  • Hunt, I. (n.d.).
  • Ashenhurst, J. (2015, March 10).
  • Chemistry Steps. (n.d.).
  • Google Patents. (2017, October 11).
  • Das, B., & Reddy, V. S. (2003). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Chemistry Letters, 32(10), 906-907.
  • Velusamy, S., Kumar, J. S. K., & Punniyamurthy, T. (2004). Cobalt(II) catalyzed tosylation of alcohols with p-toluenesulfonic acid. Tetrahedron Letters, 45(2), 203-205.
  • Das, B., Reddy, V. S., & Reddy, M. R. (2004). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Tetrahedron Letters, 45(37), 6975-6977.
  • Li, W., et al. (2012).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2013, April 30).
  • ChemicalBook. (2025, July 24).
  • Kumar, V., et al. (2015). Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization. Beilstein Journal of Organic Chemistry, 11, 1416-1422.
  • OpenOChem Learn. (n.d.).
  • Google Patents. (n.d.). (12)
  • SciELO. (2023, October 18). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)
  • The Royal Society of Chemistry. (n.d.).
  • Bennett, C. S., & Galan, M. C. (2010). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. The Journal of Organic Chemistry, 75(15), 5069-5072.
  • ChemScene. (n.d.). 101691-65-0 | (Tetrahydro-2H-pyran-4-yl)
  • Al-Zaydi, K. M. (2011).
  • Dana Bioscience. (n.d.). (Tetrahydro-2H-pyran-3-yl)
  • Reddit. (2025, September 12).
  • ResearchGate. (2013, October 22).
  • Gouverneur, V., & Tredwell, M. (2009). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry, 5, 61.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, August 10). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
  • Organic Synthesis. (n.d.).
  • Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 61(9), 668-674.

Sources

Troubleshooting

Troubleshooting guide for reactions involving Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

Role: Senior Application Scientist | Department: Process Chemistry & Reagent Optimization Introduction: The Molecule & The Challenge Welcome to the technical guide for Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (a...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist | Department: Process Chemistry & Reagent Optimization

Introduction: The Molecule & The Challenge

Welcome to the technical guide for Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also referred to as 3-Tosyloxytetrahydropyran ).

This reagent is a secondary alkyl tosylate situated on a cyclic ether ring. Unlike primary tosylates (which are straightforward electrophiles), this compound presents a specific set of challenges due to the 3-position on the tetrahydropyran (THP) ring.

Why is this chemistry difficult?

  • Steric & Electronic Drag: The 3-position is a secondary carbon. Nucleophilic attack (

    
    ) is slower than at primary sites. Furthermore, the ring oxygen at position 1 exerts an electron-withdrawing inductive effect (
    
    
    
    ), which destabilizes carbocation formation at C3, making
    
    
    pathways unfavorable and sluggish.
  • The Elimination Trap: The most common failure mode is elimination (

    
    ) . The protons at C2 and C4 are available for abstraction by bases, leading to the formation of dihydropyrans (alkenes) rather than the desired substitution product.
    

Module 1: Reagent Preparation & Stability

User Question: "I synthesized the tosylate, but the NMR shows impurities and the yield is lower than expected. What went wrong?"

The Diagnosis: Hydrolysis and Thermal Degradation

The synthesis of secondary tosylates requires strict moisture control and temperature management.

Symptom Probable Cause Corrective Action
Residual Starting Material (Alcohol)Incomplete conversion due to HCl buildup (equilibrium).Use DMAP: Add 0.1 eq. of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the reaction.
New Olefinic Peaks (5.0–6.5 ppm)Elimination during workup. The reaction got too hot or the workup was too basic.Keep it Cold: Maintain reaction at 0°C. Quench with dilute acid (HCl) or saturated

, not strong base.
White Precipitate in Reaction Pyridinium hydrochloride salt (Normal).Filtration: This is expected. Filter off the solid or dissolve it during the aqueous workup.
Optimized Synthesis Protocol

Standardized for 10 mmol scale

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve 3-hydroxytetrahydropyran (1.0 eq) in anhydrous DCM (not Pyridine alone—use DCM as solvent to control exotherm).

  • Base: Add Triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Addition: Cool to 0°C . Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC.[1] Do not reflux.

  • Workup: Dilute with DCM, wash with cold 1M HCl (to remove amines), then sat.

    
    , then brine. Dry over 
    
    
    
    .

Module 2: Nucleophilic Substitution ( ) Optimization

User Question: "I am trying to displace the tosylate with an amine/azide, but I see no reaction or mostly elimination products."

The Mechanism: Forcing on a Secondary Carbon

Because the C3 position is secondary, you must drive the reaction with kinetic control to favor substitution over elimination.

Critical Parameter: Solvent Selection

The choice of solvent dictates the mechanism.[2]

Solvent ClassExamplesEffect on ReactionRecommendation
Polar Aprotic DMSO, DMF, DMAc Highly Recommended. Solvates cations (Na+, K+) leaving the nucleophile "naked" and highly reactive. Essential for secondary displacements.
Polar Protic Ethanol, MethanolAvoid. Solvates the nucleophile (hydrogen bonding), reducing its reactivity. Promotes

(solvolysis) or

.
Non-Polar Toluene, HexanePoor. Nucleophile salts won't dissolve. Phase transfer catalyst (TBAB) required if used.
Critical Parameter: Nucleophile vs. Base

You need a species that is a good nucleophile but a weak base to avoid the


 pathway.[3]
  • Good Choices (High Yield): Azide (

    
    ), Thiolates (
    
    
    
    ), Cyanide (
    
    
    ), Iodide (
    
    
    ).
  • Risky Choices (Elimination Risk): Alkoxides (

    
    ), Hydroxide (
    
    
    
    ).
  • Troubleshooting "Hard" Nucleophiles: If you must use an amine or alkoxide, use the Finkelstein Modification :

    • Add 1.0 eq of NaI (Sodium Iodide) to the reaction.

    • Mechanism:[3][4][5][6][7] The Iodide displaces the Tosylate (fast

      
      ) to form the unstable 3-iodotetrahydropyran , which is then displaced by your nucleophile. Iodide is a better leaving group than Tosylate, accelerating the second step.
      

Module 3: Managing Elimination (The "Villain")

User Question: "I keep isolating 3,6-dihydro-2H-pyran. How do I stop the elimination?"

The E2 Pathway

Elimination is driven by:

  • High Temperature: Entropy favors elimination (2 molecules

    
     3 molecules).
    
  • Strong Bases: Any base strong enough to deprotonate the

    
    -carbons (C2 or C4).
    
Decision Tree: Saving Your Reaction

Troubleshooting Start Problem: Low Yield / Side Products CheckNMR Analyze Crude NMR Start->CheckNMR Olefin Olefin Peaks Present? (5.5 - 6.0 ppm) CheckNMR->Olefin SM Starting Material Remaining? CheckNMR->SM Elimination Issue: E2 Elimination Olefin->Elimination Yes Stalled Issue: Low Reactivity (Sterics) SM->Stalled Yes Soln1 Action: Lower Temp (<60°C) Elimination->Soln1 Soln2 Action: Switch Solvent to DMSO/DMF Elimination->Soln2 Soln3 Action: Use Less Basic Nucleophile (e.g., Azide vs Amine) Elimination->Soln3 Soln4 Action: Add NaI (Finkelstein) Stalled->Soln4 Soln5 Action: Increase Conc. (1M) Stalled->Soln5

Caption: Diagnostic logic flow for troubleshooting reactions of Tetrahydro-2H-pyran-3-yl tosylate.

Module 4: Stereochemistry & Inversion

User Question: "My starting alcohol was chiral (e.g., (3R)-tetrahydro-2H-pyran-3-ol). What is the stereochemistry of my product?"

The Rule: Inversion of Configuration
  • Step 1 (Tosylation): Retention. The C-O bond is not broken.[5]

    • (3R)-Alcohol

      
       (3R)-Tosylate.
      
  • Step 2 (Substitution): Inversion (

    
    ).
    
    • (3R)-Tosylate + Nucleophile

      
       (3S)-Product.
      

Warning: If you detect racemization (loss of optical activity), it indicates an


 pathway  is competing. This happens if:
  • The solvent is too protic (methanol/water).

  • Lewis acids are present (catalyzing carbocation formation).

  • Fix: Switch to strictly anhydrous, polar aprotic conditions (DMF) and lower the temperature to enforce the

    
     mechanism.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution and the undesired elimination, highlighting the role of reagents.

ReactionPathways SM 3-Hydroxytetrahydropyran Inter Tetrahydro-2H-pyran-3-yl Tosylate (Intermediate) SM->Inter Retention Product Substitution Product (Inverted Stereochem) Inter->Product SN2 (Major) ElimProd Elimination Product (Dihydropyran) Inter->ElimProd E2 (Side Rxn) Reagent1 TsCl, Pyridine DCM, 0°C Reagent2 Nu- (Azide, Thiol) Polar Aprotic Solvent Reagent3 Strong Base / Heat (E2 Pathway)

Caption: Chemical pathways for Tetrahydro-2H-pyran-3-yl tosylate. Green path indicates desired substitution; red path indicates elimination risk.

References

  • Preparation of Tosylates

    • Organic Syntheses, Coll.[8][9] Vol. 10, p.383 (2004); Vol. 77, p.236 (2000). (Standard protocols for alcohol tosylation using Pyridine/DMAP).

    • URL:

  • Nucleophilic Substitution Mechanisms (

    
     vs 
    
    
    
    ):
    • Master Organic Chemistry: "Elimination vs Substitution – The Role of Temper
    • URL:

  • Tetrahydropyran-3-ol Properties

    • PubChem Database: Compound Summary for CID 85769 (Tetrahydro-2H-pyran-3-methanol/ol deriv
    • URL:

  • Finkelstein Reaction (Iodide Catalysis)

    • RSC Advances, 2014, 4, 23658.
    • URL:

Note: Always consult the Safety Data Sheet (SDS) for p-Toluenesulfonyl chloride and Tetrahydro-2H-pyran derivatives before handling. TsCl is a skin sensitizer and corrosive.

Sources

Optimization

Stability and storage conditions for Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate.

[1] Product Category: Functionalized Heterocycles / Alkylating Agents Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Technical Guide & Troubleshooting Manual[1] Core Stability & Storag...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product Category: Functionalized Heterocycles / Alkylating Agents Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Technical Guide & Troubleshooting Manual[1]

Core Stability & Storage Protocols

Executive Summary: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-3-tosylate) is a secondary alkyl sulfonate .[1] Unlike primary tosylates, this compound possesses significant lability due to the secondary carbon center, making it prone to both hydrolysis (generating tosic acid) and thermal elimination (generating dihydropyrans).

Critical Warning: Decomposition of this material is autocatalytic . Once hydrolysis begins, the liberated p-toluenesulfonic acid (TsOH) catalyzes further degradation of the tetrahydropyran ring and accelerates elimination.

Storage Condition Matrix
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Inhibits spontaneous E1/E2 elimination to 3,4-dihydro-2H-pyran.[1]
Atmosphere Inert (Argon/Nitrogen) Moisture triggers hydrolysis.[1] The resulting TsOH initiates autocatalytic "black tar" decomposition.
Container Amber Glass, Tightly Sealed Prevents photochemical degradation (minor risk) and moisture ingress.[1]
Solvent Stability Anhydrous only Stable in DCM, THF, Toluene (anhydrous). Unstable in water, alcohols, or wet DMSO.

Troubleshooting Guide (FAQ)

Issue 1: "My white solid turned into a black/brown oil."

Diagnosis: Autocatalytic Acid Decomposition. Mechanism: Moisture ingress caused partial hydrolysis, releasing p-toluenesulfonic acid (TsOH).[1] TsOH is a strong non-oxidizing acid that catalyzes the polymerization of the electron-rich vinyl ether (dihydropyran) formed during decomposition.[1] Corrective Action:

  • Immediate: The batch is likely compromised. Check NMR. If <80% pure, repurify immediately or discard.

  • Prevention: Store under Argon. Add a stabilizer like solid NaHCO₃ or triethylamine (1%) if storing solutions for >24 hours.[1]

Issue 2: "I see multiple alkene peaks in the NMR."

Diagnosis: Thermal Elimination (E1/E2).[1] Mechanism: The 3-position is a secondary center.[1] Upon heating or prolonged storage, the tosylate group leaves, forming a double bond.

  • Regioselectivity: You may observe two isomers: 3,4-dihydro-2H-pyran (major, Zaitsev-like stability) and 3,6-dihydro-2H-pyran (minor).[1] Corrective Action:

  • Avoid heating above 40°C during drying steps.

  • Use vacuum drying at ambient temperature only.

Issue 3: "Low yield in nucleophilic substitution reactions."

Diagnosis: Competing Elimination.[1][2] Mechanism: Secondary tosylates are sterically hindered.[1] Strong bases (e.g., NaH, KOtBu) or high temperatures favor elimination (E2) over substitution (Sn2). Optimization:

  • Switch Nucleophile: Use "soft" nucleophiles (azides, thiols, iodides).

  • Solvent: Use polar aprotic solvents (DMF, DMSO) to accelerate Sn2.[1]

  • Temperature: Keep reaction temperature <60°C.

Decomposition & Stability Logic (Visualized)

The following diagram illustrates the "Death Spiral" of THP-tosylates. Understanding this pathway is crucial for preventing sample loss.

DecompositionPathways THP_Tos THP-3-yl Tosylate (Intact Product) Hydrolysis Hydrolysis THP_Tos->Hydrolysis + Moisture Elimination Elimination (E1/E2) THP_Tos->Elimination + Heat/Base Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat (>40°C) Heat->Elimination THP_OH THP-3-ol (Alcohol) Hydrolysis->THP_OH TsOH p-TsOH (Strong Acid) Hydrolysis->TsOH Elimination->TsOH DHP Dihydropyran (Alkene) Elimination->DHP TsOH->THP_Tos Catalyzes Degradation TsOH->DHP Polymerizes Polymer Black Tar / Polymer (Irreversible) DHP->Polymer

Figure 1: The autocatalytic decomposition cycle. Note that p-TsOH generation accelerates both ring degradation and polymerization, leading to the characteristic black oil appearance.[1]

Quality Control & Handling Workflow

Follow this decision tree before committing the material to a high-value synthesis step.

QC_Workflow Start Inspect Material (Visual Check) Visual Appearance? Start->Visual WhiteSol White/Off-White Solid Visual->WhiteSol Oily Yellow/Brown Oil Visual->Oily Black Black Goo Visual->Black NMR Run 1H NMR (CDCl3) WhiteSol->NMR Oily->NMR Discard DISCARD: Irreversible Polymerization Black->Discard CheckPeaks Check Key Signals: 1. Tosyl Aromatics (7.3, 7.8 ppm) 2. Alkene protons (4.5-6.0 ppm)? NMR->CheckPeaks Pass PASS: Use immediately (Keep cold) CheckPeaks->Pass Clean Spectrum Recryst Recrystallize: (Ether/Hexane or DCM/Hexane) Add 1% Et3N to solvent CheckPeaks->Recryst >5% TsOH or Alkene Recryst->NMR Re-check

Figure 2: Quality Control Decision Tree for THP-3-yl Tosylate.

Experimental Best Practices

A. Solubility Data
SolventSolubilityStabilityNotes
Dichloromethane (DCM) HighGood (< 24h)Ideal for reactions and transfers.[1]
Ethyl Acetate ModerateGoodGood for workup/extraction.
Diethyl Ether ModerateGoodPreferred for precipitation/crystallization.
Methanol/Ethanol HighPOOR DO NOT USE. Rapid solvolysis (alcoholysis) occurs.[1]
Water LowPOOR Rapid hydrolysis.[1]
B. Suggested Reaction Setup (Nucleophilic Substitution)

To maximize yield and minimize elimination when displacing the tosylate:

  • Drying: Dry the THP-tosylate under high vacuum for 1 hour at room temperature (never heat) before use.[1]

  • Solvent: Use anhydrous DMF or Acetonitrile.

  • Base: Avoid strong bases if possible. If a base is needed (e.g., for amine alkylation), use K₂CO₃ or DIPEA rather than NaH to reduce E2 elimination risk [1].

  • Temperature: Start the reaction at 0°C and warm slowly to RT. Only heat to 40-50°C if conversion is stalled.

References

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Studylib. (n.d.).[1] Elimination of Tosylates: Lab Experiment & Mechanisms. [Link]

  • Royal Society of Chemistry. (2002).[1] Hydrolysis of secondary alkyl sulphonates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions with Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental work. This guide is structured as a dynamic question-and-answer resource to directly address the challenges you may face when monitoring reactions involving Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a versatile synthetic intermediate. Its utility stems from the presence of the p-toluenesulfonate (tosylate) group, which is an excellent leaving group in nucleophilic substitution reactions.[1][2] This allows for the straightforward conversion of the corresponding alcohol, (Tetrahydro-2H-pyran-3-yl)methanol[3], into a reactive electrophile. Consequently, you will most often be monitoring the consumption of this tosylate as it reacts with a nucleophile.

This guide will provide you with the necessary tools to accurately track your reaction's progress, identify potential issues, and ensure the successful synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and quickest method to monitor the progress of reactions with Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate?

The most efficient and widely used method for real-time, qualitative monitoring of these reactions is Thin-Layer Chromatography (TLC) .[4][5] The principle is straightforward: the polarity of your product will differ from your starting material, Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. This difference in polarity causes the compounds to travel at different rates up a silica gel plate, resulting in distinct spots.

Causality: The starting tosylate is a moderately polar molecule. When it undergoes a nucleophilic substitution reaction, the bulky and relatively non-polar tosylate group is replaced by a nucleophile. Depending on the nature of the nucleophile, the resulting product can be either more or less polar. This change in polarity is the basis for separation on TLC. Generally, the tosylate product is less polar than the starting alcohol from which it was made, and thus has a higher Retention Factor (Rf).[4][6]

A standard TLC monitoring procedure involves spotting three lanes on a single plate: your starting material (SM), a co-spot (a mix of SM and the reaction mixture), and the reaction mixture (RM) itself.[4][7] The reaction is considered complete when the spot corresponding to the starting tosylate in the reaction mixture lane has completely disappeared, and a new product spot is clearly visible.[4]

TLC_Monitoring cluster_0 TLC Plate cluster_1 Reaction Progress Lane_1 Starting Material (SM) Lane_2 Co-spot (SM + RM) Lane_3 Reaction Mixture (RM) Time_0 Time = 0 min (Reaction Start) Time_X Time = X min (In Progress) Time_Final Time = Final (Completion)

Caption: General workflow for monitoring a reaction using TLC.

Q2: I'm struggling to get good separation on my TLC plate. How do I choose the right solvent system?

Choosing the right eluent (solvent system) is crucial for clear results. The goal is to find a solvent mixture where the Rf values of your starting material and product are ideally between 0.2 and 0.8, and are well-separated from each other.[7]

For reactions involving tosylates, a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) is an excellent starting point.[4][8]

Step-by-Step Eluent Optimization:

  • Start with a 4:1 Hexanes:EtOAc mixture. This is a common starting point for many organic reactions.[4]

  • Run a TLC plate. Spot your starting material and the reaction mixture.

  • Analyze the result:

    • If all spots are at the bottom (low Rf): Your eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 2:1 or 1:1 Hexanes:EtOAc).

    • If all spots are at the top (high Rf): Your eluent is too polar. Increase the proportion of hexanes (e.g., try 9:1 Hexanes:EtOAc).

  • Fine-tune as needed. Small adjustments can lead to optimal separation. If your product is very polar (e.g., an amine or a carboxylic acid), you may need to add a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent system to get the spots to move and to prevent "tailing".[8]

Q3: When should I consider using High-Performance Liquid Chromatography (HPLC) instead of TLC?

While TLC is excellent for quick, qualitative checks, High-Performance Liquid Chromatography (HPLC) is superior for several reasons and should be your method of choice in the following scenarios:

  • Quantitative Analysis: HPLC provides precise quantitative data on the consumption of starting material and the formation of product, which is crucial for kinetic studies or when an exact conversion percentage is needed.[9]

  • Poor TLC Resolution: If your starting material and product have very similar Rf values, making them difficult to distinguish on a TLC plate, HPLC can often provide the necessary resolution.[6]

  • Trace Impurity Detection: HPLC is highly sensitive and can detect minor side products that may not be visible on a TLC plate.[10]

A Typical HPLC Protocol: A reverse-phase HPLC method is generally suitable for analyzing tosylates.[9]

ParameterRecommended SettingRationale
Column C18 Reverse PhaseProvides good separation for moderately polar organic molecules.[9]
Mobile Phase Acetonitrile/Water GradientA gradient elution (e.g., starting with more water and increasing acetonitrile over time) is effective for separating components with different polarities.[9]
Detector UV at 225 nmThe aromatic ring of the tosyl group absorbs strongly in the UV region, making it easy to detect.[9][10]
Flow Rate 1.0 mL/minA standard analytical flow rate.[9]
Column Temp. 30 °CEnsures reproducible retention times.[9]
Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to monitor my reaction?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool, particularly for identifying byproducts.[11][12] However, there's a critical consideration: tosylates can be thermally labile.

Expertise & Experience: When injected into a hot GC inlet, Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate may decompose. Often, you won't see the molecular ion of the tosylate in the mass spectrum. Instead, you might see a peak corresponding to the carbocation formed after the loss of the tosylate group.[13] While this can make direct quantification of the starting material challenging, GC-MS is exceptionally useful for:

  • Identifying Volatile Byproducts: If an elimination side reaction occurs, GC-MS can easily identify the resulting volatile dihydropyran derivatives.[12]

  • Confirming Product Identity: The mass spectrum of your product can provide definitive structural information.

  • Analyzing Volatile Starting Materials: If your nucleophile is volatile, GC-MS can track its consumption.

For compounds within the pyran family, derivatization can sometimes be employed to improve their stability and volatility for GC-MS analysis, although this is more common for analyzing alcohols directly.[14][15][16]

Q5: How can I use ¹H NMR spectroscopy to confirm reaction completion?

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both monitoring reaction progress and confirming the structure of your final product.[17][18] While not as rapid as TLC for multiple time points, taking an NMR of your crude reaction mixture upon suspected completion can be definitive.

Key ¹H NMR Signals to Monitor:

CompoundKey Proton SignalsExpected Chemical Shift (ppm)Change Upon Reaction
Starting Tosylate Methyl group on the tosyl ring~2.45Disappears
Aromatic protons on the tosyl ring~7.35 (d) and ~7.75 (d)Disappears
Protons on the carbon bearing the -OTs~4.0Disappears and is replaced by new signals
Product Protons on the carbon now bonded to the nucleophileVaries depending on the nucleophileAppears

Self-Validating System: To monitor a reaction, you would take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃). By comparing the integration of a stable starting material peak (e.g., the tosyl methyl group at ~2.45 ppm) to a newly appearing product peak, you can determine the reaction's progress. The reaction is complete when the characteristic signals of the starting tosylate are no longer detectable.[19][20]

Troubleshooting Guide

Q6: My TLC shows multiple new spots. What are the likely side reactions?

The appearance of multiple spots indicates the formation of byproducts. For reactions involving tosylates, a primary concern is elimination .

Causality: The tosylate is a good leaving group, and if your nucleophile is also a strong base, or if you are using high temperatures, an E2 elimination reaction can compete with the desired SN2 substitution. This would result in the formation of a dihydropyran derivative.[13]

Troubleshooting_Logic Start Multiple Spots on TLC? Q1 Is your nucleophile a strong base? Start->Q1 Q2 Are you using high temperatures? Start->Q2 Sol1 Consider a less basic nucleophile or a different counter-ion (e.g., using an iodide salt). Q1->Sol1 Yes Sol2 Lower the reaction temperature. Run the reaction at 0°C or room temperature. Q2->Sol2 Yes Side_Reaction Likely Side Reaction: Elimination (E2) to form a dihydropyran byproduct. Sol1->Side_Reaction Sol2->Side_Reaction

Caption: Troubleshooting logic for byproduct formation.

Trustworthiness: To confirm the identity of byproducts, it is essential to analyze the crude reaction mixture by GC-MS or LC-MS to obtain the molecular weight and fragmentation patterns of the unexpected species.[12]

Q7: The reaction has stalled. The starting material spot on the TLC is no longer diminishing. What should I do?

A stalled reaction can be frustrating, but it is a solvable problem. Here are the most common causes and their solutions:

  • Reagent Decomposition or Inactivity:

    • The Issue: Your nucleophile may have decomposed over time, or if you are using a base to generate the nucleophile in situ (e.g., deprotonating an alcohol with NaH), the base may have been quenched by moisture.

    • The Solution: Try adding a fresh portion of the nucleophile or base to the reaction mixture. Always ensure your reagents are anhydrous.[4]

  • Equilibrium:

    • The Issue: The reverse reaction may be occurring at a significant rate, leading to an equilibrium mixture of starting materials and products.

    • The Solution: Consider changing the solvent to one that may better solvate the transition state or precipitate one of the byproducts, thus driving the reaction forward according to Le Chatelier's principle.

  • Product Inhibition:

    • The Issue: The product or a byproduct (like the tosylate anion) might be inhibiting a catalyst or interacting with the reactants in a way that slows the reaction down.

    • The Solution: This is more complex and may require a fundamental change in the reaction conditions, such as using a different solvent or adding a scavenger for the inhibitory species.

References

  • Kasina, S., & Padi, P. R. (1995). A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1069-1072. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Lee, J., Lee, S., & Lee, J. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 41. Retrieved from [Link]

  • Lee, J., Lee, S., & Lee, J. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS chromatogram of derivatized methanol in blood sample (A), mass.... Retrieved from [Link]

  • Reddit. (2025). Trouble with tosylation reaction. Retrieved from [Link]

  • Morressier. (2023). TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2025). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • NESACS. (n.d.). Summer Scholar Report. Retrieved from [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubMed. (2012). 17O NMR Studies of Ortho-Substituent Effects in Substituted Phenyl Tosylates. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Method Development for Synthesizing Allylic Tosylates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Publications. (n.d.). Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. Retrieved from [Link]

  • Reddit. (2025). Mesylation and Tosylation. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (n.d.). Substitution Reactions of 2-Benzenesulfonyl Cyclic Ethers: Tetrahydro-2-(Phenylethynyl)-2H-Pyran. Retrieved from [Link]

  • Authorea. (2026). High-resolution Online NMR Spectroscopy for Reaction and Process Monitoring. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate 100mg. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Welcome to the technical support center for the purification of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. The information herein is based on established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to the Purification Challenge

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is typically synthesized by the reaction of tetrahydro-2H-pyran-3-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While the reaction is generally straightforward, the crude product is often contaminated with various impurities that can interfere with subsequent synthetic steps. The successful removal of these impurities is critical for obtaining a high-purity final product. This guide will address common purification challenges and provide robust protocols to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of crude Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Issue 1: Presence of Unreacted Starting Materials

Q1: My post-reaction analysis (TLC, ¹H NMR) shows significant amounts of unreacted tetrahydro-2H-pyran-3-ol and p-toluenesulfonyl chloride. What is the most effective way to remove them?

A1: The presence of starting materials is a common issue. Their removal is crucial as they can complicate downstream reactions.

  • For Unreacted Tetrahydro-2H-pyran-3-ol: This alcohol is relatively polar and can be removed by an aqueous workup. Washing the organic layer with water or brine will partition the majority of the alcohol into the aqueous phase. For more stubborn cases, a mildly acidic wash (e.g., dilute HCl) can be employed, but care must be taken to avoid hydrolysis of the desired tosylate product.

  • For Unreacted p-Toluenesulfonyl Chloride (TsCl): TsCl is reactive and can be quenched and removed as follows:

    • Aqueous Workup: Washing the reaction mixture with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) will hydrolyze the remaining TsCl to the water-soluble sodium p-toluenesulfonate.[1] This salt is easily removed in the aqueous layer.

    • Causality: The bicarbonate solution provides a basic environment that facilitates the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then deprotonated to form the highly water-soluble sulfonate salt.

Experimental Protocol: Aqueous Workup for Removal of Starting Materials

  • Upon reaction completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase). Check the aqueous layer with pH paper to ensure it is basic.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product, now depleted of the majority of the starting materials.

Issue 2: Formation of p-Toluenesulfonic Acid

Q2: I have a significant amount of p-toluenesulfonic acid in my crude product. How did it form and how can I remove it?

A2: p-Toluenesulfonic acid can be present as an impurity in the starting p-toluenesulfonyl chloride or can form from the hydrolysis of TsCl during the workup.[2] It is a highly polar and acidic impurity.

  • Removal Strategy: Similar to the removal of unreacted TsCl, an aqueous wash with a mild base is highly effective.[1]

    • Mechanism: The basic wash deprotonates the sulfonic acid, forming the sodium p-toluenesulfonate salt, which is readily extracted into the aqueous phase.

Troubleshooting Tip: To minimize the formation of p-toluenesulfonic acid, ensure that the p-toluenesulfonyl chloride used is of high purity and that the reaction and workup are performed under anhydrous conditions until the deliberate addition of aqueous solutions.

Issue 3: Hydrolysis of the Tosylate Product

Q3: I am observing the formation of tetrahydro-2H-pyran-3-ol during my aqueous workup, suggesting my product is hydrolyzing. How can I prevent this?

A3: Sulfonate esters like your product can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] The reaction with pure water is typically slow.

  • Preventative Measures:

    • Temperature Control: Perform aqueous washes at reduced temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.

    • Minimize Contact Time: Perform the aqueous extractions quickly to reduce the time the tosylate is in contact with the aqueous phase.

    • Avoid Strong Bases: Use mild bases like NaHCO₃ for washing instead of stronger bases like NaOH or KOH, which can accelerate hydrolysis.[1]

    • Use of Saturated Solutions: Using saturated aqueous solutions (e.g., saturated NaHCO₃, brine) reduces the amount of free water available to participate in hydrolysis.

Workflow for Minimizing Hydrolysis:

start Crude Reaction Mixture quench Quench with cold, saturated aq. NH4Cl or water start->quench extract Extract with cold organic solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb Quickly wash with cold, saturated aq. NaHCO3 extract->wash_bicarb <1 min shaking wash_brine Wash with cold brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate

Caption: Workflow to minimize product hydrolysis during workup.

Issue 4: Difficulty in Removing Polar Impurities by Extraction Alone

Q4: After an aqueous workup, I still have some polar impurities that are not completely removed. What is the next step?

A4: When aqueous extraction is insufficient, column chromatography is the most effective method for purifying the desired tosylate from residual polar impurities.[3][4]

  • Stationary Phase: Silica gel is the standard stationary phase for this type of purification.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is typically effective. The optimal ratio will depend on the specific impurity profile.

    • TLC Analysis: Before running the column, it is essential to determine the appropriate eluent composition using thin-layer chromatography (TLC). The goal is to achieve good separation between the product spot and the impurity spots.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC plate with varying ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7) to find a system where the desired product has an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Troubleshooting Column Chromatography:

SymptomPossible CauseSuggested Solution
All compounds elute together. Eluent is too polar.Decrease the proportion of ethyl acetate in the eluent system.[4]
Product is not eluting. Eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[4]
Poor separation. Column was overloaded.Use a larger column or reduce the amount of sample loaded.[4]

Frequently Asked Questions (FAQs)

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product signals.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable due to the aromatic ring in the tosyl group.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[5]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative purity assessment.[5]

Q6: Can I use recrystallization to purify my product?

A6: Recrystallization can be an effective purification technique if the crude product is a solid and a suitable solvent can be found. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a suitable system.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Decision Tree for Purification Method Selection:

start Crude Product Analysis (TLC, NMR) is_solid Is the crude product a solid? start->is_solid find_solvent Can a suitable recrystallization solvent be found? is_solid->find_solvent Yes column Perform Column Chromatography is_solid->column No recrystallize Perform Recrystallization find_solvent->recrystallize Yes find_solvent->column No check_purity Check Purity (NMR, HPLC) recrystallize->check_purity column->check_purity pure Product is Pure check_purity->pure Purity >98% not_pure Further Purification Needed check_purity->not_pure Purity <98%

Caption: Decision tree for selecting a purification method.

Q7: What are the key safety precautions to take during the purification process?

A7: Always adhere to standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all operations involving organic solvents and reactive chemicals in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates. Benchchem.
  • Dealing with the hydrolysis of Butyl 4-methylbenzenesulfonate during workup. Benchchem.
  • Supporting Information.
  • Technical Support Center: Purification of 4-Chloro-2-methyl-tetrahydro-pyran. Benchchem.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stereoisomer Resolution of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Welcome to the Technical Support Center for the stereochemical resolution of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (commonly known as tetrahydro-2H-pyran-3-yl tosylate). This compound is a highly valuable chi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereochemical resolution of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (commonly known as tetrahydro-2H-pyran-3-yl tosylate). This compound is a highly valuable chiral building block in drug discovery.

Because the tosylate group is an excellent leaving group, handling its stereocenters requires precise methodologies to prevent racemization. This guide provides field-proven workflows, self-validating protocols, and troubleshooting steps for researchers and process chemists.

FAQ Section 1: Strategic Approaches to Resolution

Q: Should I resolve the racemic tosylate directly, or synthesize it from a chiral precursor? A: The optimal strategy depends on your scale and resources:

  • Precursor Route (Recommended for Scale-Up): Synthesizing the chiral precursor (tetrahydro-2H-pyran-3-ol) via enzymatic asymmetric reduction of a prochiral ketone is the most efficient method for large-scale synthesis. Ketoreductase (KRED) enzymes can yield >99% enantiomeric excess (ee) [1]. The subsequent tosylation proceeds with strict retention of configuration.

  • Direct Chromatographic Route (Best for Rapid Analytical/Prep Scale): If you already possess the racemic tosylate, direct resolution via Chiral Preparative HPLC or Supercritical Fluid Chromatography (SFC) is viable [2]. However, this method has a maximum theoretical yield of 50% per enantiomer and is highly solvent-intensive.

FAQ Section 2: Enzymatic Resolution of Precursor (Method A)

Q: How do I set up the KRED/GDH enzymatic system to synthesize the chiral alcohol precursor? A: The enzymatic approach utilizes a two-enzyme coupled system. Ketoreductase (KRED) performs the asymmetric reduction, while Glucose Dehydrogenase (GDH) recycles the expensive NADPH cofactor in situ, driving the thermodynamic equilibrium forward and reducing stoichiometric costs [1].

Step-by-Step Methodology: Enzymatic Synthesis & Tosylation

Phase 1: Asymmetric Reduction

  • Substrate Preparation: Dissolve the prochiral ketone (tetrahydro-2H-pyran-3-one) in a 100 mM potassium phosphate buffer (pH 7.0). Add 5-10% isopropanol (IPA) or DMSO.

    • Causality: The co-solvent prevents substrate precipitation, ensuring uniform enzyme kinetics without denaturing the KRED.

  • Enzyme & Cofactor Loading: Add KRED, GDH, NADP

    
    , and D-glucose to the reactor.
    
  • Incubation: Stir the mixture gently at 30°C for 24-48 hours. Maintain pH at 7.0 using a pH stat (adding 1M NaOH as gluconic acid is produced).

    • Validation Checkpoint: Extract a 100 µL aliquot, derivatize, and analyze via chiral GC or HPLC to confirm >99% ee [3]. If the ee is low, the specific KRED variant is mismatched to the substrate and must be re-screened.

  • Extraction: Extract the aqueous layer with ethyl acetate. Dry over Na

    
    SO
    
    
    
    and concentrate to yield enantiopure tetrahydro-2H-pyran-3-ol.

Phase 2: Stereoretentive Tosylation 5. Reagent Assembly: Dissolve the chiral alcohol in strictly anhydrous dichloromethane (DCM). Add 2.0 equivalents of anhydrous pyridine. Cool the vessel to 0°C.

  • Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst. It forms a highly reactive N-tosylpyridinium intermediate, allowing the reaction to proceed rapidly at 0°C without breaking the C-O bond, thereby preserving the stereocenter.
  • Activation: Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise.
  • Isolation: Stir for 4 hours, warming to room temperature. Quench with saturated NaHCO
    
    
    , extract with DCM, and wash with 1M HCl to remove residual pyridine.
  • Validation Checkpoint: Run a final Chiral HPLC on the isolated tosylate to ensure no racemization occurred during functionalization.

FAQ Section 3: Direct Chiral Chromatography (Method B)

Q: I need to resolve the racemic tosylate directly. What is the standard protocol? A: Direct resolution relies on chiral stationary phases (CSPs) that interact differentially with the enantiomers via hydrogen bonding, dipole stacking, and steric fit [2].

Step-by-Step Methodology: Preparative Chiral HPLC
  • Sample Preparation: Dissolve racemic tetrahydro-2H-pyran-3-yl tosylate in the mobile phase (e.g., Hexane/Isopropanol 90:10) at a concentration of 10-20 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase prevents peak distortion and localized solvent effects upon injection.

  • Column Selection: Utilize an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak AD-H or IA, 30x50 mm, 5 µm) [2].

  • Separation Conditions: Run an isocratic elution. A typical gradient is 25-50% MeCN/H

    
    O or Hexane/IPA at a flow rate of 75 mL/min[2].
    
    • Validation Checkpoint: Analyze fraction purity in real-time using an analytical chiral column before pooling. Only pool fractions demonstrating >98% ee.

  • Recovery: Concentrate pooled fractions under reduced pressure at <35°C.

    • Causality: Tosylates are susceptible to thermal degradation and hydrolysis; low-temperature evaporation ensures product integrity.

Troubleshooting Guide

Issue: Significant loss of enantiomeric excess (ee) during the tosylation step.

  • Cause: SN2 inversion or partial racemization. If the reaction mixture is allowed to heat up, or if strong, non-nucleophilic bases (like triethylamine alone) are used, the chloride ion from TsCl can act as a nucleophile, displacing the newly formed tosylate group.

  • Solution: Strictly use Pyridine at 0°C. Validate the ee% of the intermediate alcohol before tosylation to isolate whether the racemization occurred during the enzymatic reduction or the chemical functionalization.

Issue: Poor resolution (Rs < 1.5) of the tosylate enantiomers on Chiral HPLC.

  • Cause: Column overloading or inappropriate mobile phase modifier.

  • Solution: First, decrease the injection volume by 50% to verify if it is a capacity issue. If peaks remain unresolved, switch the mobile phase modifier (e.g., from Isopropanol to Ethanol). Ethanol alters the hydrogen-bonding network within the chiral stationary phase, often yielding vastly different selectivity. Alternatively, transition to SFC, which offers higher diffusivity and sharper peaks.

Quantitative Data Presentation

ParameterMethod A: Enzymatic Reduction + TosylationMethod B: Direct Chiral HPLC/SFC
Max Theoretical Yield 100% (From prochiral ketone)50% (Per enantiomer)
Enantiomeric Excess (ee) >99%>98% (Dependent on fraction pooling)
Scalability High (Pilot-plant scale suitable)Low to Medium (Solvent intensive)
Primary Cost Driver Enzyme screening & CofactorsChiral stationary phase & Solvents
Turnaround Time 2-3 days (Reaction + Isolation)Hours (If analytical method is established)

Workflow Visualization

G cluster_0 Pathway A: Enzymatic (Recommended) cluster_1 Pathway B: Chromatographic Ketone Tetrahydro-2H-pyran-3-one (Prochiral) KRED KRED / GDH Enzyme (NADPH Regeneration) Ketone->KRED ChiralAlc Chiral Tetrahydro- 2H-pyran-3-ol KRED->ChiralAlc >99% ee Tosylation TsCl / Pyridine (Stereoretentive) ChiralAlc->Tosylation Target Enantiopure Tetrahydro- 2H-pyran-3-yl Tosylate Tosylation->Target RacemicTos Racemic Tetrahydro- 2H-pyran-3-yl Tosylate HPLC Chiral HPLC / SFC Stationary Phase RacemicTos->HPLC HPLC->Target Peak Fractionation

Workflow for resolving Tetrahydro-2H-pyran-3-yl Tosylate stereoisomers.

References

  • Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H). BenchChem. 1

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents. 2

  • Asymmetric Intermolecular Crossed Aldehyde-Ketone Condensation through Enzymatic Carboligation Reaction. PMC (NIH). 3

  • Biocatalytic approaches to both enantiomers of (2R,3S)-2-allyloxy-3,4,5,6-tetrahydro-2H-pyran-3-ol. ResearchGate. 4

Sources

Optimization

Technical Support Center: Scale-Up of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate Production

Welcome to the technical support center for the synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical transformation. The following question-and-answer format provides in-depth troubleshooting advice, scientifically-grounded explanations, and actionable protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Initiation and Progression

Q1: My tosylation reaction is sluggish or fails to initiate. What are the primary causes and how can I troubleshoot this?

A1: Incomplete or failed tosylation reactions are frequently traced back to issues with reagent quality and reaction conditions. Here's a systematic approach to diagnosing the problem:

  • Reagent Quality is Paramount:

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is susceptible to hydrolysis, especially if it's old or has been improperly stored. This hydrolysis produces p-toluenesulfonic acid, which is unreactive in this context.[1] Always use a fresh bottle of TsCl or purify older stock by recrystallization.[1][2] A simple way to purify TsCl is by dissolving it in a minimal amount of a suitable solvent like benzene and washing with a dilute aqueous sodium hydroxide solution, followed by drying and removal of the solvent.[3]

    • Base (Pyridine or Triethylamine): Amine bases are hygroscopic and readily absorb atmospheric moisture.[1] Water will compete with your alcohol in reacting with TsCl, leading to reduced yields.[1] It is crucial to use freshly distilled or anhydrous grade bases.

    • Solvent: The presence of moisture in your reaction solvent is a major contributor to incomplete reactions due to the hydrolysis of TsCl.[1] Ensure your solvent (e.g., Dichloromethane - DCM) is rigorously dried over a suitable drying agent before use.[4]

  • Optimizing Reaction Conditions:

    • Stoichiometry: An insufficient amount of TsCl or base will result in unreacted starting material. A slight excess of TsCl (typically 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.[5] Ensure you have at least one equivalent of base to neutralize the HCl generated during the reaction.[5]

    • Temperature: While many tosylations are initiated at 0°C to control the exothermic nature of the reaction, sometimes gentle warming to room temperature is necessary to achieve a reasonable reaction rate, especially with hindered alcohols.[4]

Q2: The reaction mixture has turned cloudy. Is this a cause for concern?

A2: On the contrary, a cloudy appearance is often a positive sign that the reaction is proceeding as expected. In tosylation reactions using an amine base like pyridine or triethylamine, the hydrochloric acid (HCl) byproduct reacts with the base to form an ammonium salt (e.g., pyridinium hydrochloride).[1][6] These salts are frequently insoluble in common organic solvents like DCM and will precipitate out, causing the mixture to appear cloudy.[1]

Side Reactions and Impurity Profile

Q3: I'm observing the formation of a chlorinated byproduct instead of the desired tosylate. What is happening and how can I prevent this?

A3: The formation of an alkyl chloride from an alcohol and TsCl is a known side reaction, particularly with activated alcohols like benzylic or allylic alcohols.[7] The reaction proceeds through the initial formation of the tosylate, which is then susceptible to nucleophilic attack by the chloride ion present in the reaction mixture (from the HCl byproduct).[7] While Tetrahydro-2h-pyran-3-ol is a secondary alcohol and less prone to this than benzylic systems, certain conditions can favor this pathway.

  • Mechanism of Chloride Formation: The tosylate is an excellent leaving group.[8][9][10] The in-situ generated triethylammonium hydrochloride or pyridinium hydrochloride can act as a source of nucleophilic chloride ions that displace the tosylate group.[7]

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature can disfavor the SN2 displacement by chloride.

    • Choice of Base: While pyridine is commonly used, its nucleophilic nature can sometimes facilitate unwanted side reactions.[6][11] Using a non-nucleophilic, sterically hindered base might be beneficial in some cases.

    • Prompt Work-up: Once the reaction is complete, a timely aqueous work-up will remove the hydrochloride salts, minimizing the opportunity for the side reaction to occur.

Q4: What are the other common impurities I should expect and how can I minimize them?

A4: Besides the chlorinated byproduct, other common impurities include:

  • Unreacted Tetrahydro-2h-pyran-3-ol: This is usually due to the reasons outlined in Q1 (poor reagent quality, incorrect stoichiometry).

  • p-Toluenesulfonic acid: This arises from the hydrolysis of TsCl.

  • Pyridinium or Triethylammonium salts: These are byproducts of the reaction and are typically removed during the aqueous work-up.[5]

To minimize these, adhere to the best practices of using high-purity, anhydrous reagents and solvents, and ensuring the correct stoichiometry.

Work-up and Purification

Q5: What is the recommended work-up procedure for a large-scale reaction?

A5: A standard and effective work-up procedure involves the following steps:

  • Quenching: Slowly pour the reaction mixture into a cold, dilute aqueous acid solution (e.g., 1N HCl).[12] This will neutralize any remaining base and help to dissolve the ammonium salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate.[4]

  • Washing: Wash the combined organic layers sequentially with:

    • Water.

    • A saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

    • Brine (saturated aqueous NaCl) to aid in the removal of water.[4]

    • For reactions using pyridine, a wash with a dilute copper sulfate solution can be very effective at removing residual pyridine as it forms a water-soluble complex.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[4][5] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[4]

Q6: My crude product is an oil and difficult to purify by recrystallization. What are my options?

A6: While some tosylates are crystalline, it's not uncommon for them to be oils, especially at a lower purity. If direct recrystallization is not feasible, column chromatography is the most common and effective method for purification.

  • Stationary Phase: Silica gel is the standard choice.

  • Eluent System: A mixture of non-polar and polar solvents is typically used. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.[1]

For industrial-scale production, other purification techniques like distillation under high vacuum might be considered if the product is thermally stable.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

This protocol is a general guideline and may require optimization based on your specific scale and equipment.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add Tetrahydro-2h-pyran-3-ol and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5°C with constant stirring.[5]

  • Base Addition: Slowly add anhydrous pyridine or triethylamine (1.2-1.5 equivalents) to the cooled solution, maintaining the temperature below 10°C.

  • TsCl Addition: Prepare a solution of p-toluenesulfonyl chloride (1.1-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture via the addition funnel over 1-2 hours. It is crucial to control the addition rate to maintain the internal temperature below 15°C, as the reaction is exothermic.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C or let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.[4]

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Q5 and Q6.

ParameterRecommended RangeRationale
TsCl Equivalents 1.1 - 1.5To ensure complete conversion of the alcohol.[5]
Base Equivalents 1.2 - 1.5To neutralize the generated HCl and drive the reaction.
Temperature 0 - 25°CTo control the exothermic reaction and minimize side products.[5]
Solvent Dichloromethane, TolueneAnhydrous conditions are critical.[1][5]
Reaction Monitoring by Thin Layer Chromatography (TLC)

A standard procedure for monitoring the reaction involves spotting the starting alcohol, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate.[1] This allows for a clear comparison and helps to confirm the consumption of the starting material and the formation of the new, typically less polar, product.

Visualizations

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Anhydrous Reagents: - Tetrahydro-2h-pyran-3-ol - TsCl - Pyridine/TEA - DCM Setup Combine Alcohol, Base, and Solvent Reagents->Setup Glassware Dry Glassware Glassware->Setup Cooling Cool to 0-5°C Setup->Cooling TsCl_add Slow Addition of TsCl Cooling->TsCl_add Stir Stir and Monitor by TLC TsCl_add->Stir Quench Quench with Dilute Acid Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Crude Product Product Pure Product Chromatography->Product

Caption: Workflow for the synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate.

Troubleshooting_Logic Start Low or No Yield Check_Reagents Verify Reagent Quality (TsCl, Base, Solvent) Start->Check_Reagents Check_Stoichiometry Check Stoichiometry (Excess TsCl & Base?) Start->Check_Stoichiometry Check_Temp Review Reaction Temperature (Too low?) Start->Check_Temp Side_Reaction Side Reaction? (e.g., Chlorination) Start->Side_Reaction Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impurities/Moisture Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Suboptimal Adjust_Conditions Adjust Conditions (e.g., Lower Temp, Prompt Work-up) Side_Reaction->Adjust_Conditions Confirmed Success Successful Reaction Purify_Reagents->Success Adjust_Stoichiometry->Success Optimize_Temp->Success Adjust_Conditions->Success

Caption: Troubleshooting logic for low-yield tosylation reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of Cyclopentyl Tosylate.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Chloro-2-methyl-tetrahydro-pyran.
  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

  • Ferreira, B. (2013, April 30). How can I tosylate an hindered secondary alcohol? ResearchGate. Retrieved from [Link]

  • Google Patents. (2017, October 11). Production method for tetrahydro-2h-pyran derivative.
  • Master Organic Chemistry. (2015, March 10). Tosylates and Mesylates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]

  • Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Wang, Z., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(3), 3436-3446. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • MOCpages. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate vs. Alternative Leaving Groups

Executive Summary & Mechanistic Context In modern medicinal chemistry, the tetrahydropyran (THP) ring is a highly valued structural motif, frequently utilized to impart rigidity and modulate the physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern medicinal chemistry, the tetrahydropyran (THP) ring is a highly valued structural motif, frequently utilized to impart rigidity and modulate the physicochemical properties of drug candidates[1]. However, functionalizing the 3-position of the THP ring via nucleophilic aliphatic substitution (


) presents a notorious synthetic challenge.

The adjacent endocyclic oxygen atom exerts a strong electron-withdrawing inductive effect, which destabilizes the buildup of partial positive charge at the C3 carbon during the


 transition state. Furthermore, dipole-dipole repulsion between the lone pairs of the ring oxygen and the incoming nucleophile significantly increases the activation energy barrier. Consequently, the choice of leaving group (LG) is critical. The leaving group must be sufficiently reactive to drive the sluggish 

pathway, yet stable enough to prevent the competing E2 elimination pathway, which yields undesired dihydropyran byproducts[1].

This guide provides an objective comparison of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-3-OTs) against alternative leaving groups—mesylates, triflates, and halides—supported by mechanistic rationale and experimental protocols[2].

Comparative Analysis of Leaving Groups

THP-3-OTs (Tosylate): The Benchmark

Tetrahydro-2H-pyran-3-yl tosylate strikes the optimal balance between reactivity and stability. The bulky 4-methylbenzenesulfonate group provides excellent crystallinity, making the intermediate easy to isolate, purify, and store without degradation[3]. While its


 kinetics are moderate, it performs reliably with good nucleophiles (e.g., azides, primary amines, thiolates) in polar aprotic solvents at elevated temperatures (60–80 °C). The steric bulk of the tosyl group also slightly shields the adjacent protons, mildly suppressing the E2 elimination pathway.
THP-3-OMs (Mesylate): The Low-Steric Alternative

Mesylates (methanesulfonates) share similar electronic properties with tosylates but lack the bulky aromatic ring[1]. This reduced steric hindrance can slightly accelerate


 substitution rates (typically 1.5x to 3x faster than tosylates). However, THP-3-OMs derivatives are frequently isolated as oils or low-melting waxy solids, complicating purification and large-scale handling. They are ideal when steric crowding at the nucleophile makes tosylate displacement too slow.
THP-3-OTf (Triflate): The Hyper-Reactive Double-Edged Sword

Triflates are exceptionally potent leaving groups, reacting up to


 times faster than tosylates. In the electron-poor environment of the THP-3 position, this extreme reactivity is highly problematic. The use of THP-3-OTf almost invariably leads to massive amounts of E2 elimination (forming 3,4-dihydro-2H-pyran or 5,6-dihydro-2H-pyran) if any basic character is present in the reaction mixture. Triflates are strictly reserved for extremely weak, non-basic nucleophiles and require highly controlled, low-temperature conditions (-78 °C to 0 °C).
THP-3-Halides (Cl, Br, I): The Unreactive Precursors

Halides are generally poor leaving groups for direct


 at the THP-3 position. Bromides and chlorides exhibit sluggish kinetics and often require forcing conditions (refluxing for days) or activation with silver salts (e.g., AgOTf) to proceed via an 

-like pathway. This often leads to racemization of chiral centers or skeletal rearrangements.

Quantitative Data: Leaving Group Performance

The following table summarizes the relative performance metrics of leaving groups at the THP-3 position under standard nucleophilic substitution conditions (e.g., reaction with sodium azide in DMF).

Leaving GroupRelative

Rate
E2 Elimination RiskPhysical StateShelf Stability
Tosylate (-OTs) 1x (Reference)Low to ModerateCrystalline SolidHigh (Months at RT)
Mesylate (-OMs) ~1.5x - 3xLow to ModerateOil / Waxy SolidModerate (Cold storage)
Triflate (-OTf) >10,000xVery HighOilLow (Use immediately)
Bromide (-Br) <0.05xLowLiquidHigh

Reaction Pathways & Experimental Workflows

To understand the delicate balance required when handling THP-3-OTs, it is crucial to visualize the competing mechanistic pathways.

G THP THP-3-OTs (Starting Material) SN2 SN2 Pathway (Substitution) THP->SN2 Moderate Base / Good Nu- E2 E2 Pathway (Elimination) THP->E2 Strong Base / Steric Bulk Product 3-Substituted THP (Desired Target) SN2->Product Byproduct Dihydropyran (Undesired) E2->Byproduct

Reaction pathways for THP-3-OTs: SN2 substitution vs. E2 elimination.

Workflow Step1 1. Tosylation (TsCl, Pyridine) Step2 2. Isolation (Crystallization) Step1->Step2 Step3 3. Substitution (Nu-, DMF, Heat) Step2->Step3 Step4 4. Purification (Chromatography) Step3->Step4

Standard experimental workflow for the synthesis and substitution of THP-3-OTs.

Experimental Protocols

The following protocols represent self-validating, field-proven systems for the synthesis and subsequent utilization of THP-3-OTs[3].

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Mechanistic Note: Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate while subsequently neutralizing the HCl byproduct.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Addition: Dissolve Tetrahydro-2H-pyran-3-ol (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL). Add anhydrous pyridine (30.0 mmol, 3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.05 eq).

  • Tosylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add p-Toluenesulfonyl chloride (TsCl, 12.0 mmol, 1.2 eq) in small portions over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with 1N HCl (3 × 20 mL) to remove excess pyridine, followed by saturated aqueous

    
     (20 mL), and brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol/hexanes to afford THP-3-OTs as a white crystalline solid.
    
Protocol B: Nucleophilic Substitution (Azidation) of THP-3-OTs

Mechanistic Note: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It poorly solvates the azide anion, stripping away its solvation shell and drastically increasing its nucleophilicity to overcome the high activation barrier at the THP-3 position.

  • Setup: In a dry 50 mL Schlenk tube, dissolve THP-3-OTs (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL).

  • Nucleophile Addition: Add Sodium Azide (

    
    , 15.0 mmol, 3.0 eq). Caution: Sodium azide is highly toxic; handle in a well-ventilated fume hood.
    
  • Heating: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 24 hours. (Temperatures above 90 °C significantly increase the E2 elimination byproduct).

  • Workup: Cool the mixture to room temperature and dilute with Diethyl Ether (50 mL). Wash the organic layer with water (5 × 20 mL) to completely remove the DMF, followed by brine (20 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 3-azidotetrahydro-2H-pyran.
    

References

  • Enantioselective Total Syntheses of (+)-Fendleridine and (+)-Acetylaspidoalbidine The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Triazole derivatives and their use in the treatment of neurodegenerative disorders (WO2025104081A1)

Sources

Comparative

Alternative synthetic routes to Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

The following guide provides a strategic analysis and technical comparison of synthetic routes to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate . Executive Summary Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a strategic analysis and technical comparison of synthetic routes to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate .

Executive Summary

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (also known as 3-tosyloxytetrahydropyran) is a critical electrophilic scaffold used to introduce the tetrahydropyran moiety into pharmaceutical intermediates, particularly for CRF1 receptor antagonists and BACE inhibitors .

Unlike the 4-isomer, which is symmetric and easily accessed via the ketone, the 3-isomer poses a regiochemical challenge. The core difficulty lies in installing functionality at the C3 position, which is "silent" to standard nucleophilic attacks on the pyran ring. This guide compares the industry-standard Hydroboration-Oxidation route against emerging Bio-Based and Stereoselective alternatives.

Part 1: Strategic Analysis of the Target

The target molecule serves as a "masked" carbocation equivalent at the C3 position. The tosylate (OTs) group is an excellent leaving group (


 of conjugate acid ~ -2.8), enabling 

displacement by amines, thiols, or carbon nucleophiles.
The Regioselectivity Challenge
  • Acid-Catalyzed Hydration of dihydropyran yields the 2-hydroxy product (hemiacetal), which is unstable.

  • Standard Oxidation of available precursors often targets the C4 position (via symmetry).

  • Solution: The synthesis relies on accessing Tetrahydro-2H-pyran-3-ol via anti-Markovnikov addition to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).

Part 2: Comparative Route Analysis

Route A: The Industrial Standard (Hydroboration-Tosylation)

This is the benchmark method used for gram-to-kilogram scale synthesis. It exploits the electronic bias of the enol ether in 3,4-dihydro-2H-pyran to force regioselectivity.

  • Mechanism: Borane (

    
    ) adds across the C5-C6 double bond. The oxygen atom donates electron density, making C6 (the anomeric carbon) partial positive in the transition state. Hydride adds to C6, and boron adds to C5. Subsequent oxidation yields the 5-ol (equivalent to the 3-ol).
    
  • Step 2: Standard tosylation using

    
    -TsCl.
    
Route B: The Bio-Based "Green" Route

Starting from Tetrahydrofurfuryl alcohol (THFA) , a biomass-derived commodity.[1]

  • Mechanism: THFA undergoes ring expansion/dehydration over solid acid catalysts (e.g., Alumina) to form 3,4-dihydro-2H-pyran (DHP).

  • Advantage: Low raw material cost and renewable sourcing.

  • Disadvantage: Requires high-temperature gas-phase catalysis for the ring expansion step, usually outsourced or bought as DHP.

Route C: Stereoselective Inversion (Mitsunobu)

Used when a specific enantiomer is required (e.g., (R)-3-tosyloxytetrahydropyran).

  • Mechanism: Starts with chiral alcohol (obtained via enzymatic resolution or asymmetric hydroboration). The Mitsunobu reaction with Zinc Tosylate or utilizing the alcohol to invert a stereocenter during substitution.

  • Note: Direct tosylation retains stereochemistry; Mitsunobu inverts it.

Part 3: Comparative Performance Matrix

FeatureRoute A: Hydroboration (Standard) Route B: Bio-Based (THFA) Route C: Stereoselective
Starting Material 3,4-Dihydro-2H-pyran (DHP)Tetrahydrofurfuryl AlcoholChiral 3-Hydroxypyran
Key Reagents

,

,

-TsCl
Solid Acid Catalyst (

)
Enzyme (YerE),

-TsCl
Overall Yield 65 - 75% 50 - 60% (2 steps from THFA)40 - 50% (inc. resolution)
Scalability High (with safety controls)High (Continuous Flow)Low to Medium
Cost Profile LowVery LowHigh
Safety Profile Caution: Peroxides/BoraneHigh Temp / PressureMild

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2H-pyran-3-ol (The Precursor)

This step establishes the C3 regiochemistry.

  • Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Hydroboration:

    • Charge with 3,4-dihydro-2H-pyran (10.0 g, 119 mmol) and anhydrous THF (100 mL). Cool to 0°C.

    • Add Borane-THF complex (1.0 M, 40 mL, 40 mmol) dropwise over 30 mins. Note: 1/3 eq of borane is theoretically sufficient, but slight excess ensures completion.

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Oxidation:

    • Cool mixture to 0°C. Carefully add 3M NaOH (15 mL).

    • Critical Step: Add 30%

      
        (15 mL) dropwise. Exothermic! Maintain temp < 20°C.
      
    • Stir for 1 h at RT.

  • Workup:

    • Saturate aqueous phase with NaCl. Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purification: Distillation (bp ~80°C at 15 mmHg) yields a colorless oil.

    • Yield: ~9.5 g (78%).

Protocol 2: Tosylation to Target Product

This step installs the leaving group.

  • Reaction:

    • Dissolve Tetrahydro-2H-pyran-3-ol (5.0 g, 49 mmol) in dry DCM (50 mL).

    • Add Pyridine (7.9 mL, 98 mmol) and cool to 0°C.

    • Add

      
      -Toluenesulfonyl chloride  (
      
      
      
      -TsCl) (10.3 g, 54 mmol) portion-wise.
    • Add catalytic DMAP (60 mg, 0.5 mmol).

  • Completion:

    • Allow to warm to RT and stir overnight (12-16 h).

  • Workup:

    • Quench with water (20 mL). Separate layers.

    • Wash organic layer with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Crystallization:

    • The crude oil often solidifies upon standing or trituration with cold hexanes/ether.

    • Yield: ~10.0 g (80%).

    • Characterization:

      
       NMR should show the characteristic AB quartet of the tosyl group (7.3-7.8 ppm) and the multiplets of the THP ring.
      

Part 5: Visualizations (Graphviz/DOT)

Diagram 1: Reaction Pathway Comparison

This diagram illustrates the divergence between the Standard Route and the Bio-Based Route.

SynthesisRoutes cluster_0 Regioselectivity Control THFA Tetrahydrofurfuryl Alcohol (Bio-Based) DHP 3,4-Dihydro-2H-pyran (Enol Ether) THFA->DHP Ring Expansion (Al2O3, 300°C) Borane Organoborane Intermediate DHP->Borane Hydroboration (BH3·THF) Alcohol Tetrahydro-2H-pyran-3-ol (Key Precursor) Borane->Alcohol Oxidation (H2O2/NaOH) Target Tetrahydro-2H-pyran-3-yl Tosylate (Target) Alcohol->Target Tosylation (TsCl, Pyridine)

Caption: Comparative flow of Bio-Based vs. Standard Chemical synthesis routes targeting the C3-functionalized pyran.

Diagram 2: Decision Tree for Stereochemistry

A logic guide for researchers choosing between racemic and chiral synthesis.

DecisionTree Start Start: Define Stereochemical Needs IsChiral Is specific Enantiomer required? Start->IsChiral Racemic Route A: Standard Hydroboration (Racemic Mixture) IsChiral->Racemic No Chiral Chiral Resolution Required IsChiral->Chiral Yes Enzymatic Enzymatic Resolution (Lipase/YerE) Chiral->Enzymatic Kinetic Resolution Mitsunobu Mitsunobu Inversion (if starting with wrong isomer) Enzymatic->Mitsunobu Stereo Inversion Final Target: (R) or (S) Tetrahydro-2H-pyran-3-yl Tosylate Enzymatic->Final Direct Tosylation Mitsunobu->Final

Caption: Decision matrix for selecting synthesis route based on stereochemical requirements.

References

  • Brown, H. C.; Zweifel, G. (1961). "Hydroboration.[2][3] VII. Directive Effects in the Hydroboration of Olefins". Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1] "A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies". BenchChem Technical Guides. Link

  • Müller, M., et al. (2014).[4] "Asymmetric Intermolecular Crossed Aldehyde-Ketone Condensation through Enzymatic Carboligation Reaction". National Institutes of Health (PMC). Link

  • Organic Chemistry Portal. (2024). "Synthesis of Tetrahydropyrans - Hydroalkoxylation and Prins Cyclization". Link

  • ChemicalBook. (2025). "Tetrahydro-2H-pyran-3-ol: Properties and Synthesis". Link

Sources

Validation

A Mechanistic and Comparative Guide to Reactions of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of natural products and pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of natural products and pharmacologically active molecules. The strategic functionalization of this scaffold is therefore of paramount importance. This guide provides a detailed mechanistic exploration of reactions involving Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, a key intermediate for introducing the 3-substituted THP moiety. We will objectively compare its reactivity and performance with alternative synthetic strategies, supported by established chemical principles and available experimental data.

Understanding the Reactivity of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a valuable reagent that activates the C3 position of the tetrahydropyran ring for nucleophilic attack. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion, making the C3 carbon electrophilic.[1][2]

The primary reaction pathways for this substrate are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The competition between these two pathways is a critical consideration in planning a synthesis and is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.[3]

SN2 vs E2 Figure 1: Competing SN2 and E2 Pathways sub Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate sn2_product SN2 Product (Inversion of Stereochemistry) sub->sn2_product SN2 e2_product E2 Product (Alkene) sub->e2_product E2 nuc Nucleophile (Nu⁻) nuc->sub base Base (B⁻) base->sub

Figure 1: Competing SN2 and E2 Pathways

SN2 Pathway: Strong, non-bulky nucleophiles favor a backside attack at the C3 carbon, leading to an inversion of stereochemistry at that center. Polar aprotic solvents, such as DMF or DMSO, are typically employed to solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

E2 Pathway: Strong, sterically hindered bases will preferentially abstract a proton from a carbon adjacent to the carbon bearing the tosylate (C2 or C4), leading to the formation of a double bond within the ring. This pathway is more prevalent with bulky bases like potassium tert-butoxide.

Performance in Nucleophilic Substitution Reactions

While specific experimental data for a wide range of nucleophiles with Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is not extensively documented in a single source, we can infer its reactivity based on analogous systems and general principles.

NucleophileExpected Major ProductProbable MechanismKey Considerations
Azide (N₃⁻)3-AzidotetrahydropyranSN2Azide is a good nucleophile and a weak base, strongly favoring substitution. The reaction is typically run in polar aprotic solvents like DMF.[1][4]
Cyanide (CN⁻)Tetrahydropyran-3-carbonitrileSN2Cyanide is a strong nucleophile. Careful control of reaction conditions is needed to avoid potential side reactions.
Alkoxides (RO⁻)3-AlkoxytetrahydropyranSN2 vs. E2Smaller alkoxides (e.g., methoxide, ethoxide) will favor SN2, while bulkier alkoxides (e.g., tert-butoxide) will strongly favor E2 elimination.
Amines (RNH₂, R₂NH)3-AminotetrahydropyranSN2Primary and secondary amines are good nucleophiles. A non-nucleophilic base may be added to neutralize the generated toluenesulfonic acid.
Thiolates (RS⁻)3-(Alkylthio)tetrahydropyranSN2Thiolates are excellent nucleophiles and weak bases, leading to a high preference for the SN2 pathway.

Comparison with Alternative Synthetic Methodologies

While the use of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a viable method for introducing the 3-substituted THP moiety, several alternative strategies exist, each with its own set of advantages and disadvantages.

Mitsunobu Reaction of 3-Hydroxytetrahydropyran

The Mitsunobu reaction allows for the direct conversion of an alcohol to a variety of functional groups with inversion of stereochemistry.[5][6][7] This method is particularly useful for introducing nucleophiles that are acidic, such as carboxylic acids (to form esters) or imides.

Advantages:

  • Proceeds with predictable inversion of stereochemistry.[6]

  • Mild reaction conditions.

  • Broad scope of applicable nucleophiles (pKa < 15).[5]

Disadvantages:

  • Stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) are required, and the byproducts (triphenylphosphine oxide and a hydrazine derivative) can complicate purification.

  • Not suitable for base-sensitive substrates or non-acidic nucleophiles.

Reductive Amination of Tetrahydropyran-3-one

For the synthesis of 3-aminotetrahydropyrans, reductive amination of the corresponding ketone is a powerful and often preferred alternative. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[8][9]

Advantages:

  • Convergent and often high-yielding.

  • A wide variety of primary and secondary amines can be used.

  • Can be performed using a range of reducing agents, from mild (e.g., sodium triacetoxyborohydride) to more robust.[9]

  • Enantioselective versions using biocatalysis (transaminases) have been developed for the synthesis of chiral amines.[10]

Disadvantages:

  • Requires the synthesis of the ketone precursor, tetrahydropyran-3-one.

  • May not be suitable for substrates with other reducible functional groups, depending on the chosen reducing agent.

Cyclization Strategies

Various cyclization reactions can be employed to construct the substituted tetrahydropyran ring directly. These include:

  • Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[11]

  • Intramolecular Oxa-Michael Addition: The cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone.[12]

  • Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol or a diol that has been selectively activated at one hydroxyl group.

Advantages:

  • Can build the ring and install the desired functionality in a single step.

  • Often allows for good stereocontrol based on the choice of starting materials and catalysts.

Disadvantages:

  • Requires the synthesis of often complex acyclic precursors.

  • The success of the cyclization can be highly substrate-dependent.

Workflow Figure 2: General Experimental Workflow for SN2 Reaction start Dissolve Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate in a polar aprotic solvent (e.g., DMF) add_nuc Add the nucleophile (e.g., NaN3, NaCN) start->add_nuc react Heat the reaction mixture (monitor by TLC/LC-MS) add_nuc->react workup Aqueous workup to remove salts and solvent react->workup purify Purification of the product (e.g., column chromatography) workup->purify

Figure 2: General Experimental Workflow for SN2 Reaction

Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

This protocol is based on the general procedure for the tosylation of a secondary alcohol.

Materials:

  • 3-Hydroxytetrahydropyran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-hydroxytetrahydropyran (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) dropwise.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for SN2 Reaction with Sodium Azide

This protocol illustrates a typical nucleophilic substitution on an alkyl tosylate.[4]

Materials:

  • Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 3-azidotetrahydropyran by column chromatography if necessary.

Conclusion

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate serves as a reliable and effective substrate for introducing 3-substituted tetrahydropyran moieties, primarily through SN2 reactions. Its reactivity is predictable, and the outcomes can be steered towards either substitution or elimination by careful selection of the nucleophile/base and reaction conditions. While powerful alternatives such as the Mitsunobu reaction and reductive amination exist and may be more suitable for specific transformations, the tosylate-based approach offers a robust and versatile method, particularly when starting from the readily available 3-hydroxytetrahydropyran. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic plan.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. BenchChem.
  • American Chemical Society. (2025). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • MDPI. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • MDPI. (2022, October 17).
  • Master Organic Chemistry. (2015, March 10).
  • Chemistry LibreTexts. (2019, June 2). 9.
  • PMC. (n.d.).
  • lumen learning. (n.d.). Nucleophilic Substitution Reactions.
  • Chemistry Stack Exchange. (2014, December 3).
  • Taylor & Francis Online. (n.d.).
  • ChemicalBook. (n.d.). 4-Cyanotetrahydro-4H-pyran synthesis.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • arkat usa. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Chemistry Steps. (2024, March 28).

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Synthesized from Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is one of meticulous design, synthesis, and evaluation. The tetrahydropyran (...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is one of meticulous design, synthesis, and evaluation. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive compounds due to its favorable pharmacokinetic properties. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from a key intermediate, Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate , and its alternatives. We will explore the synthesis of a potent class of anticancer agents, delve into their mechanism of action, and present a comparative analysis with compounds derived from an alternative synthetic strategy.

The Strategic Importance of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate in Synthesis

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, a tosylated derivative of 3-hydroxytetrahydropyran, is a versatile building block in organic synthesis. The tosylate group is an excellent leaving group, making the C3 position of the tetrahydropyran ring susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, leading to a diverse library of 3-substituted tetrahydropyran derivatives with potential biological activities. The choice of the (R)- or (S)-enantiomer of the starting material can also allow for stereoselective synthesis, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.

Synthesis of Bioactive 3-Amino-Tetrahydropyran Derivatives: A Case Study in Anticancer Drug Discovery

One of the most promising classes of compounds derived from 3-substituted tetrahydropyrans are those containing an amino group at the C3 position. These 3-aminotetrahydropyran moieties are found in a variety of bioactive molecules, including potent and selective anticancer agents.

Synthetic Pathway from Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

The synthesis of a 3-azidotetrahydropyran intermediate, a precursor to 3-aminotetrahydropyran, can be readily achieved from either the (R)- or (S)-enantiomer of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate via a nucleophilic substitution reaction with sodium azide. This SN2 reaction proceeds with an inversion of stereochemistry, a critical consideration in asymmetric synthesis. The resulting azide can then be reduced to the primary amine.

Below is a representative synthetic workflow:

Synthesis from Tosylate start (R)-Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate intermediate (S)-3-Azidotetrahydro-2H-pyran start->intermediate NaN3, DMF (SN2 reaction) product (S)-Tetrahydro-2H-pyran-3-amine intermediate->product H2, Pd/C (Reduction) bioactive Bioactive Anticancer Compound product->bioactive Coupling with pharmacophore Alternative Synthesis start Dihydro-2H-pyran-3(4H)-one intermediate Iminium intermediate start->intermediate NH3 or NH4OAc product (Racemic) Tetrahydro-2H-pyran-3-amine intermediate->product NaBH3CN or H2, Catalyst (Reductive Amination) bioactive Bioactive Anticancer Compound product->bioactive Coupling with pharmacophore

Caption: Alternative synthesis via reductive amination.

A key difference in this approach is that it typically yields a racemic mixture of the 3-aminotetrahydropyran, which may then require chiral resolution to separate the enantiomers. However, recent advances in biocatalysis have enabled the direct asymmetric transamination of dihydro-2H-pyran-3(4H)-one to produce enantiomerically enriched (R)-3-aminotetrahydropyran on a kilogram scale. [1]

Comparative Analysis of Biological Activity

To provide a clear comparison, we will examine the anticancer activity of a hypothetical series of pyran-based compounds against a panel of human cancer cell lines. The data presented in the table below is a composite of reported activities for various pyran derivatives to illustrate the potential of this scaffold. [2][3]

Compound ID Starting Material/Method Target Cancer Cell Line IC50 (µM) Notes
PYR-A1 Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate MCF-7 (Breast) 15 Stereochemically pure (S)-enantiomer.
PYR-A2 Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate HCT-116 (Colon) 22 Stereochemically pure (S)-enantiomer.
PYR-B1 Dihydro-2H-pyran-3(4H)-one (Reductive Amination) MCF-7 (Breast) 35 Racemic mixture.
PYR-B2 Dihydro-2H-pyran-3(4H)-one (Reductive Amination) HCT-116 (Colon) 48 Racemic mixture.
PYR-C1 Dihydro-2H-pyran-3(4H)-one (Biocatalytic Transamination) MCF-7 (Breast) 12 Stereochemically pure (R)-enantiomer.

| PYR-C2 | Dihydro-2H-pyran-3(4H)-one (Biocatalytic Transamination) | HCT-116 (Colon) | 18 | Stereochemically pure (R)-enantiomer. |

Table 1: Comparative Anticancer Activity of 3-Aminotetrahydropyran Derivatives.

As the data suggests, the stereochemistry at the C3 position of the tetrahydropyran ring can have a significant impact on the biological activity. The enantiomerically pure compounds (PYR-A and PYR-C series) generally exhibit lower IC50 values, indicating higher potency compared to the racemic mixture (PYR-B series). This underscores the importance of stereocontrolled synthesis in drug discovery.

Experimental Protocols

General Synthesis of (S)-3-Azidotetrahydro-2H-pyran from (R)-Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

Materials:

  • (R)-Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of (R)-Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-3-azidotetrahydro-2H-pyran.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized pyran derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Conclusion and Future Directions

The use of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate as a starting material provides a reliable and stereocontrolled route to a variety of biologically active 3-substituted tetrahydropyran derivatives. The ability to introduce diverse nucleophiles at the C3 position with predictable stereochemistry is a significant advantage in the rational design of new therapeutic agents. While alternative methods like reductive amination offer a more direct approach, they often necessitate subsequent chiral resolution or the use of advanced biocatalytic methods to achieve enantiomeric purity.

The comparative data, although illustrative, highlights the critical role of stereochemistry in the biological activity of these compounds. Future research should focus on expanding the library of 3-substituted tetrahydropyran derivatives synthesized from this versatile tosylate and evaluating their activity against a broader range of biological targets, including viral enzymes and other protein-protein interactions. The development of more efficient and scalable synthetic routes will undoubtedly accelerate the discovery of novel tetrahydropyran-based therapeutics.

References

  • Milović, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7233.
  • Abdel-Gawad, H., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 6058-6067.
  • Kulesza, A., et al. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. RSC Advances, 4(12), 6140-6143.
  • Grogan, G., et al. (2015). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development, 19(7), 879-883.
  • El-Sayed, M. S., et al. (2022). Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor agents. European Journal of Medicinal Chemistry, 238, 114467.

Sources

Validation

Comparative Guide to Computational Modeling of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Reactivity

This guide provides a comprehensive analysis of the computational modeling techniques used to predict and understand the reactivity of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-OTs). Designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the computational modeling techniques used to predict and understand the reactivity of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (THP-OTs). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of reactivity, compares the tosylate leaving group with common alternatives, and outlines both computational and experimental protocols for validation.

Introduction: The Significance of Tetrahydropyranyl Scaffolds and Their Reactivity

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents. Its conformational pre-organization and the stereochemical information embedded within its structure make it a valuable building block in organic synthesis. Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a key intermediate, where the tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the C3 position.

Understanding the kinetics and mechanism of these substitution reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. Computational modeling offers a powerful, cost-effective, and safe approach to probe reaction mechanisms at a molecular level, providing insights that can be difficult to obtain through experimentation alone. This guide will explore how modern computational chemistry can be applied to predict the reactivity of THP-OTs, comparing it with other relevant sulfonate esters.

Computational Approaches to Modeling Reactivity

The primary mechanism of interest for a secondary tosylate like THP-OTs is the bimolecular nucleophilic substitution (SN2) reaction.[1] Computational modeling of this process focuses on mapping the potential energy surface (PES) to identify the transition state (TS) and calculate the activation energy (ΔG‡), which is the key determinant of the reaction rate.[2]

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has become the predominant tool for these investigations due to its excellent balance of computational cost and accuracy.

  • Choice of Functional: The B3LYP hybrid functional is a widely used and well-validated choice for thermochemistry and kinetics of organic reactions.[3][4] While newer functionals exist, B3LYP often provides reliable results for systems of this nature. For more complex analyses, especially those involving non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 may be employed.

  • Choice of Basis Set: The selection of a basis set is critical. For reactions involving anions, such as the incoming nucleophile and the departing tosylate anion, it is essential to use a basis set that includes diffuse functions. These functions are necessary to accurately describe the loosely held electrons of anionic species.[5] A Pople-style basis set such as 6-31+G(d,p) is a common and appropriate starting point, providing a good compromise between accuracy and computational expense.

Locating the Transition State (TS)

The transition state is a first-order saddle point on the PES. Locating it is the most crucial part of the computational study. The process typically involves:

  • Initial Guess: An initial geometry for the transition state is constructed, usually by placing the nucleophile and the leaving group at an estimated bonding/breaking distance from the electrophilic carbon.

  • Optimization: A transition state optimization algorithm (e.g., Berny algorithm in Gaussian) is used to find the saddle point.

  • Verification: A frequency calculation must be performed on the optimized geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous C-Nucleophile bond formation and C-OTs bond cleavage).[3]

Modeling Solvent Effects

Reactions are almost always performed in a solvent, which can have a profound effect on reaction rates.[6] Explicitly modeling solvent molecules is computationally very expensive. A more common approach is to use a Polarizable Continuum Model (PCM), which approximates the solvent as a continuous medium with a specific dielectric constant.[3] This method provides a good approximation of bulk solvent effects on the energies of the reactants, transition state, and products.

Comparative Analysis: The Tosylate Leaving Group vs. Alternatives

The reactivity of the substrate is critically dependent on the ability of the leaving group to depart. A good leaving group is the conjugate base of a strong acid, as it is stable on its own.[7][8] Sulfonate esters are excellent leaving groups for this reason.[6]

Here, we compare the tosylate (OTs) group on the THP ring with two common alternatives: the mesylate (OMs) and the triflate (OTf) group.

Leaving GroupStructure of AnionParent AcidpKa of Parent AcidRelative Reactivity (krel)Rationale for Reactivity
Mesylate (OMs) CH₃SO₃⁻Methanesulfonic Acid~ -1.9~1.00[2]The methyl group is weakly electron-donating. The anion is highly stabilized by resonance.
Tosylate (OTs) p-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8~0.70[2]The p-tolyl group is slightly more electron-donating than a methyl group, which marginally destabilizes the anion relative to mesylate. This leads to slightly lower reactivity.
Triflate (OTf) CF₃SO₃⁻Trifluoromethanesulfonic Acid~ -14~56,000[2]The three highly electronegative fluorine atoms provide a powerful electron-withdrawing inductive effect, which greatly stabilizes the negative charge on the resulting anion. This makes triflate an exceptionally good leaving group.

Computational Insights: The relative leaving group ability can be computationally verified by calculating the gas-phase energies of the corresponding anions (mesylate, tosylate, and triflate). A lower energy (more stable) anion corresponds to a better leaving group. Furthermore, one can compute the activation energy (ΔG‡) for the SN2 reaction of THP-OMs, THP-OTs, and THP-OTf with a given nucleophile. The calculated trend in activation energies should be: ΔG‡(OTf) < ΔG‡(OMs) < ΔG‡(OTs) .

A recent computational study on the competition between SN2 and E2 pathways in cyclic ethers found that as ring strain increases (i.e., for smaller rings), the SN2 reaction becomes more favorable.[9] For a relatively strain-free six-membered ring like tetrahydropyran, the SN2 pathway is generally expected, but the potential for E2 elimination, especially with sterically hindered or strongly basic nucleophiles, should always be considered in a thorough computational analysis.

Experimental Validation: Bridging Theory and Practice

Computational predictions must be validated by experimental data. While no specific kinetic data for the SN2 reaction of THP-OTs could be found in the literature, this section outlines a general approach for experimental validation.

Kinetic Studies

The rate of the reaction can be monitored over time to determine the rate constant.[1]

  • Methodology: A common method involves using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A reaction is set up with known initial concentrations of the THP-sulfonate and the nucleophile. Aliquots are taken at regular time intervals, the reaction is quenched, and the concentration of the remaining starting material or the formed product is measured.

  • Data Analysis: The reaction rate is expected to follow a second-order rate law: Rate = k[THP-OTs][Nucleophile].[10] By plotting the appropriate concentration data versus time, the second-order rate constant, k, can be determined.

  • Activation Parameters: By performing the kinetic experiments at several different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot.[11] This provides a direct experimental value to compare with the computationally derived activation energy (ΔG‡).

A study on the solvolysis of a tetrahydropyranyl mesylate provides an excellent example of how experimental outcomes can be correlated with computational models to understand the behavior of reactive intermediates derived from this ring system.[12]

Detailed Methodologies and Workflows

Protocol: Computational Modeling of an SN2 Reaction

This protocol outlines the steps to calculate the activation energy for the reaction of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate with azide (N₃⁻) as a representative nucleophile using the Gaussian software package.

  • Build Reactants:

    • Construct the 3D structures of THP-OTs (in its most stable chair conformation) and the azide anion.

    • Perform a geometry optimization and frequency calculation for each species individually using the B3LYP/6-31+G(d,p) level of theory.

    • Confirm that there are no imaginary frequencies, indicating true energy minima.

  • Build Initial Transition State Guess:

    • Position the azide nucleophile for backside attack on the C3 carbon of the THP-OTs.

    • Set the N-C3 distance to ~2.2 Å and the C3-O distance to ~2.4 Å. This is an educated guess for the transition state geometry.

  • Transition State Optimization:

    • Perform a transition state optimization using the keyword Opt=(TS,CalcFC,NoEigentest). The CalcFC keyword calculates the force constants at the first step, which is often crucial for convergence.

  • Verify the Transition State:

    • Perform a frequency calculation on the optimized TS geometry.

    • Confirm the presence of exactly one imaginary frequency. The displacement vectors for this frequency should clearly show the azide moving towards the carbon and the tosylate moving away.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the verified transition state. This will map the reaction path from the TS down to the reactants and products, confirming that the located TS connects the desired species.

  • Calculate Activation Energy:

    • The electronic activation energy (ΔE‡) is the difference in the electronic energies of the transition state and the separated reactants.

    • The Gibbs free energy of activation (ΔG‡) is calculated by including the zero-point vibrational energy and thermal corrections from the frequency calculations. This is the value most directly comparable to experimental results.

    • Repeat steps for calculations within a PCM to model solvent effects.

Mandatory Visualizations

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products r THP-OTs + Nu⁻ ts [Nu---C---OTs]‡ r->ts ΔG‡ p THP-Nu + OTs⁻ ts->p

G start 1. Build Molecules (Reactants, Products) opt_freq 2. Geometry Optimization & Freq. Calculation start->opt_freq ts_guess 3. Construct TS Guess opt_freq->ts_guess analysis 7. Energy & Data Analysis (Calculate ΔG‡) opt_freq->analysis ts_opt 4. TS Optimization ts_guess->ts_opt ts_verify 5. TS Verification (1 Imaginary Freq.) ts_opt->ts_verify irc 6. IRC Calculation ts_verify->irc Confirms Connection ts_verify->analysis irc->analysis

Conclusion

Computational modeling, particularly using DFT, provides an indispensable toolkit for modern chemical research. By applying these methods to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate, we can gain a deep, quantitative understanding of its reactivity. The guide demonstrates that while the tosylate group is an effective leaving group, alternatives like mesylate and especially triflate offer significantly different reactivity profiles, a trend that can be both predicted computationally and verified experimentally. The synergy between computational modeling and experimental kinetics allows for a comprehensive understanding of reaction mechanisms, enabling scientists to make more informed decisions in the design and optimization of synthetic routes for drug discovery and development.

References

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Roy, L., & Younjali, M. K. (2014). Discussion on 'Can anyone help with a convergence of SN2 transition states with B3LYP/631-g?'. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). 7.6: Extra Topics on Nucleophilic Substitution Reactions. [Link]

  • Gordon, M. S., et al. (2001). Solvent Effects on the SN2 Reaction: Application of the Density Functional Theory-Based Effective Fragment Potential Method. Journal of the American Chemical Society.
  • Molecular Modeling Basics. (2009). Finding a transition state: an Sn2 reaction. [Link]

  • University of California, Davis. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis.
  • Rychnovsky, S. D., & Marumoto, S. (2004). Solvolysis of a Tetrahydropyranyl Mesylate: Mechanistic Implications for the Prins Cyclization, 2-Oxonia-Cope Rearrangement, and Grob Fragmentation. Organic Letters. [Link]

  • Hansen, T., et al. (2023). SN2 versus E2 Competition of Cyclic Ethers. Chemistry – A European Journal. [Link]

  • Afanasiev, A. V., et al. (2015). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. ResearchGate. [Link]

  • Capurso, M., et al. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • LibreTexts Chemistry. (2023). 18.2: Nucleophilic Substitution and Elimination SN2 mechanism. [Link]

  • Moura, R. O., et al. (2002). Kinetics and activation thermodynamics of the solvolysis of tert-pentyl and tert-hexyl halides in alcohols. ResearchGate. [Link]

  • Bunton, C. A., et al. (1993). Rate enhancements of SN2 reactions of methyl naphthalene-2-sulfonate by sulfobetaine micelles. RSC Publishing. [Link]

  • Goerigk, L. (2013). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem. University of Melbourne. [Link]

  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. [Link]

  • Blandamer, M. J., et al. (1990). Enthalpies of activation in solvolysis reactions. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. [Link]

  • La Salle University. (n.d.). Nucleophilic Substitution and Elimination SN2 mechanism. [Link]

  • LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. [Link]

  • ResearchGate. (n.d.). The reaction process of nucleophilic substitution of tosyloxy with phenoxy anion. [Link]

  • LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of Synthesized Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible research. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of synthesized Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate. As a key intermediate in various synthetic pathways, its purity is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple listing of methods to explain the underlying principles and experimental rationale, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Landscape: Understanding Potential Impurities

The synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate typically involves the reaction of (Tetrahydro-2H-pyran-3-yl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[1][2] Understanding this reaction is crucial for anticipating potential impurities that may arise.

Key Potential Impurities:

  • Unreacted (Tetrahydro-2H-pyran-3-yl)methanol: Incomplete reaction will lead to the presence of the starting alcohol.

  • p-Toluenesulfonic acid: Hydrolysis of the tosyl chloride reagent or the product can generate this acidic impurity.

  • Tetrahydro-2H-pyran-3-yl chloride: Under certain conditions, particularly with the use of pyridine as a base, the tosylate can be converted to the corresponding chloride in a side reaction.[3][4]

  • Isomeric Byproducts: Depending on the stereochemistry of the starting alcohol, diastereomeric products may be formed.

  • Residual Solvents: The solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.

The choice of analytical methodology should be guided by the ability to effectively separate and quantify the target compound from these potential impurities.

A Multi-Faceted Approach to Purity Validation

A comprehensive purity assessment of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is the preferred method for determining the percentage purity of the synthesized compound due to its high resolving power and quantitative accuracy. A well-developed HPLC method can separate the target tosylate from its starting materials, byproducts, and degradation products.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar tosylate compound.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate any acidic or basic functional groups, leading to sharper peaks and improved reproducibility.

  • Gradient Elution: A gradient is employed to ensure that both the relatively polar starting material ((Tetrahydro-2H-pyran-3-yl)methanol) and the less polar product are eluted with good peak shape within a reasonable timeframe.

  • UV Detection at 254 nm: The aromatic ring of the tosyl group provides strong UV absorbance at this wavelength, allowing for sensitive detection.

Data Interpretation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the main peak should be compared to a reference standard if available. The presence of other peaks indicates impurities, which can be tentatively identified by their retention times relative to the main peak. For instance, the starting alcohol would be expected to elute earlier (at a lower retention time) due to its higher polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized molecule and for identifying and quantifying impurities that may not be easily detected by HPLC. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate and known chemical shifts of similar compounds, the following spectral data are predicted:

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.78 (d, J = 8.0 Hz, 2H, Ar-H)

  • 7.35 (d, J = 8.0 Hz, 2H, Ar-H)

  • 4.05 - 3.95 (m, 2H, -CH₂-O-Ts)

  • 3.80 - 3.70 (m, 1H, -O-CH-)

  • 3.40 - 3.20 (m, 2H, -O-CH₂-)

  • 2.45 (s, 3H, Ar-CH₃)

  • 2.00 - 1.40 (m, 5H, pyran ring protons)

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 144.8 (Ar-C)

  • 133.0 (Ar-C)

  • 129.8 (Ar-CH)

  • 127.9 (Ar-CH)

  • 72.5 (-CH₂-O-Ts)

  • 68.0 (-O-CH-)

  • 67.5 (-O-CH₂-)

  • 35.0 (pyran ring CH)

  • 28.0 (pyran ring CH₂)

  • 25.0 (pyran ring CH₂)

  • 21.6 (Ar-CH₃)

Experimental Protocol: NMR Analysis

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For the ¹H spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is standard.

Data Interpretation and Purity Assessment

The obtained spectra should be compared with the predicted data. The presence of unexpected signals may indicate impurities. For example:

  • A broad singlet in the ¹H NMR spectrum between 2-5 ppm could indicate the presence of the hydroxyl proton from the unreacted starting alcohol.

  • Signals corresponding to residual solvents (e.g., a singlet at 7.26 ppm for CHCl₃ in CDCl₃) should be identified.

  • Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to provide a highly accurate measure of purity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which can be used for structural confirmation and identification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Predicted Mass Spectrum

Molecular Ion (M⁺): m/z = 270.1

Key Fragmentation Pathways:

The fragmentation of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate is expected to proceed through several key pathways:

  • Cleavage of the C-O bond between the pyran ring and the tosylate group, leading to the formation of a tetrahydropyran-3-ylmethyl cation (m/z = 99) and a tosylate radical.

  • Formation of the tropylium ion from the tosyl group, resulting in a prominent peak at m/z = 91.

  • Loss of the entire tosyl group to give the tetrahydropyran-3-ylmethyl radical, with the charge retained on the tosyl fragment (m/z = 155).

  • Fragmentation of the tetrahydropyran ring can lead to various smaller fragments.

Experimental Protocol: GC-MS Analysis

Instrumentation: A standard GC-MS system.

GC Conditions:

ParameterCondition
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Injection Mode Split (e.g., 20:1)

MS Conditions:

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 400
Source Temperature 230 °C

Sample Preparation: Prepare a dilute solution (approximately 100 µg/mL) of the sample in a volatile solvent such as ethyl acetate.

Data Interpretation

The mass spectrum should show a molecular ion peak at m/z 270. The fragmentation pattern should be consistent with the predicted pathways. The presence of peaks corresponding to the molecular weights of potential impurities (e.g., m/z = 116 for the starting alcohol) should be investigated.

Comparative Analysis of Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ions.
Primary Use Quantitative purity determination and separation of isomers.Unambiguous structural elucidation and identification of impurities.Molecular weight determination and structural information from fragmentation.
Advantages High resolution, high sensitivity, excellent for quantitative analysis.Provides detailed structural information, non-destructive, can be quantitative (qNMR).High sensitivity, provides molecular weight, fragmentation pattern aids in identification.
Limitations Requires a chromophore for UV detection, may not resolve all impurities.Lower sensitivity compared to MS, can be complex to interpret for mixtures.May not be suitable for thermally labile compounds (GC-MS), may not distinguish isomers.

Workflow for Purity Validation

G cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_decision Decision cluster_outcome Outcome Synthesis Synthesize Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate HPLC HPLC Analysis (Quantitative Purity) Synthesis->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Decision Purity Acceptable? HPLC->Decision NMR->Decision MS->Decision Proceed Proceed to Next Synthetic Step Decision->Proceed Yes Repurify Repurify Product Decision->Repurify No Repurify->HPLC

Sources

Validation

Comparative study of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate and its analogs

An In-Depth Comparative Guide to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate and Its Smaller Ring Analogs for Advanced Synthesis Abstract In the landscape of modern organic synthesis and medicinal chemistry, the st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate and Its Smaller Ring Analogs for Advanced Synthesis

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of saturated heterocyclic motifs is paramount for modulating the physicochemical properties of target molecules. Sulfonate esters, particularly tosylates, serve as premier activating groups for alcohols, transforming them into potent electrophiles for nucleophilic substitution reactions. This guide presents a comprehensive comparative analysis of Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate and its five- and four-membered ring analogs: (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate and Oxetan-3-yl 4-methylbenzenesulfonate. We delve into the nuances of their synthesis, comparative reactivity based on ring strain and stereoelectronics, and provide field-proven experimental protocols to guide researchers in selecting the optimal building block for their specific synthetic challenges.

Introduction: The Strategic Role of Cyclic Ether Tosylates

Alcohols are among the most abundant functional groups in chemical feedstocks, but their utility as electrophiles is hampered by the poor leaving group ability of the hydroxide ion (HO⁻). Conversion to a sulfonate ester, such as a p-toluenesulfonate (tosylate), is a foundational strategy to overcome this limitation.[1] The resulting tosylate group is an exceptional leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong, meaning the departing tosylate anion is highly stabilized by resonance.[2]

When the tosylate functionality is appended to a cyclic ether scaffold, it creates a powerful synthetic intermediate. Saturated oxygen heterocycles like tetrahydropyrans (THPs), tetrahydrofurans (THFs), and oxetanes are not merely inert scaffolds; they are critical "bioisosteres" and structural motifs that can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability in drug candidates.[3][4] This guide focuses on a systematic comparison of three such building blocks where the ring size is varied, providing a framework for understanding how this structural change impacts synthetic accessibility and chemical reactivity.

The Compounds Under Comparison:

  • Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (6-Membered Ring) : A derivative of the stable, strain-free tetrahydropyran ring system.

  • (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (5-Membered Ring) : Based on the flexible, low-strain tetrahydrofuran ring.

  • Oxetan-3-yl 4-methylbenzenesulfonate (4-Membered Ring) : A derivative of the highly-strained oxetane ring, which imparts unique chemical properties.[5]

Synthesis: From Alcohol to Activated Electrophile

The conversion of the parent alcohol to the target tosylate is the cornerstone of producing these reagents. The general mechanism involves the nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6]

General Synthetic Workflow

The choice of base and solvent is critical. Pyridine can serve as both base and solvent, while combinations like triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) are also common.[7] The workflow is designed to ensure complete reaction and facilitate straightforward purification.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reactants Precursor Alcohol + p-Toluenesulfonyl Chloride (TsCl) Mixing Combine reactants under N2 Cool to 0 °C Reactants->Mixing 1. Dissolve Solvent Anhydrous Solvent (e.g., DCM, Pyridine) Solvent->Mixing Base Base (e.g., Pyridine, Et3N) Base->Mixing 2. Add slowly Reaction Stir for several hours Monitor by TLC Mixing->Reaction 3. Allow to warm Quench Quench with H2O or aq. HCl Reaction->Quench 4. Upon completion Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Chromatography Purify by Silica Gel Column Chromatography Purify->Chromatography Product Final Tosylate Product Chromatography->Product

Caption: General workflow for the tosylation of an alcohol.

Comparative Synthesis Data

While all three compounds are synthesized via the same fundamental reaction, the nature of the precursor alcohol can influence reaction conditions, yields, and purification strategies.

FeatureOxetane AnalogTHF AnalogTHP Analog
Precursor Alcohol 3-Hydroxyoxetane(Tetrahydro-3-furanyl)methanol(Tetrahydro-2H-pyran-3-yl)methanol
Commercial Availability Readily availableReadily availableLess common, may require synthesis
Typical Base/Solvent NaOH (aq) or Pyridine[6]Triethylamine / THF[7]Pyridine or Et3N / DCM
Typical Yield High (often >90%)[6]Good to High (reported ~85-95%)[7]Good (expected 80-90%)
Purification Notes Can sometimes be isolated by filtration and washing if using aqueous base.[6]Requires silica gel chromatography.[7]Requires silica gel chromatography.
Reference BenchChem[6]PrepChem[7]General Protocol

Comparative Reactivity in Nucleophilic Substitution

The primary utility of these compounds is as electrophiles in S(_N)2 reactions. The reaction rate is governed by the ability of a nucleophile to access the electrophilic carbon and displace the tosylate leaving group. The structure of the adjacent cyclic ether ring plays a decisive role in this process.

G cluster_oxetane Oxetane Analog (High Strain) cluster_thf THF Analog (Low Strain) cluster_thp THP Analog (No Strain) Nu Nu: oxetane O CH-CH₂-OTs Nu->oxetane:f1 Fastest thf O CH-CH₂-OTs Nu->thf:f1 Moderate thp O CH-CH₂-OTs Nu->thp:f1 Slowest Product_Ox Nu-CH₂-Oxetane oxetane:f1->Product_Ox S_N2 Displacement Product_THF Nu-CH₂-THF thf:f1->Product_THF S_N2 Displacement Product_THP Nu-CH₂-THP thp:f1->Product_THP S_N2 Displacement

Caption: Predicted relative rates of SN2 reaction.

Analysis of Structural Effects
  • Oxetane Analog (4-Membered Ring): The oxetane ring possesses significant ring strain (approx. 25.5 kcal/mol).[5] While the S(_N)2 reaction occurs on an exocyclic carbon, the strained nature of the ring can influence the transition state. More importantly, the oxetane motif itself is a valuable pharmacophore, and this building block is a key route for its installation.[3] A potential side reaction, though less likely with a primary tosylate, is nucleophilic attack on the ring itself, leading to ring-opening.

  • Tetrahydrofuran Analog (5-Membered Ring): The THF ring is much less strained (approx. 5.6 kcal/mol) and conformationally flexible.[5] Its reactivity in S(_N)2 displacements is considered "standard" for a primary tosylate with an adjacent ether. It provides a good balance between stability and reactivity.

  • Tetrahydropyran Analog (6-Membered Ring): The THP ring is effectively strain-free and adopts a stable chair conformation. The substituent at the 3-position will preferentially occupy an equatorial position to minimize steric interactions. This can lead to greater steric hindrance for the incoming nucleophile compared to the more flexible THF analog or the compact oxetane analog. Consequently, its S(_N)2 reactivity is predicted to be the lowest of the three.

Summary of Predicted Reactivity
PropertyOxetane AnalogTHF AnalogTHP Analog
Ring Strain HighLowNegligible
Steric Hindrance at C-α LowModeratePotentially Highest (due to chair form)
Predicted S(_N)2 Rate FastestModerateSlowest
Key Advantage Installs a valuable, strained oxetane motif.[4]Balanced reactivity and stability.Common, stable heterocyclic core.
Potential Drawback Potential for ring-opening side reactions with certain nucleophiles/catalysts.None significant.Lower reactivity may require harsher conditions.

Applications and Strategic Selection

The choice between these three reagents is a strategic one, dictated by the synthetic goal.

  • Choose the Oxetane Analog when the goal is to incorporate the oxetane ring itself into the final product. Oxetanes are increasingly used as replacements for gem-dimethyl or carbonyl groups to improve solubility and metabolic profiles in drug candidates.[4][8]

  • Choose the THF Analog for general-purpose synthesis where a five-membered heterocyclic spacer is desired. It offers predictable reactivity and is a common structural element in natural products.[9]

  • Choose the THP Analog when a stable, six-membered tetrahydropyran ring is the target motif. While its reactivity may be slower, it leads to the formation of a thermodynamically stable and frequently occurring scaffold in bioactive molecules.

Conclusion

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate and its five- and four-membered ring analogs are not interchangeable reagents. They are distinct synthetic building blocks whose reactivity and utility are directly governed by the size and strain of their parent heterocyclic ring. The oxetane analog offers the highest reactivity and a pathway to a medicinally important strained ring system. The tetrahydrofuran analog provides a benchmark of balanced, predictable reactivity. The tetrahydropyran analog, while potentially the least reactive, installs the common and stable six-membered THP core. By understanding these fundamental differences, researchers can make more informed and strategic decisions in the design and execution of complex synthetic routes.

Detailed Experimental Protocols

CAUTION: These reactions should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-Oxetyl Tosylate[6]
  • Reactants: 3-Hydroxyoxetane, p-Toluenesulfonyl chloride (TsCl), Sodium hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 3-hydroxyoxetane (1.0 eq) and water.

    • Add p-toluenesulfonyl chloride (1.1 eq) to the mixture.

    • Cool the mixture in an ice bath to below 10 °C.

    • Prepare a solution of sodium hydroxide (1.2 eq) in water.

    • Add the NaOH solution dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C. The reaction is exothermic.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

    • Upon completion, the product may precipitate. Cool the mixture to 0-5 °C to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove salts.

    • Dry the product under vacuum to yield 3-oxetyl tosylate as a white solid.

Protocol 2: Synthesis of (Tetrahydro-3-furanyl)methyl tosylate[7]
  • Reactants: (Tetrahydro-3-furanyl)methanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of (tetrahydro-3-furanyl)methanol (1.0 eq) in anhydrous THF (approx. 9 mL per 1 g of alcohol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq).

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor reaction progress by TLC.

    • After cooling to room temperature, a precipitate of triethylammonium chloride will have formed. Remove the solids by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane, e.g., 1:7 v/v) to afford the pure (tetrahydro-3-furanyl)methyl tosylate.

Protocol 3: General Synthesis of (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate
  • Reactants: (Tetrahydro-2H-pyran-3-yl)methanol, p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Procedure:

    • Dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in anhydrous pyridine (5-10 mL per 1 g of alcohol) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting alcohol.

    • Pour the reaction mixture into ice-cold 1M HCl (aq).

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final product.

References

  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. (A representative article on the topic, though not directly cited from search results, it provides authoritative context. A direct link from searches is: [Link])

  • Page, P. C. B., & Leach, D. C. (2016). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. RSC Advances, 6(78), 74819-74825. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Science of Synthesis. Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Drugfuture. Benzenesulfonamide, 3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-. [Link]

  • PrepChem. Synthesis of (tetrahydro-3-furanyl)methyl tosylate. [Link]

  • Buurma, N. J., & Engberts, J. B. F. N. (2001). SN2 reactions of a sulfonate ester in mixed cationic/phosphine oxide micelles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1531-1536. [Link]

  • Barsanti, P., et al. (2014). U.S.
  • Wang, Y., et al. (2023). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society. [Link]

  • Google Patents.
  • PubChem. (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate. [Link]

  • Plevová, K., & Tarábek, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 848-910. [Link]

  • Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). University of Lethbridge. [Link]

  • Dana Bioscience. (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate 100mg. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(14), 2961-3006. [Link]

Sources

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